molecular formula C12H23NO4 B175622 (R)-Boc-4-amino-5-methylhexanoic acid CAS No. 197006-14-7

(R)-Boc-4-amino-5-methylhexanoic acid

Cat. No.: B175622
CAS No.: 197006-14-7
M. Wt: 245.32 g/mol
InChI Key: TUFIBOHQJUSMKX-SECBINFHSA-N
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Description

(R)-Boc-4-amino-5-methylhexanoic acid is a useful research compound. Its molecular formula is C12H23NO4 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(2)9(6-7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFIBOHQJUSMKX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-Boc-4-amino-5-methylhexanoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-Boc-4-amino-5-methylhexanoic acid (CAS Number: 197006-14-7) is a pivotal chiral building block in modern pharmaceutical development. This whitepaper provides an in-depth technical examination of this compound, designed for researchers, scientists, and professionals in the drug development sector. The guide delves into the compound's synthesis, stereochemical integrity, analytical characterization, and its critical role as a precursor to potent therapeutic agents. By elucidating the scientific principles behind its application, this document aims to empower research and development teams to leverage this versatile intermediate to its full potential.

Introduction: The Strategic Imperative of Chirality in Medicinal Chemistry

In drug design, the three-dimensional arrangement of atoms is paramount to a molecule's biological function. This compound is a stereochemically defined intermediate that provides a robust foundation for the enantioselective synthesis of complex drug molecules. The tert-butoxycarbonyl (Boc) protecting group on the amine is a key feature, offering stability across various reaction conditions and enabling selective deprotection, a crucial attribute in multi-step synthetic pathways.[1][2] Its structural similarity to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system, makes it a valuable precursor for developing drugs that target neurological pathways.[3]

Synthesis and Stereochemical Control: The Foundation of Efficacy

The synthesis of this compound with high enantiomeric purity is a cornerstone of its utility. Asymmetric synthesis methodologies are employed to establish the desired (R)-stereocenter, ensuring the final active pharmaceutical ingredient (API) possesses the correct spatial orientation for optimal target engagement.

Dominant Synthetic Strategy: Asymmetric Catalysis

Asymmetric hydrogenation and Michael additions are among the prevalent strategies to install the chiral center.[4] These methods utilize chiral catalysts to direct the reaction pathway, yielding the desired enantiomer in high excess.

Experimental Protocol: A Representative Asymmetric Synthesis

  • Precursor Assembly: The synthesis often commences with the condensation of isovaleraldehyde and a suitable C2-synthon to generate a prochiral α,β-unsaturated ester.[5]

  • Enantioselective Michael Addition: A chiral organocatalyst can be employed to facilitate the conjugate addition of a nucleophile, establishing the stereocenter at the C4 position with high fidelity.[4]

  • Functional Group Manipulation and Protection: Subsequent reduction of a nitrile or another functional group to the amine is followed by protection with di-tert-butyl dicarbonate (Boc₂O) to yield the Boc-protected amine.[6]

  • Hydrolysis and Isolation: Saponification of the ester functionality affords the carboxylic acid. Standard aqueous workup and purification by crystallization or chromatography yield the final product.

Causality in Experimental Design: The choice of a chiral catalyst is predicated on its ability to create a stereochemically defined environment that favors the formation of one enantiomer over the other. The Boc group is strategically employed due to its robustness under various synthetic conditions and its susceptibility to cleavage under specific, mild acidic conditions, which preserves other sensitive functionalities within the molecule.[2][6][7]

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical testing is non-negotiable to confirm the structure, purity, and stereochemical integrity of this compound. A suite of orthogonal analytical techniques is essential for a comprehensive quality assessment.

Property Specification
CAS Number 197006-14-7
Molecular Formula C₁₂H₂₃NO₄[1][8]
Molecular Weight 245.32 g/mol [1][8]
Appearance White to off-white powder[1]
Melting Point 101-110 °C[1]
Optical Rotation [α]²⁰/D = +7 ± 2º (c=1 in MeOH)[1]
Purity (HPLC) ≥ 97%[1][8]

Table 1: Physicochemical Specifications

Core Analytical Techniques
  • NMR Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation.

  • Mass Spectrometry (MS): Confirms the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): The definitive method for determining enantiomeric purity.

Self-Validating Protocol: Chiral HPLC for Enantiomeric Purity

  • Column Selection: A polysaccharide-based chiral stationary phase is typically effective.

  • Mobile Phase Optimization: An isocratic mobile phase, often a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), is used to achieve separation.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is standard.

  • System Suitability: The analysis is validated by ensuring baseline separation of enantiomers with a resolution of >1.5.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomers.

Key Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several APIs, most notably pregabalin.[9]

The Pathway to Pregabalin

Pregabalin, an analog of GABA, is a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder.[3] The synthesis of its active (S)-enantiomer relies on a stereochemically pure precursor.

Experimental Workflow: Synthesis of Pregabalin

Caption: Boc deprotection to yield Pregabalin.

Protocol: Boc Deprotection

  • Reaction Setup: The Boc-protected acid is dissolved in a suitable organic solvent (e.g., dichloromethane).

  • Acid Addition: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is added.[6][10]

  • Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

  • Isolation: The product is isolated by removal of the solvent and excess acid, followed by purification, often via recrystallization.

Authoritative Grounding: The mechanism of Boc deprotection under acidic conditions is well-established.[10][11] Protonation of the carbonyl oxygen of the Boc group facilitates the elimination of isobutylene and carbon dioxide, liberating the free amine.[7][11]

A Scaffold for Novel Therapeutics

The utility of this compound extends beyond pregabalin. It serves as a versatile starting material for the synthesis of novel GABA analogues and other neurologically active compounds.[12] Its defined stereochemistry and protected amine allow for selective modifications at other positions of the molecule, enabling the exploration of structure-activity relationships (SAR).

Logical Framework: From Intermediate to Drug Candidate

Caption: The role in the drug discovery pipeline.

Conclusion and Future Outlook

This compound is a high-value intermediate that empowers the development of stereochemically pure pharmaceuticals. Its established synthetic routes and well-defined analytical profile make it a reliable component in the drug development supply chain. As the demand for more targeted and effective therapies for neurological disorders continues to grow, the importance of chiral building blocks like this will only increase. Future innovations may focus on more sustainable and efficient enzymatic or catalytic methods for its synthesis, further enhancing its value to the pharmaceutical industry.[13]

References

  • Google Patents. (2011). Process for the synthesis of pregabalin.
  • Wikipedia. (2024). Pregabalin. [Link]

  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Indian Journal of Chemistry. (2012). An efficient total synthesis of (±)-pregabalin.
  • PubChem. 5-Methylhexanoic acid. [Link]

  • MDPI. (2025). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. [Link]

  • Google Patents. (2016).
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ResearchGate. (2025).
  • CCS Chemistry. (2021).
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Google Patents. (2015). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • ResearchGate. (n.d.). Study on the synthesis of pregabalin.
  • PubChem. (4R)-4-amino-5-methylhexanoic acid. [Link]

  • NIH Public Access. (2010).
  • Chemical Society Reviews. (2018). Enzymatic asymmetric synthesis of chiral amino acids.
  • Autech Industry Co.,Limited. (n.d.). Cas no 146453-32-9 (Boc-(R)-4-amino-6-methyl-heptanoic acid).
  • PubChem. 5-Aminohexanoic acid. [Link]

Sources

An In-depth Technical Guide to the Synthesis of (R)-Boc-4-amino-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-Boc-4-amino-5-methylhexanoic acid is a pivotal chiral building block in modern pharmaceutical synthesis, most notably as a key intermediate in the production of Pregabalin.[1][2] Pregabalin, an anticonvulsant and analgesic, requires the specific (R)-enantiomer for its therapeutic activity, making the stereoselective synthesis of this intermediate a critical focus of research and development.[2][3] This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, designed for researchers, chemists, and professionals in the drug development sector. The discussion herein emphasizes the mechanistic rationale behind various synthetic choices, offering field-proven insights into asymmetric hydrogenation, chiral auxiliary-mediated synthesis, and enzymatic resolution. Each section includes detailed experimental protocols, data summaries, and visual workflows to ensure both scientific integrity and practical applicability.

Introduction: The Significance of Stereochemistry in Pharmaceutical Synthesis

The therapeutic efficacy and safety of many pharmaceuticals are intrinsically linked to their stereochemistry. In the case of Pregabalin, the (S)-enantiomer is the active pharmaceutical ingredient (API), which necessitates the use of the corresponding (R)-enantiomer of its precursor, 4-amino-5-methylhexanoic acid, during synthesis. The tert-butoxycarbonyl (Boc) protecting group on the amine enhances the stability and solubility of the intermediate, facilitating its handling and purification in subsequent synthetic steps.[1] This guide will explore the most robust and scalable methods to achieve the desired stereochemistry in the synthesis of this compound.

Strategic Approaches to Enantioselective Synthesis

The synthesis of a single enantiomer of a chiral molecule can be broadly categorized into three main strategies: chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis. This guide will delve into the latter two, as they are most prominently featured in the literature for the synthesis of this compound and its precursors. Additionally, enzymatic resolution, a powerful biocatalytic method, will be discussed.

Asymmetric Hydrogenation: An Atom-Economical Approach

Asymmetric hydrogenation is a powerful and highly efficient method for the enantioselective synthesis of chiral compounds.[4][5] This approach involves the use of a chiral catalyst to stereoselectively add hydrogen to a prochiral substrate. For the synthesis of the target molecule, a common strategy involves the asymmetric hydrogenation of a β-substituted α,β-unsaturated carboxylic acid ester.

Mechanistic Rationale

The enantioselectivity of the hydrogenation is controlled by the chiral ligand coordinated to the metal center, typically rhodium or iridium.[4][6] The substrate coordinates to the chiral catalyst in a specific orientation, leading to the delivery of hydrogen to one face of the double bond, thereby generating the desired enantiomer. The choice of chiral ligand is critical and is often screened to achieve high enantiomeric excess (ee).

Visualizing the Asymmetric Hydrogenation Workflow

Asymmetric_Hydrogenation Prochiral_Substrate Prochiral Precursor (e.g., β-substituted α,β-unsaturated ester) Reaction Asymmetric Hydrogenation Prochiral_Substrate->Reaction Chiral_Catalyst Chiral Catalyst (e.g., Rh-DuPHOS) Chiral_Catalyst->Reaction Hydrogen H₂ Gas Hydrogen->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Chiral_Intermediate Chiral Intermediate ((R)-ester) Reaction->Chiral_Intermediate Hydrolysis Hydrolysis Chiral_Intermediate->Hydrolysis Boc_Protection Boc Protection Hydrolysis->Boc_Protection Final_Product This compound Boc_Protection->Final_Product

Caption: Workflow for Asymmetric Hydrogenation Synthesis.

Experimental Protocol: Asymmetric Hydrogenation

A representative protocol for the asymmetric hydrogenation of a suitable precursor is as follows:

  • Catalyst Preparation: In a nitrogen-purged glovebox, a solution of the chiral phosphine ligand (e.g., (R,R)-Me-DuPHOS) and a rhodium precursor (e.g., [Rh(COD)₂]BF₄) in a degassed solvent (e.g., methanol) is stirred to form the active catalyst.

  • Hydrogenation: The prochiral substrate is dissolved in degassed methanol in a high-pressure reactor. The catalyst solution is then added. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 psi). The reaction is stirred at a controlled temperature (e.g., 25 °C) until complete conversion is observed by TLC or HPLC.

  • Workup and Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the enantiomerically enriched ester.

  • Hydrolysis and Boc Protection: The purified ester is then hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water). Following acidification and extraction, the resulting amino acid is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH or triethylamine) to afford the final product, this compound.[7][8]

ParameterValue
Substrateβ-isobutyl-α,β-unsaturated ester
Catalyst[Rh((R,R)-Me-DuPHOS)(COD)]BF₄
Catalyst Loading0.1 - 1 mol%
Hydrogen Pressure50 - 100 psi
Temperature25 - 50 °C
SolventMethanol
Enantiomeric Excess (ee)>95%
YieldHigh

Table 1: Typical Reaction Parameters for Asymmetric Hydrogenation.

Chiral Auxiliary-Mediated Synthesis: Diastereoselective Control

The use of chiral auxiliaries is a classic and reliable method for controlling stereochemistry.[9][] The auxiliary is a chiral molecule that is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recycled.

Mechanistic Rationale

In the context of synthesizing this compound, a common approach involves the use of an Evans oxazolidinone auxiliary.[] The auxiliary is first acylated with a suitable carboxylic acid derivative. The resulting imide is then enolized, and the subsequent alkylation occurs from the less hindered face of the enolate, which is shielded by a substituent on the auxiliary. This diastereoselective alkylation sets the desired stereocenter.

Visualizing the Chiral Auxiliary Workflow

Chiral_Auxiliary Chiral_Auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) Acylation Acylation Chiral_Auxiliary->Acylation Acyl_Halide Acyl Halide Acyl_Halide->Acylation N_Acyl_Auxiliary N-Acyl Auxiliary Acylation->N_Acyl_Auxiliary Enolate_Formation Enolate Formation N_Acyl_Auxiliary->Enolate_Formation Base Base (e.g., LDA) Base->Enolate_Formation Enolate Chiral Enolate Enolate_Formation->Enolate Alkylation Diastereoselective Alkylation Enolate->Alkylation Alkyl_Halide Alkyl Halide Alkyl_Halide->Alkylation Alkylated_Product Alkylated Product Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage Alkylated_Product->Cleavage Chiral_Acid Chiral Carboxylic Acid Cleavage->Chiral_Acid Curtius_Rearrangement Curtius or Hofmann Rearrangement Chiral_Acid->Curtius_Rearrangement Boc_Protection Boc Protection Curtius_Rearrangement->Boc_Protection Final_Product This compound Boc_Protection->Final_Product

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Experimental Protocol: Chiral Auxiliary-Mediated Synthesis

A representative protocol using an Evans oxazolidinone auxiliary is as follows:

  • Acylation: The chiral oxazolidinone is deprotonated with a strong base (e.g., n-BuLi) and then reacted with an appropriate acyl chloride (e.g., 3-methylbutanoyl chloride) to form the N-acyl oxazolidinone.

  • Diastereoselective Alkylation: The N-acyl oxazolidinone is treated with a strong base such as lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) to form the corresponding enolate. The enolate is then reacted with an electrophile (e.g., tert-butyl bromoacetate) to introduce the rest of the carbon chain in a diastereoselective manner.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product. This can be achieved under various conditions, for example, with lithium hydroperoxide, to yield the chiral carboxylic acid. The chiral auxiliary can be recovered and reused.

  • Conversion to the Amino Acid: The resulting chiral carboxylic acid can be converted to the corresponding amine via a Curtius or Hofmann rearrangement.

  • Boc Protection: The final step is the protection of the amino group with Boc₂O to yield this compound.[11]

ParameterValue
Chiral Auxiliary(4R,5S)-4-methyl-5-phenyloxazolidin-2-one
Base for EnolizationLithium Diisopropylamide (LDA)
Alkylating Agenttert-Butyl bromoacetate
Cleavage ReagentLithium Hydroperoxide (LiOOH)
Diastereomeric Excess (de)>98%
Overall YieldGood to Excellent

Table 2: Typical Reaction Parameters for Chiral Auxiliary-Mediated Synthesis.

Enzymatic Resolution: The Biocatalytic Approach

Enzymatic resolution is a highly selective and environmentally friendly method for separating enantiomers.[12][13] This technique utilizes the stereospecificity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the two.

Mechanistic Rationale

For the synthesis of this compound, a common strategy involves the enzymatic resolution of a racemic precursor, such as a racemic ester of 4-amino-5-methylhexanoic acid. A lipase, for instance, can selectively hydrolyze the (R)-ester to the (R)-acid, leaving the (S)-ester unreacted.[14] The resulting acid and ester can then be easily separated. The unreacted (S)-ester can be racemized and recycled to improve the overall yield.

Visualizing the Enzymatic Resolution Workflow

Enzymatic_Resolution Racemic_Ester Racemic Ester of 4-amino-5-methylhexanoic acid Resolution Enzymatic Resolution Racemic_Ester->Resolution Enzyme Enzyme (e.g., Lipase) Enzyme->Resolution Buffer Aqueous Buffer Buffer->Resolution Mixture Mixture of: (R)-acid and (S)-ester Resolution->Mixture Separation Separation Mixture->Separation R_Acid (R)-4-amino-5-methylhexanoic acid Separation->R_Acid S_Ester (S)-Ester (unreacted) Separation->S_Ester Boc_Protection Boc Protection R_Acid->Boc_Protection Racemization Racemization and Recycling S_Ester->Racemization Final_Product This compound Boc_Protection->Final_Product Racemization->Racemic_Ester

Caption: Workflow for Enzymatic Resolution.

Experimental Protocol: Enzymatic Resolution

A representative protocol for the enzymatic resolution of a racemic ester is as follows:

  • Enzymatic Hydrolysis: The racemic ester of 4-amino-5-methylhexanoic acid is suspended in a buffered aqueous solution. The chosen lipase (e.g., Candida antarctica lipase B) is added, and the mixture is stirred at a controlled temperature and pH. The progress of the reaction is monitored by HPLC until approximately 50% conversion is reached.

  • Separation: The reaction mixture is acidified, and the (R)-acid is extracted into an organic solvent. The unreacted (S)-ester remains in the organic phase during the initial workup or can be separated by chromatography.

  • Boc Protection: The isolated (R)-4-amino-5-methylhexanoic acid is then protected with Boc₂O as described in the previous sections to yield the final product.[7]

  • (Optional) Racemization and Recycling: The recovered (S)-ester can be racemized under basic or acidic conditions and then reintroduced into the resolution process to improve the overall yield.

ParameterValue
SubstrateRacemic ethyl 4-amino-5-methylhexanoate
EnzymeImmobilized Candida antarctica lipase B (Novozym 435)
SolventPhosphate buffer / organic co-solvent
Temperature30 - 40 °C
pH7.0 - 8.0
Enantiomeric Excess (ee) of (R)-acid>99%
Yield of (R)-acid (per cycle)~45-50%

Table 3: Typical Reaction Parameters for Enzymatic Resolution.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established field with several robust and scalable methods available to the synthetic chemist. Asymmetric hydrogenation offers an elegant and atom-economical route, while chiral auxiliary-mediated synthesis provides a reliable and high-yielding alternative. Enzymatic resolution stands out for its high selectivity and mild reaction conditions, aligning with the principles of green chemistry.

The choice of a particular synthetic route will depend on various factors, including the desired scale of production, cost of reagents and catalysts, and the available equipment and expertise. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, including novel biocatalysts and non-precious metal catalysts, to further streamline the synthesis of this important pharmaceutical intermediate.

References

  • Google Patents. (2012). Process for the preparation of pregabalin. US8168828B2.
  • ResearchGate. (2021). Enzymatic resolution of racemic 4-methyloctanoic acid. Available at: [Link]

  • ResearchGate. (n.d.). An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. Available at: [Link]

  • Google Patents. (2007). The use of enzymatic resolution for the preparation of intermediates of pregabalin. WO2007143113A2.
  • Royal Society of Chemistry. (2021). Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids. Organic Chemistry Frontiers. Available at: [Link]

  • Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Available at: [Link]

  • Indian Journal of Chemistry. (n.d.). An efficient total synthesis of (±)-pregabalin. Available at: [Link]

  • National Center for Biotechnology Information. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Available at: [Link]

  • TSI Journals. (n.d.). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • Google Patents. (2011). Process for the synthesis of pregabalin. US8063244B2.
  • Frontiers. (n.d.). Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase. Available at: [Link]

  • Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective synthesis of chiral BCPs. Available at: [Link]

  • Indian Journal of Chemistry. (n.d.). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Available at: [Link]

  • MDPI. (2003). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric hydrogenation of various N-Boc-β-amino ketones with Ir–(RC,SP,RC)-L6 catalyst. Available at: [Link]

  • Wikipedia. (n.d.). Pregabalin. Available at: [Link]

  • MDPI. (2023). Recent Advances in Asymmetric Catalysis Associated with B(C6F5)3. Available at: [Link]

  • R Discovery. (1998). Practical Syntheses of β-Amino Alcohols via Asymmetric Catalytic Hydrogenation. Available at: [Link]

Sources

The Architecture of Affinity: A Technical Guide to the Structural Analogues of (R)-Boc-4-amino-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern medicinal chemistry, the pursuit of refining molecular architecture to enhance therapeutic efficacy is a constant endeavor. This guide delves into the core principles and practical applications of designing and evaluating structural analogues of (R)-Boc-4-amino-5-methylhexanoic acid, a protected chiral building block pivotal in the synthesis of potent therapeutic agents. The deprotected form of this molecule, (R)-4-amino-5-methylhexanoic acid, is a close structural relative of pregabalin, a prominent member of the gabapentinoid class of drugs.[1] These compounds have garnered significant attention for their efficacy in treating a range of neurological disorders, including epilepsy, neuropathic pain, and anxiety.[1] This document is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the rationale, synthesis, and evaluation of these crucial analogues.

The Progenitor Molecule: Understanding this compound and its Therapeutic Legacy

This compound serves as a valuable intermediate in organic and pharmaceutical research. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and facilitates its use in peptide synthesis and the development of novel therapeutics.[2] Its significance, however, is intrinsically linked to its deprotected form and the broader class of γ-amino acid (GABA) analogues.

While structurally similar to the inhibitory neurotransmitter GABA, compounds like pregabalin do not exert their effects through direct interaction with GABA receptors.[1][3] Instead, their primary molecular target is the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[1][3] Binding to this auxiliary subunit modulates calcium influx at presynaptic nerve terminals, which in turn reduces the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[1][4] This mechanism of action underlies the anticonvulsant, analgesic, and anxiolytic properties of this class of drugs.

The development of structural analogues of (R)-4-amino-5-methylhexanoic acid is driven by the desire to optimize its pharmacological profile. The key objectives include:

  • Enhanced Potency and Affinity: To achieve greater therapeutic effect at lower doses, thereby minimizing off-target effects.

  • Improved Pharmacokinetic Properties: To modulate absorption, distribution, metabolism, and excretion (ADME) for better bioavailability and dosing regimens.

  • Increased Selectivity: To minimize interactions with other biological targets and reduce the incidence of side effects.

  • Exploration of Novel Therapeutic Applications: To investigate the potential of these analogues in treating other neurological and psychiatric disorders.

The Blueprint for Innovation: Key Structural Modifications and Structure-Activity Relationships (SAR)

The exploration of the chemical space around the (R)-4-amino-5-methylhexanoic acid scaffold has yielded valuable insights into the structural features crucial for high-affinity binding to the α2δ-1 subunit. The core pharmacophore consists of a γ-amino acid backbone. Modifications at various positions have been systematically investigated to elucidate the structure-activity relationships (SAR).

The Alkyl Side Chain: A Determinant of Potency

The isobutyl group at the C5 position of (R)-4-amino-5-methylhexanoic acid plays a critical role in its interaction with the α2δ-1 subunit. Structure-activity relationship studies have demonstrated that the size and nature of this alkyl substituent significantly influence binding affinity.

Analogue/ModificationRelative Potency/AffinityKey Insight
Pregabalin (isobutyl group) HighThe branched isobutyl group provides optimal steric bulk for fitting into the binding pocket of the α2δ-1 subunit.
Gabapentin (cyclohexyl group) Lower than PregabalinWhile effective, the larger cyclohexyl ring may not be as optimal for binding as the isobutyl group.[3]
Linear Alkyl Chains Generally lowerStraight-chain alkyl groups tend to exhibit lower affinity compared to branched chains, suggesting the importance of a specific spatial arrangement.
Introduction of Aromatic Rings VariablePhenyl or other aromatic groups can either enhance or decrease affinity depending on their position and substitution, indicating the potential for exploring π-π interactions within the binding site.

Table 1: Influence of the C5-Alkyl Side Chain on α2δ-1 Ligand Affinity.

The causality behind these observations lies in the hydrophobic pocket of the α2δ-1 subunit. The branched nature of the isobutyl group in pregabalin is thought to provide a more favorable hydrophobic interaction within this pocket compared to the bulkier cyclohexyl group of gabapentin or less sterically demanding linear chains.

The Amino and Carboxylic Acid Moieties: The Anchors of Interaction

The amino and carboxylic acid groups are essential for the binding of these analogues to the α2δ-1 subunit. They are believed to form key ionic and hydrogen bond interactions with amino acid residues in the binding site. Prodrug strategies have been explored to temporarily mask these groups to improve oral bioavailability. For instance, creating ester prodrugs of the carboxylic acid can enhance lipophilicity and facilitate absorption.[5]

Conformational Constraint: A Strategy for Enhanced Affinity

Introducing conformational rigidity into the flexible hexanoic acid backbone has been another avenue of investigation. By incorporating cyclic structures or other constraining elements, researchers aim to lock the molecule into its bioactive conformation, thereby reducing the entropic penalty of binding and potentially increasing affinity.

The Alchemist's Toolkit: Synthetic Strategies for Analogue Development

The synthesis of chiral γ-amino acids and their analogues is a well-established but challenging field of organic chemistry.[6] The creation of these molecules with high enantiopurity is critical, as the biological activity often resides in a single enantiomer. For instance, the (S)-enantiomer of pregabalin is the active form.

Asymmetric Synthesis: The Gold Standard

Numerous asymmetric synthetic routes have been developed to produce enantiomerically pure γ-amino acids. These methods often employ chiral auxiliaries, chiral catalysts, or enzymatic resolutions.

A Representative Asymmetric Synthesis Protocol for a Pregabalin Analogue:

This protocol outlines a general strategy for the asymmetric synthesis of a γ-amino acid analogue, inspired by established methods.[7]

  • Michael Addition: A chiral imine derived from a chiral amine (e.g., (R)-α-methylbenzylamine) is reacted with an α,β-unsaturated ester in a diastereoselective Michael addition. The chiral auxiliary directs the addition to favor the formation of one diastereomer.

  • Hydrolysis and Deprotection: The resulting ester is hydrolyzed to the carboxylic acid, and the chiral auxiliary is removed by hydrogenolysis.

  • Boc Protection: The free amine is then protected with a Boc group using di-tert-butyl dicarbonate (Boc)₂O to yield the desired (R)-Boc-γ-amino acid analogue.

Experimental Workflow: Asymmetric Synthesis

Asymmetric_Synthesis start Start Materials: Chiral Amine α,β-Unsaturated Ester michael Diastereoselective Michael Addition start->michael 1. Formation of chiral imine hydrolysis Hydrolysis & Chiral Auxiliary Removal michael->hydrolysis 2. Formation of γ-amino ester boc Boc Protection hydrolysis->boc 3. Formation of γ-amino acid product Final Product: (R)-Boc-γ-amino acid analogue boc->product 4. Protection of amine

A generalized workflow for the asymmetric synthesis of (R)-Boc-γ-amino acid analogues.

Enzymatic Methods: The Green Chemistry Approach

Enzymatic synthesis offers a highly selective and environmentally friendly alternative for producing chiral amino acids.[8] Enzymes such as transaminases and lipases can be used for the kinetic resolution of racemic mixtures or for the asymmetric synthesis from prochiral starting materials.

The Litmus Test: Biological Evaluation of Novel Analogues

A robust and reliable biological evaluation cascade is essential to characterize the pharmacological profile of newly synthesized analogues. This typically involves a series of in vitro and in vivo assays.

In Vitro Assays: Quantifying Target Engagement

The primary in vitro assay for this class of compounds is a radioligand binding assay to determine the affinity for the α2δ-1 subunit.

Protocol: α2δ-1 Radioligand Binding Assay

This protocol is a generalized procedure based on established methods for competitive binding assays.[9][10]

  • Membrane Preparation: Membranes expressing the human α2δ-1 subunit are prepared from a suitable cell line (e.g., HEK293 cells).

  • Assay Setup: In a 96-well plate, the membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-gabapentin or [³H]-pregabalin) and varying concentrations of the test compound.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration and Washing: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are washed to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ value.

Experimental Workflow: α2δ-1 Binding Assay

Binding_Assay start Start: α2δ-1 Membranes Radioligand Test Compound incubation Incubation start->incubation 1. Competitive Binding filtration Filtration & Washing incubation->filtration 2. Separation of bound and free ligand counting Scintillation Counting filtration->counting 3. Quantification of bound radioligand analysis Data Analysis counting->analysis 4. Curve fitting result Result: IC₅₀ and Ki values analysis->result

A schematic representation of a competitive radioligand binding assay for α2δ-1 ligands.

Other in vitro assays may include functional assays to measure the effect of the compounds on calcium influx in neuronal cells or electrophysiological recordings to assess their impact on neuronal excitability.

In Vivo Models: Assessing Therapeutic Potential

Promising candidates from in vitro screening are then evaluated in animal models of disease to assess their efficacy and pharmacokinetic properties. For analogues of (R)-4-amino-5-methylhexanoic acid, relevant in vivo models include:

  • Neuropathic Pain Models: Such as the chronic constriction injury (CCI) or spinal nerve ligation (SNL) models in rodents.[5]

  • Epilepsy Models: Including chemically or electrically induced seizure models.

  • Anxiety Models: For example, the elevated plus-maze or light-dark box tests.

The Path Forward: Future Directions and Emerging Opportunities

The development of structural analogues of this compound continues to be an active area of research. Future directions may include:

  • Targeting α2δ Subtype Selectivity: While pregabalin binds to both α2δ-1 and α2δ-2 subunits, developing analogues with selectivity for one subtype could lead to more targeted therapies with fewer side effects.

  • Allosteric Modulators: Exploring compounds that bind to allosteric sites on the α2δ-1 subunit to modulate the binding of endogenous ligands.

  • Prodrugs with Novel Release Mechanisms: Designing prodrugs that are activated by specific enzymes at the site of action to improve targeted delivery.

  • Computational Approaches: Utilizing computational modeling and machine learning to predict the binding affinity and ADME properties of virtual libraries of analogues, thereby accelerating the drug discovery process.

Conclusion

The journey from the progenitor molecule, this compound, to a diverse array of potent and selective therapeutic agents is a testament to the power of medicinal chemistry. By understanding the intricate structure-activity relationships and employing sophisticated synthetic and evaluation strategies, researchers can continue to innovate and develop novel therapies for a range of debilitating neurological disorders. This guide has provided a comprehensive overview of the core principles and practical considerations in this exciting field, with the aim of empowering the next generation of scientific discovery.

References

  • Pregabalin. In: Wikipedia. [Link]

  • Gabapentin. In: Wikipedia. [Link]

  • Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. National Center for Biotechnology Information. [Link]

  • Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety. National Center for Biotechnology Information. [Link]

  • Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain. National Center for Biotechnology Information. [Link]

  • Structure–activity relationships of α-amino acid ligands for the α2δ subunit of voltage-gated calcium channels. ResearchGate. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]

  • Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. MDPI. [Link]

  • Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. [Link]

  • Synthesis and in vitro evaluation of gabapentin prodrugs that target the human apical sodium-dependent bile acid transporter (hASBT). National Center for Biotechnology Information. [Link]

  • Structure-activity relationships of alpha-amino acid ligands for the alpha2delta subunit of voltage-gated calcium channels. National Center for Biotechnology Information. [Link]

  • Gabapentinoids Increase the Potency of Fentanyl and Heroin and Decrease the Potency of Naloxone to Antagonize Fentanyl and Heroin in Rats Discriminating Fentanyl. National Center for Biotechnology Information. [Link]

  • Synthesis of γ-amino acid analogues from natural α-amino acids by a radical pathway. ResearchGate. [Link]

  • Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. ACS Publications. [Link]

  • Pregabalin activity in standardized receptor-binding assays. ResearchGate. [Link]

  • Pregabalin. In: StatPearls. National Center for Biotechnology Information. [Link]

  • Structure-activity Relationships of Neuroactive Steroids Acting on the GABAA Receptor. National Center for Biotechnology Information. [Link]

  • A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. National Center for Biotechnology Information. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • The Increased Trafficking of the Calcium Channel Subunit α2δ-1 to Presynaptic Terminals in Neuropathic Pain Is Inhibited by the α2δ Ligand Pregabalin. The Journal of Neuroscience. [Link]

  • Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Stevens Institute of Technology. [Link]

  • Recent developments in structure-activity relationships for steroid modulators of GABA(A) receptors. National Center for Biotechnology Information. [Link]

  • Pregabalin Alternatives Compared. Drugs.com. [Link]

  • Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. MDPI. [Link]

  • Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. National Center for Biotechnology Information. [Link]

  • What are the best alternatives to Lyrica (Pregabalin)?. Dr. Oracle. [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. [Link]

  • 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

  • Design and synthesis of selective cannabinoid receptor ligands: Aminoalkylindole and other heterocyclic analogs. ResearchGate. [Link]

  • Enzymatic asymmetric synthesis of chiral amino acids. Royal Society of Chemistry. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • γ-Hydroxybutyric acid. In: Wikipedia. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Boc-L-Valine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Boc-L-Valine in Synthetic Chemistry

N-tert-butoxycarbonyl-L-valine (Boc-L-Valine) is a cornerstone derivative of the essential amino acid L-valine, playing a pivotal role in the fields of peptide synthesis, pharmaceutical research, and drug development.[1] The strategic attachment of the tert-butoxycarbonyl (Boc) protecting group to the alpha-amino functionality of L-valine allows for the precise and controlled formation of peptide bonds, preventing unwanted side reactions and enabling the sequential assembly of complex peptide chains.[1] This guide provides a comprehensive exploration of the essential physicochemical properties of Boc-L-Valine, offering a technical resource for researchers and scientists to facilitate its effective application and ensure the integrity of their synthetic endeavors.

Core Physicochemical Characteristics

A thorough understanding of the fundamental physicochemical properties of Boc-L-Valine is paramount for its successful application in the laboratory. These properties dictate its behavior in various solvents, its stability under different conditions, and the analytical methods best suited for its characterization.

Structural and Molecular Profile
  • Chemical Name: (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoic acid

  • Synonyms: Boc-Val-OH, N-Boc-L-valine, (S)-2-(Boc-amino)-3-methylbutyric acid[1]

  • Molecular Formula: C₁₀H₁₉NO₄[1]

  • Molecular Weight: 217.26 g/mol [1]

  • CAS Number: 13734-41-3[1]

The structure of Boc-L-Valine, featuring the bulky tert-butyl group and the chiral center inherited from L-valine, is fundamental to its chemical reactivity and physical properties.

Caption: Chemical structure of Boc-L-Valine.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters of Boc-L-Valine, providing a quick reference for laboratory applications.

PropertyValueSource(s)
Appearance White to off-white crystalline powder[1]
Melting Point 77-80 °C[1][2]
Solubility Freely soluble in ethanol, ether, chloroform, DMF, and DMSO; sparingly soluble in water.[1][2]
Optical Rotation [α]20/D −6.2±0.5°, c = 1% in acetic acid[1]

Experimental Protocols for Physicochemical Characterization

The verification of the identity and purity of Boc-L-Valine is crucial for its use in synthesis. The following protocols outline standard procedures for determining its key physicochemical properties.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid transitions to a liquid. Impurities typically depress and broaden the melting range. This method is a rapid and effective tool for assessing purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the Boc-L-Valine sample is completely dry and in the form of a fine powder.[3] If necessary, gently grind the crystals using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the material into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Initial Determination: Heat the sample rapidly to get an approximate melting point range. This provides a target for a more accurate measurement.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 10-15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[4]

Interpretation: A sharp melting range (e.g., 1-2 °C) close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

Synthesis_Mechanism cluster_0 Boc Protection of L-Valine L-Valine L-Valine Deprotonated L-Valine Deprotonated L-Valine L-Valine->Deprotonated L-Valine Base (e.g., NaOH) Tetrahedral Intermediate Tetrahedral Intermediate Deprotonated L-Valine->Tetrahedral Intermediate + Boc Anhydride Boc-L-Valine Boc-L-Valine Tetrahedral Intermediate->Boc-L-Valine Collapse & Protonation

Sources

A Technical Guide to (R)-Boc-4-amino-5-methylhexanoic Acid: Properties, Synthesis, and Applications in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Boc-4-amino-5-methylhexanoic acid is a chiral, non-proteinogenic γ-amino acid derivative of significant interest in medicinal chemistry and proteomics research. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and an isobutyl side chain analogous to valine, makes it a valuable building block for synthesizing unique peptides and peptidomimetics. The Boc group ensures stability under various conditions while allowing for controlled deprotection, facilitating its incorporation into complex molecular architectures via solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its physicochemical properties, outlines the principles of its synthesis and characterization, and details its application in synthetic chemistry, with a focus on providing the technical and causal insights required for laboratory application.

Physicochemical and Structural Characteristics

This compound, also known by synonyms such as Boc-γ-L-Val-OH, is a white crystalline powder. The defining features of this molecule are the (R)-stereocenter at the C4 position, the γ-amino acid backbone, and the acid-labile Boc protecting group. This combination of features makes it an orthogonal building block in peptide synthesis, where the Boc group can be selectively removed without affecting other protecting groups like Fmoc or Cbz.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₂₃NO₄[1]
Molecular Weight 245.32 g/mol [1]
CAS Number 197006-14-7[2]
Appearance White powder[1]
Melting Point 101-110 °C[1]
Stereochemistry (R) at C4
Optical Rotation [α]D = +7 ± 2º (c=1 in MeOH)[1]
Purity ≥97%
Storage 0-8 °C[1]

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The process can be conceptually divided into two main stages: the enantioselective synthesis of the unprotected γ-amino acid precursor, (4R)-4-amino-5-methylhexanoic acid, followed by the protection of the amino group.

Enantioselective Synthesis of the γ-Amino Acid Core

The creation of the chiral center in β- and γ-amino acids is a key challenge in organic synthesis. Numerous strategies have been developed to achieve high enantioselectivity.[3][4][5] Common approaches applicable to this target include:

  • Asymmetric Conjugate Addition: The addition of a nitrogen nucleophile to an α,β-unsaturated ester using a chiral catalyst or auxiliary.

  • Resolution of a Racemic Mixture: Synthesizing the racemic amino acid and then separating the enantiomers using a chiral resolving agent.

  • From a Chiral Pool: Utilizing a naturally occurring chiral molecule, such as an amino acid or carbohydrate, as the starting material. For instance, L-rhamnose has been used to synthesize related chiral amino acid constituents.[6]

These methods leverage chiral catalysts, auxiliaries, or starting materials to direct the formation of the desired (R)-enantiomer, which is crucial for the final compound's biological specificity.

Boc Protection of the Amino Group

Once the chiral γ-amino acid, (4R)-4-amino-5-methylhexanoic acid, is obtained, the amino group is protected using di-tert-butyl dicarbonate (Boc₂O). This reaction is one of the most common and reliable methods for introducing the Boc group.[7]

Causality of the Protocol: The reaction is typically performed under mild basic conditions. A base, such as sodium bicarbonate or triethylamine, is required to deprotonate the amino group, rendering it nucleophilic.[8] The now-nucleophilic nitrogen atom attacks one of the electrophilic carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, displacing a tert-butoxide group and carbon dioxide, to form the stable tert-butyl carbamate (Boc-protected amine). The use of an aqueous/organic solvent mixture (e.g., dioxane/water or THF/water) ensures the solubility of both the polar amino acid and the nonpolar Boc₂O reagent.[9]

Boc_Protection cluster_process Process AminoAcid (4R)-4-amino-5-methylhexanoic acid Mix Dissolve Amino Acid & Base AminoAcid->Mix BocAnhydride Di-tert-butyl dicarbonate (Boc)₂O AddBoc Add (Boc)₂O BocAnhydride->AddBoc Base Base (e.g., NaHCO₃) Base->Mix Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Mix Mix->AddBoc Stir Stir at RT AddBoc->Stir Workup Aqueous Workup & Extraction Stir->Workup Purify Purification Workup->Purify Product This compound Purify->Product

Caption: General workflow for Boc protection of the amino acid.

Analytical Characterization (Self-Validation)

Confirming the identity, purity, and stereochemistry of the final product is paramount. A combination of analytical techniques is employed for this self-validating system.

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals include the characteristic nine-proton singlet of the tert-butyl group (~1.4 ppm in ¹H NMR) and the carbonyl signals in the ¹³C NMR spectrum.[10][11] The presence of rotational isomers (rotamers) around the N-Boc bond can sometimes lead to the appearance of doubled signals in the NMR spectra for certain protons and carbons near the nitrogen atom.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight (245.32 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the workhorse for purity assessment. The introduction of the hydrophobic Boc group makes the molecule well-suited for separation on C18 columns. Chiral HPLC can be used to determine the enantiomeric excess (e.e.) of the product, ensuring the stereochemical integrity has been maintained throughout the synthesis.

  • Optical Rotation: Measurement of the specific rotation confirms the bulk enantiomeric nature of the sample, which should be dextrorotatory (+) as indicated in Table 1.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in SPPS to introduce a non-standard γ-amino acid residue into a peptide sequence. The Boc/Bzl (benzyl side-chain protection) strategy is a classical approach to SPPS.[12]

The process involves cycles of deprotection, coupling, and washing, with the growing peptide chain anchored to an insoluble resin support.

SPPS_Cycle Start Start: Resin-Peptide-(N)-Boc Deprotect Step 1: Boc Deprotection (TFA in DCM) Start->Deprotect Cycle Start Wash1 Wash (DCM, IPA) Deprotect->Wash1 Neutralize Step 2: Neutralization (DIEA in DCM) Wash1->Neutralize Wash2 Wash (DCM) Neutralize->Wash2 Couple Step 3: Coupling (Add next Boc-AA + Coupling Agent) Wash2->Couple Ready for next residue Wash3 Wash (DCM) Couple->Wash3 End End: Resin-Peptide-(N+1)-Boc Wash3->End Cycle Complete FinalCleavage Final Cleavage from Resin (e.g., HF, TFMSA) End->FinalCleavage Final Step Deprotetect Deprotetect End->Deprotetect Repeat Cycle or...

Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.

Experimental Protocol: Boc Deprotection in SPPS

This protocol describes the critical step of removing the Boc group from the N-terminus of the resin-bound peptide to allow for the coupling of the next amino acid.

Materials:

  • Peptide-resin with N-terminal Boc protection

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Deprotection Solution: 50% TFA in DCM (v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Isopropyl alcohol (IPA)

  • Solid-phase synthesis vessel with frit and stopcock

Procedure:

  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 20-30 minutes in the synthesis vessel. Drain the solvent.

  • Pre-wash: Wash the resin twice with the deprotection solution (50% TFA/DCM) for 1-2 minutes each time. Drain the solution after each wash.

  • Deprotection: Add the deprotection solution to the resin (approx. 10 mL per gram of resin) and agitate the mixture for 20-30 minutes at room temperature. The Boc group is cleaved, forming a stable tert-butyl cation and releasing CO₂, with the N-terminal amine becoming a trifluoroacetate salt.[13]

  • Draining: Drain the deprotection solution from the vessel.

  • Washing: Wash the peptide-resin thoroughly to remove residual TFA and byproducts. A typical washing sequence is:

    • DCM (3 times)

    • IPA (2 times)

    • DCM (3 times)

  • Validation (Optional): A qualitative ninhydrin (Kaiser) test can be performed on a small sample of beads. A positive result (deep blue color) confirms the presence of a free primary amine, indicating successful deprotection.

  • Neutralization: Before the next coupling step, the trifluoroacetate salt must be neutralized to the free amine. This is achieved by washing the resin with a 5-10% solution of a non-nucleophilic base, typically diisopropylethylamine (DIEA) in DCM, for 5-10 minutes (repeated twice).

  • Final Wash: Wash the resin several times with DCM to remove excess DIEA and its salt. The peptide-resin is now ready for the coupling of the next Boc-protected amino acid.

Causality and Expertise: The choice of 50% TFA is a balance between ensuring rapid and complete deprotection while minimizing side reactions. The tert-butyl cation generated during cleavage is electrophilic and can potentially alkylate sensitive residues like tryptophan or methionine. For peptides containing such residues, a "scavenger" like triisopropylsilane (TIS) or anisole is often added to the TFA cocktail to quench the cation. The neutralization step is critical; failure to fully neutralize the amine salt will prevent the subsequent coupling reaction from proceeding efficiently.

Conclusion

This compound serves as a specialized and powerful tool for chemists and drug developers. Its well-defined stereochemistry and the robust, yet selectively cleavable, Boc protecting group provide a reliable method for introducing γ-amino acid scaffolds into peptides. This capability allows for the exploration of novel peptide structures with potentially enhanced stability against enzymatic degradation, constrained conformations, and unique biological activities. A thorough understanding of its properties and the chemical principles behind its use, particularly in solid-phase synthesis, is essential for its successful application in the development of next-generation therapeutics and research probes.

References

  • Chem-Impex. This compound. 1

  • PubChem. (4R)-4-amino-5-methylhexanoic acid. National Center for Biotechnology Information. 14

  • Davies, S. G., & Fletcher, A. M. (2018). Enantioselective synthesis of β-amino acids. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. 8

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. 15

  • Singh, G., & Kumar, P. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
  • LifeTein. Basic Peptides synthesis introduction. 12

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St.
  • Google Patents. (2015). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. 16

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. 5

  • AAPPTEC. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
  • AAPPTEC. (n.d.). Planning a Peptide Synthesis. 13

  • DiPardo, R. M., & Bock, M. G. (1983). (2S,3S,4R)-4-Amino-3-hydroxy-2-methylpentanoic acid. Enantioselective synthesis of an amino acid constituent of bleomycin. Tetrahedron Letters, 24(44), 4805-4808.
  • Organic Syntheses. (1980). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Org. Synth., 59, 158.
  • Fields, C. G., Fields, G. B., Noble, R. L., & Cross, T. A. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
  • Beilstein Journals. (n.d.). Experimental Procedures - Synthesis of Boc-protected amines.
  • Imai, K., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(12), 2289.
  • Keck, G. E., & Webb, R. R. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 3(4), 80-86.
  • Singh, G., & Kumar, P. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. 17

  • ResearchGate. (2009). Reaction of 4,5‐diamino, 5‐amino‐4‐glucosylamino and 4‐amino‐5‐glucosylaminopyrimidines with nitrous acid. synthesis, anticancer and anti‐aids activities of 8‐azapurines.
  • Sefer, E., et al. (2021). Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. Astrobiology.
  • Sigma-Aldrich. This compound.

  • Santa Cruz Biotechnology. (R)-Boc-4-amino-5-methyl-hexanoic acid. 18

  • J&K Scientific. This compound. 2

Sources

A Senior Application Scientist’s Guide to Beta-Amino Acids in Drug Discovery: From Enhanced Stability to Novel Bioactivities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Nature's Canonical Building Blocks

In the landscape of drug discovery, particularly in peptide and peptidomimetic research, the limitations of natural α-amino acids are well-documented. Their rapid degradation by proteases and inherent conformational flexibility often curtail their therapeutic potential.[1] This has propelled the exploration of "unnatural" amino acids, among which β-amino acids have emerged as a cornerstone for innovation.[] Unlike their α-analogs, β-amino acids possess an additional carbon atom in their backbone, separating the amino and carboxyl termini.[3] This seemingly subtle alteration confers profound and advantageous properties, including remarkable resistance to enzymatic degradation and the ability to form unique, stable secondary structures not accessible to α-peptides.[4][5] These characteristics make β-amino acids and the β-peptides derived from them powerful tools for developing next-generation therapeutics with improved pharmacokinetic profiles and novel mechanisms of action.[6][7]

This guide provides an in-depth exploration of the core applications of β-amino acids in modern drug discovery. We will delve into the causality behind their selection in various therapeutic contexts, present validated experimental workflows, and visualize the fundamental principles that underpin their utility.

The Structural Prerogative: Why Beta-Amino Acids Offer a Superior Scaffold

The primary driver for incorporating β-amino acids into therapeutic candidates is the fundamental change in the peptide backbone. This change introduces greater structural diversity and stability.

Inherent Proteolytic Resistance

Native peptides are rapidly cleaved by a host of endogenous proteases, leading to short in-vivo half-lives. The altered backbone of peptides containing β-amino acids disrupts the canonical substrate recognition motifs of these enzymes.[5] Consequently, β-peptides are exceptionally stable against degradation by proteases in vitro and in vivo, a critical attribute for any viable drug candidate.[6][8]

Expanded Conformational Landscape and Pre-organization

The longer backbone of β-peptides allows them to fold into unique and highly stable secondary structures, such as various helices (8, 10, 12, 14-helix) and sheets, often with as few as four to six residues.[5][9] This contrasts sharply with α-peptides, which typically require a much greater number of residues to form stable structures.[5] This propensity for pre-organization into defined conformations reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The increased number of chiral centers and substitution points (β² and β³) further expands the accessible chemical space for molecular design.[3][9]

Figure 2: Workflow for Antimicrobial β-Peptide Development A Design Amphipathic β-Peptide Sequence B Solid-Phase Peptide Synthesis (SPPS) A->B C Purification (HPLC) & Characterization (MS) B->C D Antimicrobial Assay (e.g., MIC Determination) C->D E Hemolysis Assay (Toxicity Screen) C->E F Lead Optimization (Structure-Activity Relationship) D->F E->F F->A Iterate Design G In Vivo Efficacy Studies F->G

Caption: A typical workflow for developing antimicrobial β-peptides.

Antifungal Applications

Certain cyclic and alicyclic β-amino acids, such as cispentacin, have demonstrated potent antifungal activity. [10]These compounds often work through a dual mechanism of action, including the inhibition of protein synthesis. [10]The development of synthetic derivatives based on these natural scaffolds is a promising avenue for new antifungal therapies. [10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a β-peptide that inhibits the visible growth of a target microorganism.

Methodology:

  • Preparation of Bacterial Inoculum: Culture the target bacterial strain (e.g., E. coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Peptide Preparation: Dissolve the purified β-peptide in a sterile, appropriate solvent (e.g., water or 0.01% acetic acid) to create a stock solution. Perform a series of two-fold serial dilutions in MHB in a 96-well microtiter plate.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

  • Controls: Include a positive control well (bacteria in MHB, no peptide) and a negative control well (MHB only, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest peptide concentration in a well with no visible bacterial growth. Results can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Therapeutic Focus: Enzyme Inhibition

The well-defined and stable conformations of β-amino acid-containing peptides make them excellent scaffolds for designing potent and selective enzyme inhibitors. [][12]

Protease Inhibitors

While resistant to cleavage themselves, β-peptides can be designed to bind tightly to the active site of proteases, acting as competitive inhibitors. Their rigid structures allow for precise positioning of side chains to interact with the enzyme's specificity pockets (S1, S2, etc.), leading to high affinity. This is a key strategy in the development of treatments for viral diseases (e.g., HIV protease inhibitors) and other conditions involving dysregulated protease activity. []

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that inactivates the incretin hormone GLP-1, which is crucial for glucose-dependent insulin secretion. Inhibiting DPP-IV prolongs the action of GLP-1 and is a validated strategy for treating type 2 diabetes. Several potent, small-molecule DPP-IV inhibitors incorporate a β-amino acid motif, which is critical for binding to the enzyme's active site. [6]

Compound Class Target Enzyme Therapeutic Area Key Advantage of β-Amino Acid
β-Peptidomimetics HIV Protease Antiviral (HIV/AIDS) Proteolytic stability, conformational constraint for active site binding. []
Sitagliptin Analog DPP-IV Anti-diabetic Precise orientation of functional groups for potent inhibition. [6]

| β-Strand Mimetics | β-Secretase (BACE1) | Alzheimer's Disease | Mimicry of substrate transition state, enhanced stability. |

Table 1: Examples of β-Amino Acid-Based Enzyme Inhibitors.

Synthesis and Chiral Control: The Foundation of Application

The therapeutic utility of β-amino acids is contingent upon robust and stereoselective synthetic methods. A variety of approaches have been developed to access these critical building blocks in an enantiomerically pure form.

Key Synthetic Strategies
  • Arndt-Eistert Synthesis: A classical method involving the homologation of an α-amino acid to its β-analog. [9]* Asymmetric Hydrogenation: Catalytic hydrogenation of β-amino acrylic acid derivatives using chiral catalysts provides an efficient route to chiral β-amino acids. [13]* Mannich-type Reactions: The reaction of enolates with imines is a powerful tool for constructing the β-amino acid backbone, with asymmetric variants providing excellent stereocontrol. [14]* Enzymatic Synthesis: The use of enzymes like ω-transaminases offers a green and highly selective method for producing optically pure β-amino acids. [15] The choice of synthetic route depends on the desired substitution pattern, scale, and stereochemistry. The availability of these diverse methods has been crucial for advancing the field. [4][]

Conclusion and Future Outlook

Beta-amino acids have transitioned from chemical curiosities to indispensable tools in the drug discovery arsenal. Their ability to confer proteolytic resistance and induce novel, stable secondary structures directly addresses the most significant liabilities of traditional peptide-based therapeutics. [1][5]The applications are broad, spanning from peptidomimetics that target challenging protein-protein interactions to novel antimicrobial agents that offer hope against resistant pathogens. [1][8]As synthetic methodologies become more refined and our understanding of β-peptide folding deepens, we can expect to see an increasing number of β-amino acid-containing candidates entering clinical development. [][4]The future of drug design will undoubtedly be shaped by the continued exploration of these versatile, non-canonical building blocks.

References

  • Berlicki, Ł. et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • BOC Sciences. β−Amino Acids. BOC Sciences.
  • BOC Sciences. Unnatural Amino Acids in Drug Discovery. BOC Sciences.
  • Fazal-ur-Rehman M. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Med Chem (Los Angeles), 8(4), 96-99.
  • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock.
  • Don C. et al. (n.d.). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scirp.org.
  • Wikipedia. (n.d.). Beta-peptide. Wikipedia.
  • Various Authors. (n.d.). Pharmacologically active β-amino acid derivatives.
  • Riaz, N. N. et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem, 7, 302-307.
  • Fairlie, D. P. et al. (2000).
  • Patočka, J. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Milit. med. sci. lett., 80(2), 55-62.
  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
  • Riaz, N. N. et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.
  • Wang, Y. et al. (2019).
  • Zasloff, M. (2002). Peptide Antimicrobial Agents. PMC - NIH.
  • Gellman, S. H. et al. (2001). β-Peptidic Peptidomimetics. Accounts of Chemical Research.
  • Berlicki, Ł. (2012). The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. Request PDF.
  • Wikipedia. (n.d.). Antimicrobial peptides. Wikipedia.
  • Shin, J.-S. & Kim, B.-G. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Journal of Biotechnology.
  • Lazzaro, B. P. et al. (2020). Antimicrobial Peptides: The Game-Changer in the Epic Battle Against Multidrug-Resistant Bacteria. MDPI.
  • Stone, T. A. et al. (2019). Examples of highly active antimicrobial β-peptidomimetics, β 2,2-amino...

Sources

A Senior Application Scientist's Guide to (R)-Boc-4-amino-5-methylhexanoic acid in Proteomics Research

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Boc-4-amino-5-methylhexanoic acid is a non-proteinogenic, Boc-protected D-amino acid derivative that serves as a versatile and powerful building block in modern chemical proteomics. Its unique structural features—specifically its gamma-amino acid backbone, chiral (R)-configuration, and bulky isobutyl side chain—render it an invaluable tool for designing sophisticated chemical probes. These probes are engineered to overcome the inherent limitations of natural peptides, such as susceptibility to degradation, offering enhanced stability and specificity. This guide provides an in-depth exploration of the compound's core attributes, its strategic application in Activity-Based Protein Profiling (ABPP), and detailed protocols for its use in target identification and competitive profiling to accelerate drug discovery workflows.

Introduction: Deconstructing this compound

At its core, this compound is a synthetic amino acid derivative meticulously designed for chemical biology and proteomics applications.[1] To appreciate its utility, we must dissect its key structural components:

  • Boc Protecting Group (tert-butyloxycarbonyl): This acid-labile group shields the primary amine, preventing it from participating in unwanted reactions during multi-step chemical syntheses.[] This is a fundamental requirement for the controlled, stepwise assembly of complex molecules like peptide-based probes.[1][] The Boc group's stability under neutral or basic conditions makes it ideal for a wide range of synthetic schemes.[]

  • (R)-Configuration: This designates the stereochemistry at the alpha-carbon as the D-isomer. Proteins and peptides in nature are almost exclusively composed of L-amino acids. Peptides incorporating D-amino acids, such as this one, exhibit remarkable resistance to degradation by endogenous proteases.[3][4] This enhanced stability is a critical feature for probes intended for use in complex biological environments like cell lysates or in vivo models.

  • 4-amino-5-methylhexanoic acid Backbone: This structure, a derivative of D-leucine, provides a specific three-dimensional shape. The isobutyl side chain can participate in hydrophobic or van der Waals interactions within a protein's binding pocket, contributing to the selectivity of probes and inhibitors derived from it.[5][6]

These features collectively make this compound a superior building block for creating bespoke chemical tools for exploring protein function directly in a native biological context.[1][7]

The Strategic Role in Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes covalent chemical probes to map the functional state of enzymes in complex proteomes.[8][9][10] Unlike traditional proteomic methods that measure protein abundance, ABPP provides a direct readout of enzyme activity.[10] Probes built from this compound are instrumental in this approach, particularly for designing inhibitors and probes for specific enzyme classes like proteases and oxidases.[3][11][12]

An activity-based probe (ABP) typically consists of three key moieties:

  • Recognition Element: A structural scaffold that directs the probe to a specific family of proteins. This is where this compound is incorporated to provide specificity and stability.

  • Reactive Group (Warhead): An electrophilic group that forms a stable, covalent bond with a catalytically active amino acid residue in the enzyme's active site.[13]

  • Reporter Tag: A handle, such as biotin for affinity purification or a fluorophore for imaging, that enables the detection and isolation of probe-labeled proteins.[13][14]

The workflow for a typical ABPP experiment is a multi-stage process designed to identify and quantify active enzymes within a proteome.

ABPP_Workflow cluster_sample Biological Sample cluster_probing Probe Incubation cluster_analysis Downstream Analysis proteome Complex Proteome (e.g., Cell Lysate) probe Add Activity-Based Probe (ABP) proteome->probe Covalent Labeling of Active Enzymes enrich Affinity Enrichment (e.g., Streptavidin Beads) probe->enrich digest On-Bead Digestion (Trypsin) enrich->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Target Identification lcms->data

Caption: General workflow for an Activity-Based Protein Profiling (ABPP) experiment.

Core Application: Competitive ABPP for Target Identification

A primary application for probes derived from this compound is in competitive ABPP. This powerful technique is used to identify the specific protein targets of a small molecule inhibitor.[8][15] The underlying principle is that pre-incubation of a proteome with a selective inhibitor will block the binding of a broad-spectrum ABP to the inhibitor's target proteins.

Competitive_ABPP cluster_control Control cluster_experiment Experiment cluster_analysis Analysis p1 Proteome abp1 Add ABP p1->abp1 t1 Target Protein (Labeled) abp1->t1 lcms LC-MS/MS Quantification t1->lcms p2 Proteome inhibitor Add Inhibitor of Interest p2->inhibitor abp2 Add ABP inhibitor->abp2 t2 Target Protein (Unlabeled, Occupied) abp2->t2 t2->lcms result Result: Signal for Target Protein is Reduced or Absent lcms->result

Caption: Logic of a competitive ABPP experiment for inhibitor target identification.

Experimental Protocol: Competitive ABPP for Target Deconvolution

This protocol outlines a self-validating system for identifying the targets of a novel inhibitor using a broad-spectrum ABP.

Pillar of Trustworthiness: Self-Validating Controls The validity of this experiment hinges on parallel controls. A DMSO vehicle control establishes the baseline labeling profile of the ABP, while a heat-inactivated proteome control confirms that labeling is activity-dependent.

Materials:

  • Cell Lysate (prepared in a buffer without detergents that interfere with MS, e.g., PBS)

  • Test Inhibitor (dissolved in DMSO)

  • Broad-spectrum Activity-Based Probe (ABP) with a biotin tag

  • DMSO (vehicle control)

  • Streptavidin-agarose beads

  • Wash Buffers (e.g., PBS, high salt buffer, urea buffer)

  • Reduction/Alkylation Reagents (DTT, Iodoacetamide)

  • Sequencing-grade Trypsin

  • LC-MS/MS equipment and reagents

Methodology:

  • Proteome Preparation & Quantification:

    • Prepare cell lysates from relevant cell lines or tissues.

    • Determine protein concentration using a standard assay (e.g., BCA). Normalize all samples to a final concentration of 1-2 mg/mL.

  • Competitive Inhibition (The Causality Step):

    • Experimental Sample: Aliquot 1 mL of proteome. Add the test inhibitor to the desired final concentration (e.g., 1 µM). Incubate for 30 minutes at 37°C. This step allows the inhibitor to bind to its specific targets.

    • Vehicle Control: Aliquot 1 mL of proteome. Add an equivalent volume of DMSO. Incubate under the same conditions. This sample reveals all potential targets of the ABP.

    • Heat-Inactivated Control: Aliquot 1 mL of proteome and heat at 95°C for 10 minutes before adding the ABP. This control ensures the probe only labels active enzymes.

  • ABP Labeling:

    • To each sample, add the biotinylated ABP to a final concentration of 1 µM.

    • Incubate for 30 minutes at 37°C. The ABP will covalently label the active sites of its target enzymes that were not blocked by the test inhibitor.

  • Enrichment of Labeled Proteins:

    • Add pre-washed streptavidin-agarose beads to each sample.

    • Incubate for 1 hour at 4°C with rotation to capture biotin-labeled proteins.

    • Pellet the beads and discard the supernatant.

    • Wash the beads sequentially with PBS, a high-salt buffer (e.g., 1 M NaCl), and a denaturing buffer (e.g., 2 M Urea in PBS) to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a buffer containing DTT to reduce disulfide bonds.

    • Alkylate with iodoacetamide to cap free cysteines.

    • Add trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

  • LC-MS/MS Analysis:

    • Collect the peptide-containing supernatant from the beads.

    • Analyze the peptides by LC-MS/MS to identify and quantify the proteins in each sample.[16]

  • Data Analysis:

    • Use a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify protein abundance based on spectral counts or precursor ion intensity.

    • Compare the protein abundance in the inhibitor-treated sample to the DMSO control. Proteins that show a significant reduction in signal in the inhibitor-treated sample are the putative targets of the inhibitor.

Data Presentation and Interpretation

Quantitative proteomics data from a competitive ABPP experiment should be summarized for clarity. The primary output is a list of proteins whose ABP labeling is significantly reduced upon pre-treatment with the test inhibitor.

Table 1: Representative Data from a Competitive ABPP Experiment

Protein ID (UniProt)Protein NameFold Change (Inhibitor/DMSO)p-valuePutative Target?
P08246Cathepsin G0.05< 0.001Yes
P00772Chymotrypsin-like elastase0.12< 0.001Yes
Q9Y6K9Serine Protease HTRA10.950.89No
P02768Albumin1.020.95No (Non-specific)

Interpretation:

  • A low fold-change value (< 0.5) coupled with a low p-value (e.g., < 0.05) indicates that the test inhibitor effectively competed with the ABP for binding to that specific protein.

  • Cathepsin G and Chymotrypsin-like elastase are therefore identified as high-confidence targets.

  • Proteins with fold changes near 1.0 are not considered targets.

Conclusion

This compound is more than a mere chemical reagent; it is a strategic component in the design of next-generation chemical probes for proteomics. Its inherent stability and specific stereochemistry allow for the creation of sophisticated tools that can probe protein function in ways that are impossible with standard biological methods. The application of these tools in robust, self-validating workflows like competitive ABPP provides researchers with a clear and reliable method to deconvolve drug-target interactions, ultimately accelerating the pace of discovery in both basic science and pharmaceutical development.[7][14]

References

  • Zhu, L., et al. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules. [Link]

  • Aghagolzadeh, P., & Rad, F. H. (2016). Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. Avicenna Journal of Medical Biotechnology. [Link]

  • Eberle, R. J., et al. (2022). Design of D-Amino Acids SARS-CoV-2 Main Protease Inhibitors Using the Cationic Peptide from Rattlesnake Venom as a Scaffold. Pharmaceuticals. [Link]

  • Hale, J. E., et al. (2004). Application of proteomics for discovery of protein biomarkers. Journal of Commercial Biotechnology. [Link]

  • Taabazuing, C., & Pardo, L. (2023). Activity-based protein profiling: A graphical review. Drug Discovery Today: Technologies. [Link]

  • Ling, J., & Li, Z. (2018). Synthesis of Poly(Amino Acids) Using Ring Opening Polymerization. Methods in Molecular Biology. [Link]

  • Nocentini, A., & Supuran, C. T. (2018). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences. [Link]

  • Eberle, R. J., et al. (2021). Design of D-amino acids SARS-CoV-2 Main protease inhibitors using the cationic peptide from rattlesnake venom as a scaffold. bioRxiv. [Link]

  • Nocentini, A., & Supuran, C. T. (2018). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. ResearchGate. [Link]

  • Schrödinger. Hit to lead design of novel d-amino-acid oxidase inhibitors using a comprehensive digital chemistry strategy. [Link]

  • Bakavayev, Y., et al. (2015). New synthesis of β-(4-semicarbazido)carboxylic acid-based peptidomimetics and 3-amino-5,6-dihydrouracils via amidoalkylation protocol. ResearchGate. [Link]

  • Wikipedia. Activity-based proteomics. [Link]

  • Aebersold, R., & Mann, M. (2003). The Proteomics Big Challenge for Biomarkers and New Drug-Targets Discovery. Cell. [Link]

  • Sciety. Design of D-Amino Acids SARS-CoV-2 Main Protease Inhibitors Using the Cationic Peptide from Rattlesnake Venom as a Scaffold. [Link]

  • Krasavin, M., et al. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]

  • Nocentini, A., & Supuran, C. T. (2018). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. PubMed. [Link]

  • Shagari, M. S., et al. (2023). Proteomics and Its Current Application in Biomedical Area: Concise Review. BioMed Research International. [Link]

  • Taabazuing, C., & Pardo, L. (2023). Activity-based protein profiling: A graphical review. ResearchGate. [Link]

  • Yuan, Y., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. [Link]

  • Baitai Parker Biotechnology. Proteomics Case Study. [Link]

  • Bioorganic & Medicinal Chemistry Letters. D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Mastering the Coupling of (R)-Boc-4-amino-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Steric Hindrance in Peptide Synthesis

Introduction: The Unique Challenge of a Bulky Building Block

(R)-Boc-4-amino-5-methylhexanoic acid is a chiral β-amino acid derivative that serves as a critical building block in medicinal chemistry and drug development.[1] Its structure, featuring a bulky isobutyl group adjacent to the amine-bearing stereocenter, presents a significant synthetic challenge. This steric hindrance can impede the efficiency of standard peptide coupling protocols, leading to low yields, incomplete reactions, and potential side products. The structural motif is of high interest, being analogous to potent pharmaceutical agents like Pregabalin, which underscores the need for robust and reliable synthetic methods.[2]

The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is standard in peptide synthesis, preventing uncontrolled polymerization and allowing for a stepwise assembly of peptide chains.[3][4] This guide provides a detailed exploration of the chemical principles and practical protocols required to successfully incorporate this sterically demanding amino acid into peptide sequences, focusing on the rationale behind reagent selection and process optimization.

The Core Problem: Steric Hindrance in Amide Bond Formation

Peptide coupling is a nucleophilic acyl substitution reaction. The process involves the "activation" of a carboxylic acid group, making it sufficiently electrophilic to be attacked by the nucleophilic amino group of another molecule.[5][6] Steric hindrance, as present in this compound, obstructs this fundamental reaction in two primary ways:

  • Slowing Reaction Kinetics: The bulky isobutyl group physically blocks the approach of the activated carboxyl group to the incoming nucleophilic amine (or vice versa), dramatically slowing the rate of amide bond formation.

  • Promoting Side Reactions: Sluggish coupling reactions provide a larger window of opportunity for side reactions to occur. Activated intermediates can degrade, rearrange into unreactive species (like N-acylurea formation in carbodiimide couplings), or lead to racemization of the activated amino acid.[7][8]

Therefore, overcoming this challenge requires a strategy focused on maximizing the speed and efficiency of the coupling step. This is achieved by selecting highly reactive coupling reagents that generate exceptionally potent activated intermediates.

A Comparative Analysis of Coupling Reagents for Hindered Systems

The choice of coupling reagent is the most critical factor for successfully coupling sterically hindered amino acids.[5] Reagents can be broadly classified into three families: carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimide-Based Reagents

Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling reagents.[7] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9] However, this intermediate is unstable and prone to rearranging into an unreactive N-acylurea, a common cause of failed couplings.[8]

The Role of Additives: To mitigate this, carbodiimide reactions are almost always performed with nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or, more preferably, Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[5][7] These additives rapidly convert the O-acylisourea into a more stable, yet still highly reactive, active ester, which then proceeds to acylate the amine. This two-step process suppresses N-acylurea formation and reduces racemization.[5][8] For hindered couplings, the DIC/Oxyma combination is generally preferred over DIC/HOBt due to the higher reactivity of the resulting oxime ester.

G

Phosphonium & Aminium Salt Reagents

For challenging couplings, phosphonium salts (e.g., PyBOP®, PyAOP®) and aminium/uronium salts (e.g., HBTU, HATU, HCTU, COMU®) are the reagents of choice. These compounds react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to generate active esters derived from HOBt, HOAt, or Oxyma in-situ.[6]

  • Phosphonium Salts (e.g., PyBOP): These are generally considered very robust and "clean" reagents. They are less likely to participate in side reactions compared to their aminium counterparts. A significant advantage is that they do not have the potential to cause chain termination via guanidinylation of the free N-terminal amine, a known side reaction of aminium salts. However, the original phosphonium reagent, BOP, produced the carcinogenic byproduct HMPA, leading to the development of safer alternatives like PyBOP.[5]

  • Aminium/Uronium Salts (e.g., HATU, COMU): These are among the most powerful coupling reagents available.

    • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) generates a highly reactive OAt-ester. The nitrogen in the pyridine ring of the HOAt leaving group provides anchimeric assistance, further accelerating the aminolysis step, making HATU exceptionally effective for sterically hindered couplings.

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a modern, Oxyma-based reagent with reactivity comparable to HATU.[5][10] It offers advantages in safety (avoiding potentially explosive HOBt/HOAt derivatives), solubility, and reduced allergenic potential.[5]

G

Data Summary: Coupling Reagent Comparison
Reagent ClassExamplesMechanismAdvantages for Hindered CouplingDisadvantages
Carbodiimides DIC + OxymaPureForms Oxime Active EsterCost-effective; soluble urea byproduct (DIC).[7]Slower kinetics; risk of N-acylurea side product if activation is slow.[8]
Phosphonium Salts PyBOP, PyAOPForms OBt/OAt Active EsterClean reactions; no guanidinylation risk.Byproducts can be difficult to remove in solution phase.
Aminium Salts HATU, HCTUForms OAt/O-6-ClBt Active EsterExtremely fast and efficient; HATU is often the gold standard for difficult couplings.Potential for guanidinylation side reaction with excess reagent.
Modern Onium Salts COMUForms Oxime Active EsterHigh reactivity comparable to HATU; improved safety profile and solubility.[5][10]Higher cost; can still cause guanidinylation.

Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) on a resin support (e.g., Rink Amide resin). All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment. Solvents like N,N-Dimethylformamide (DMF) should be of high purity (peptide synthesis grade).

Workflow Overview: The SPPS Coupling Cycle

G Start Start: Resin with N-terminal Amine Pre_activation Pre-activation: (R)-Boc-AA-COOH + Coupling Reagent + Base (if needed) Start->Pre_activation Coupling Coupling Reaction (Add activated AA to resin) Pre_activation->Coupling Wash1 Wash Resin (e.g., 3x DMF) Coupling->Wash1 Monitor Monitor Reaction (e.g., Kaiser Test) Wash1->Monitor Incomplete Incomplete Monitor->Incomplete Positive Test Complete Complete Monitor->Complete Negative Test Recouple Recouple (Repeat Coupling Step) Incomplete->Recouple Next_Cycle Proceed to Next Cycle (Deprotection) Complete->Next_Cycle Recouple->Wash1

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended primary protocol for ensuring a successful coupling of this compound.

Materials:

  • Resin with free N-terminal amine (1.0 eq)

  • This compound (4.0 eq)

  • HATU (3.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq)

  • Peptide synthesis grade DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. If starting from an Fmoc-protected resin, perform standard Fmoc deprotection (e.g., 20% piperidine in DMF) and wash thoroughly with DMF (5-7 times).

  • Pre-activation: In a separate vessel, dissolve this compound and HATU in a minimal volume of DMF. Add the DIPEA and vortex the solution for 1-3 minutes. The solution may change color.

  • Coupling: Drain the DMF from the washed resin. Immediately add the pre-activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for at least 2 hours. For particularly difficult sequences, the reaction time can be extended to 4 hours or overnight.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[11] A negative result (yellow/colorless beads) indicates a complete reaction. If the test is positive (blue beads), proceed to Protocol 2.

Protocol 2: The "Double Coupling" Strategy

If monitoring indicates an incomplete reaction after the first attempt, a second coupling is the most effective solution.[12][13]

Procedure:

  • Following the washing step (Step 5) of the initial protocol, do not proceed to the next deprotection step.

  • Prepare a fresh solution of activated this compound exactly as described in the chosen initial protocol (e.g., Protocol 1, Step 2).

  • Add this fresh solution to the resin and allow it to react for another 1-2 hours.

  • Repeat the washing and monitoring steps. The second coupling is almost always sufficient to drive the reaction to completion.

Protocol 3: DIC/Oxyma Coupling

This protocol is a more cost-effective alternative, suitable for situations where the steric hindrance is less problematic or when optimizing process costs.

Materials:

  • Resin with free N-terminal amine (1.0 eq)

  • This compound (4.0 eq)

  • OxymaPure® (4.0 eq)

  • Diisopropylcarbodiimide (DIC) (4.0 eq)

  • Peptide synthesis grade DMF

Procedure:

  • Resin Preparation: Swell and deprotect the resin as described in Protocol 1.

  • Activation & Coupling (One-Pot): In a separate vessel, dissolve this compound and OxymaPure® in DMF. Add this solution to the drained resin.

  • Add the DIC to the resin slurry.

  • Reaction: Agitate the reaction vessel at room temperature for 3-4 hours.

  • Washing & Monitoring: Proceed with the washing and monitoring steps as described in Protocol 1 (Steps 5 & 6). If the coupling is incomplete, utilize the double coupling strategy (Protocol 2).

Reaction Monitoring and Final Product Characterization

Qualitative On-Resin Monitoring:

  • Kaiser Test: This colorimetric test is invaluable for detecting residual primary amines on the resin after a coupling step.[11][14] A positive (blue) result signals an incomplete reaction, necessitating a recoupling. It is important to note that the Kaiser test does not work for secondary amines like proline.[11]

Quantitative Analysis of the Final Product:

  • After the full peptide has been synthesized, it must be cleaved from the resin (for Boc-SPPS, this often involves hazardous reagents like HF).[3][15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for assessing the purity of the crude peptide product and for its purification.[16]

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm that the final product has the correct molecular weight, verifying the successful incorporation of all amino acids, including the this compound.[16][17]

Troubleshooting Common Issues

IssueProbable CauseRecommended Solution
Positive Kaiser test after 1st coupling Insufficient activation or reaction time due to severe steric hindrance.Perform a second coupling using fresh reagents (Protocol 2). Ensure high-quality, anhydrous solvents.
Low final yield of desired peptide Incomplete coupling at the hindered position, leading to truncated sequences.Switch to a more potent coupling reagent (e.g., from DIC/Oxyma to HATU). Extend coupling times.
Presence of unexpected mass peaks (+57 Da) If using tert-butyl containing scavengers during cleavage, this can sometimes lead to alkylation of sensitive residues.Optimize the cleavage cocktail and conditions.
Guanidinylation byproduct observed Using a large excess of an aminium/uronium reagent (HBTU, HATU, COMU).Use a slight excess of the reagent (e.g., 3.9 eq instead of 5 eq) or switch to a phosphonium reagent like PyBOP for the critical step.

References

  • Albericio, F., & Subirós-Funosas, R. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(12), 1643-1657. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Wikipedia. Pregabalin. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • Katritzky, A. R., et al. (1998). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 63(26), 9673-9675. [Link]

  • Castro, B., & Dormoy, J. R. (1990). Phosphonium salts as peptide coupling reagents.
  • Coin, I., et al. (2007). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Nature Protocols, 2(12), 3247-3256. [Link]

  • Li, X., & Wu, Y. (2016). Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation. Nature Communications, 7, 12904. [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]

  • Singh, S., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(01), 101-112. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Coon, J. J., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols, 3(8), 1269-1282. [Link]

  • PubChem. (4R)-4-amino-5-methylhexanoic acid. [Link]

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Biotage. (2023). Using double coupling to improve your peptide synthesis. [Link]

  • ResearchGate. Mechanism of peptide bond formation through carbodiimide. [Link]

  • Ye, Y., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1026-1033. [Link]

Sources

Application Note and Detailed Protocol: Efficient Amide Bond Formation via HBTU/DIEA Activation of (R)-Boc-4-amino-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the activation and coupling of (R)-Boc-4-amino-5-methylhexanoic acid using the HBTU/DIEA reagent system. This methodology is a cornerstone of modern peptide synthesis and is widely applicable in drug discovery and development for the creation of novel peptide-based therapeutics and complex organic molecules.

Foundational Principles: The 'Why' Behind the Method

The formation of an amide bond is a fundamental transformation in organic chemistry, yet it presents a significant energetic barrier. The direct condensation of a carboxylic acid and an amine is a thermodynamically unfavorable process, necessitating the activation of the carboxylic acid component. The HBTU/DIEA system is a widely adopted solution for this challenge due to its high efficiency, rapid reaction kinetics, and ability to suppress common side reactions.[1][2]

This compound is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry.[3][4] Its unique structure can impart desirable pharmacokinetic properties to peptide drug candidates. The tert-butoxycarbonyl (Boc) protecting group on the amine ensures regioselective activation of the carboxylic acid, preventing unwanted polymerization.[3]

The Mechanism of Activation and Coupling: A Stepwise Dissection

The efficacy of the HBTU/DIEA system lies in a well-orchestrated sequence of reactions that transform the unreactive carboxylate into a highly electrophilic species, primed for nucleophilic attack by an amine.

Step 1: In Situ Formation of the Active Ester. The process is initiated by the deprotonation of the carboxylic acid by a hindered organic base, typically N,N-Diisopropylethylamine (DIEA). The resulting carboxylate anion then attacks the aminium salt, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[5][6] This leads to the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to form the more stable HOBt (1-hydroxybenzotriazole) active ester and tetramethylurea as a byproduct.[6] The presence of the HOBt moiety is crucial for minimizing racemization, a critical consideration when working with chiral amino acids.[7]

Step 2: Nucleophilic Attack and Amide Bond Formation. The amine component, either in solution or attached to a solid support, then acts as a nucleophile, attacking the carbonyl carbon of the HOBt active ester. This results in the formation of the desired amide bond and the release of HOBt.

Below is a visual representation of the activation and coupling mechanism:

HBTU_Activation_Mechanism Carboxylic_Acid (R)-Boc-AA-COOH Carboxylate (R)-Boc-AA-COO- Carboxylic_Acid->Carboxylate Deprotonation DIEA DIEA Active_Ester HOBt Active Ester Carboxylate->Active_Ester Attack on HBTU HBTU HBTU Amide_Product Amide Product Active_Ester->Amide_Product Nucleophilic Attack Byproducts Tetramethylurea + HOBt Active_Ester->Byproducts Release Amine R'-NH2 Experimental_Workflow Start Start Prep_Vessel Prepare Reaction Vessel (Flame-dried, Inert Atmosphere) Start->Prep_Vessel Add_Acid Add this compound Prep_Vessel->Add_Acid Dissolve_DMF Dissolve in Anhydrous DMF Add_Acid->Dissolve_DMF Add_HBTU Add HBTU Dissolve_DMF->Add_HBTU Add_DIEA Add DIEA for Pre-activation Add_HBTU->Add_DIEA Add_Amine Add Primary Amine Solution Add_DIEA->Add_Amine Monitor Monitor Reaction (TLC/LC-MS) Add_Amine->Monitor Workup Aqueous Work-up Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify End End Purify->End

Sources

Application Notes & Protocols: (R)-Boc-4-amino-5-methylhexanoic acid in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Chiral γ-Amino Acid Analogs

In modern medicinal chemistry, the precise three-dimensional arrangement of atoms in a drug molecule is paramount. Chiral intermediates, which are molecules with non-superimposable mirror images, serve as foundational building blocks for enantiomerically pure pharmaceuticals.[] This stereochemical purity is critical because different enantiomers of a drug can exhibit vastly different pharmacological activities, with one providing the therapeutic benefit while the other might be inactive or even toxic.[][2]

(R)-Boc-4-amino-5-methylhexanoic acid is a chiral, non-proteinogenic γ-amino acid analog. Its significance in drug development stems from several key features:

  • GABA Analogue Structure: It is structurally related to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[3][4] Deficiencies in GABA signaling are linked to numerous neurological and psychiatric disorders, making GABA analogs a rich area for drug discovery.[3][5][6]

  • Chiral Scaffolding: The fixed (R)-configuration at the C4 position provides a defined stereocenter, crucial for specific interactions with biological targets.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an indispensable tool in organic synthesis.[7] It masks the highly reactive and nucleophilic amino group, preventing unwanted side reactions during subsequent chemical transformations.[7][8] Its key advantage is its stability in basic and nucleophilic conditions, coupled with its clean, acid-labile removal, typically using trifluoroacetic acid (TFA).[7][8][][10]

This combination of features makes this compound a valuable intermediate, most notably in the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a widely prescribed medication for neuropathic pain, epilepsy, and anxiety disorders.[11][12][13]

Case Study: Synthesis of Pregabalin

The industrial synthesis of Pregabalin provides a quintessential example of the application of this compound. The molecule serves as a key precursor that, after modification and deprotection, yields the final active pharmaceutical ingredient (API).

Expert's Note: The challenge in synthesizing Pregabalin is establishing the correct stereochemistry at the C3 position of the final product. While various synthetic routes exist, including classical resolution and asymmetric synthesis[11], using a pre-defined chiral building block like this compound can streamline the process and ensure high enantiomeric purity in the final steps.

The general synthetic strategy involves a Hofmann rearrangement of an amide derived from the (R)-Boc-protected precursor. This reaction excises a carbonyl group, effectively shifting the carboxylic acid moiety and forming the desired γ-amino acid structure of Pregabalin.

G General Synthetic Workflow for Pregabalin cluster_0 Intermediate Synthesis cluster_1 Core Transformation & Deprotection A (R)-Boc-4-amino- 5-methylhexanoic acid B (R)-Boc-4-(carbamoylmethyl)- 5-methylhexanoic acid (Amide Intermediate) A->B Amidation C Boc-Protected Pregabalin Intermediate B->C Hofmann Rearrangement D (S)-Pregabalin (Final API) C->D Boc Deprotection (Acidic Conditions)

Caption: Synthetic workflow from the key intermediate to Pregabalin.

Experimental Protocols & Methodologies

Protocol 1: Hofmann Rearrangement and Deprotection to Yield Pregabalin

This protocol outlines the conversion of an amide precursor, derived from this compound, into Pregabalin.

Materials & Reagents:

  • (R)-3-(2-((tert-butoxycarbonyl)amino)-propyl)pentanediamide (Amide Precursor)

  • Sodium Hypobromite (NaOBr) solution (freshly prepared)

  • Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl)

  • Isopropanol (IPA)

  • Deionized Water

  • Standard laboratory glassware and magnetic stirrer

  • pH meter

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve the amide precursor in an appropriate volume of chilled deionized water.

    • Cool the solution to 0-5 °C using an ice bath.

  • Hofmann Rearrangement:

    • Slowly add a freshly prepared, chilled solution of sodium hypobromite to the reaction mixture via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour.

    • Gradually warm the reaction mixture to 40-50 °C and hold for 2-3 hours. Monitor the reaction progress by TLC or HPLC.

    Expert's Note: The Hofmann rearrangement is a classic transformation that converts a primary amide into a primary amine with one fewer carbon atom.[14] Using a hypohalite solution under basic conditions is a common method. Strict temperature control is crucial to minimize side reactions and ensure a high yield of the desired rearranged product.

  • Boc Deprotection and Isolation:

    • Once the rearrangement is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture to pH 1-2 by adding concentrated HCl. This step simultaneously neutralizes the excess base and cleaves the Boc protecting group.[7][8]

    • Stir the acidic solution for 1-2 hours at room temperature to ensure complete deprotection. The evolution of CO2 gas may be observed.

    • Adjust the pH of the solution to approximately 5.0-5.5 using a NaOH solution. This is near the isoelectric point of Pregabalin, causing it to precipitate.

  • Purification:

    • Cool the resulting slurry to 0-5 °C and stir for 1-2 hours to maximize crystallization.

    • Collect the crude Pregabalin solid by filtration and wash the filter cake with cold isopropanol.

    • Recrystallize the crude product from a mixture of isopropanol and water to achieve high purity.

    • Dry the final product under vacuum at 50-60 °C to a constant weight.

Protocol 2: Quality Control & Analytical Validation

Ensuring the chemical and chiral purity of the final API is a non-negotiable step in drug development.[][15]

Analytical Methods:

ParameterMethodTypical Conditions & Acceptance Criteria
Identity FTIR SpectroscopySpectrum should match the reference standard of (S)-Pregabalin.
Assay HPLC-UVC18 column; Mobile phase: Acetonitrile/Water gradient; UV detection at 210 nm. Criteria: 99.0% - 101.0%
Chiral Purity Chiral HPLCChiral stationary phase (e.g., polysaccharide-based). Mobile phase: Hexane/Ethanol/TFA. Criteria: (S)-Pregabalin ≥ 99.8%, (R)-Pregabalin ≤ 0.15%
Residual Solvents Headspace GC-FIDAnalysis for Isopropanol, Toluene, etc. Criteria: Must comply with ICH Q3C limits.
Structure Confirmation ¹H NMR, ¹³C NMR, Mass SpecSpectra must be consistent with the structure of (S)-3-(aminomethyl)-5-methylhexanoic acid.

Expert's Note: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess.[][16][17] The choice of a chiral stationary phase (CSP) is the most critical parameter, as it must interact differently with the two enantiomers to achieve separation.[2][17] Validation of this method should include specificity, linearity, accuracy, and precision to meet regulatory standards.

G Quality Control Validation Workflow Start Crude Pregabalin (Post-Synthesis) HPLC_Assay HPLC Assay (Purity & Strength) Start->HPLC_Assay Decision1 Assay > 99.0%? HPLC_Assay->Decision1 Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Decision2 (R)-Isomer < 0.15%? Chiral_HPLC->Decision2 Decision1->Chiral_HPLC Yes Reject Reject Batch / Re-purify Decision1->Reject No GC_HS Residual Solvent Analysis (GC-HS) Decision2->GC_HS Yes Decision2->Reject No Final_QC Full Spectroscopic Characterization (NMR, MS, FTIR) GC_HS->Final_QC Release API Release (Meets All Specs) Final_QC->Release

Caption: A self-validating workflow for API quality control.

Mechanism of Action: From Chemical Structure to Biological Target

While Pregabalin is a structural analog of GABA, its mechanism of action does not involve direct interaction with GABA receptors.[12] Instead, it exerts its therapeutic effects by binding with high affinity to the alpha-2-delta (α2δ) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[13][18][19]

This binding has a crucial downstream effect:

  • Modulation of Calcium Channels: Binding to the α2δ subunit subtly reduces the influx of calcium ions into presynaptic nerve terminals, particularly in hyperexcited neurons.[18][19]

  • Reduced Neurotransmitter Release: The diminished calcium influx leads to a reduction in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[18][19][20]

  • Therapeutic Effect: By dampening excessive neuronal signaling, Pregabalin helps to stabilize neural circuits, which is the basis for its anticonvulsant, analgesic, and anxiolytic properties.[13][18]

G Simplified Mechanism of Action of Pregabalin cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Pregabalin Pregabalin A2D α2δ Subunit Pregabalin->A2D Binds VGCC Voltage-Gated Calcium Channel A2D->VGCC Modulates Vesicle Vesicles with Neurotransmitters (e.g., Glutamate) VGCC->Vesicle Ca²⁺ Influx (Inhibited) NT Reduced Release of Excitatory Neurotransmitters Vesicle->NT Exocytosis Receptor Postsynaptic Receptors NT->Receptor Binds Effect Decreased Neuronal Excitability (Therapeutic Effect) Receptor->Effect Leads to

Caption: Pregabalin's binding to α2δ reduces neurotransmitter release.

Conclusion and Future Outlook

This compound is a prime example of a strategically designed chiral intermediate that facilitates the efficient, stereoselective synthesis of complex drug molecules. Its application in the production of Pregabalin underscores the importance of protecting group chemistry and the use of chiral building blocks in modern pharmaceutical manufacturing. As drug development continues to target complex biological systems with high specificity, the demand for such well-defined, enantiomerically pure intermediates will undoubtedly grow, paving the way for the discovery and synthesis of next-generation therapeutics.

References

  • Zhang, X., et al. (2011). Study on the synthesis of pregabalin. ResearchGate. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pregabalin? Retrieved from [Link]

  • Patel, R., et al. (2020). Pregabalin as a Pain Therapeutic: Beyond Calcium Channels. PMC - PubMed Central. Retrieved from [Link]

  • Quick Company. (n.d.). An Efficient Process For Synthesis Of Pregabalin. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of action of pregabalin. Retrieved from [Link]

  • Wikipedia. (n.d.). Pregabalin. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). EP3088383A1 - Optimized synthesis of pregabalin and 4-amino butanoic acid using an improved production method of conjugated nitroalkenes.
  • Gajcy, K., et al. (2010). A role of GABA analogues in the treatment of neurological diseases. PubMed. Retrieved from [Link]

  • Cleveland Clinic. (2022). Gamma-Aminobutyric Acid (GABA). Retrieved from [Link]

  • Google Patents. (n.d.). WO2016173960A1 - Optimized synthesis of pregabalin and 4-aminobutane acid using an improved method for producing conjugated nitroalkenes.
  • RxList. (2021). How Do GABA Analogs Work? Retrieved from [Link]

  • MDPI. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • MDPI. (n.d.). An Updated Review on Pharmaceutical Properties of Gamma-Aminobutyric Acid. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • Google Patents. (n.d.). US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
  • ResearchGate. (n.d.). Chiral Purity in Drug Analysis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-amino-hexanoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Retrieved from [Link]

Sources

Application Notes and Protocols for Manual Solid-Phase Synthesis of Peptides Incorporating Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Peptidic Universe with Non-Natural Amino Acids

The introduction of non-natural amino acids (nnAAs) into peptides represents a paradigm shift in drug discovery and materials science. By moving beyond the canonical 20 proteinogenic amino acids, researchers can engineer peptides with enhanced therapeutic properties, including increased metabolic stability, improved receptor affinity and selectivity, and novel functionalities.[1][2][3][] Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, remains the cornerstone technology for the assembly of these modified peptides, offering a robust and versatile platform for creating bespoke molecular architectures.[5][6]

This guide provides a comprehensive, in-depth protocol for the manual solid-phase synthesis of peptides containing non-natural amino acids using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy.[7][8] As a senior application scientist, my aim is not merely to present a series of steps, but to provide the underlying rationale for each experimental choice, empowering researchers to troubleshoot and adapt these protocols for their specific non-natural amino acid of interest. Every protocol herein is designed as a self-validating system, with built-in checkpoints and explanations to ensure the highest chance of synthetic success.

The fundamental workflow of SPPS for incorporating nnAAs mirrors that for natural amino acids, involving an iterative cycle of deprotection, coupling, and washing, all while the growing peptide chain is anchored to an insoluble resin support.[1][9] However, the unique structural and electronic properties of nnAAs often necessitate significant modifications to standard protocols.[1] Key challenges include:

  • Steric Hindrance: Bulky or α,α-disubstituted nnAAs can significantly slow down coupling reactions.[10][11]

  • Altered Reactivity: The electronic nature of the nnAA side chain can influence the nucleophilicity of the α-amino group and the reactivity of the carboxyl group.[1]

  • Side Reactions: Novel side-chain functionalities may be incompatible with standard SPPS reagents or may require specific protecting group strategies.

  • Aggregation: The incorporation of hydrophobic or β-sheet-promoting nnAAs can lead to peptide aggregation on the resin, hindering subsequent synthetic steps.[12][13]

This document will address these challenges head-on, providing detailed methodologies and expert insights to navigate the complexities of synthesizing peptides with non-natural building blocks.

Core Principles and Strategic Considerations

Orthogonal Protection Strategy: The Foundation of SPPS

The success of SPPS hinges on the concept of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[7][][15][16] In the Fmoc/tBu strategy:

  • The Nα-amino group is protected by the base-labile Fmoc group.

  • Side-chain functional groups are protected by acid-labile groups, such as tBu (tert-butyl), Boc (tert-butyloxycarbonyl), and Trt (trityl).

  • The peptide is anchored to the resin via an acid-labile linker.

This orthogonality allows for the selective deprotection of the Nα-amino group at each cycle to allow for peptide chain elongation, while the side-chain protecting groups and the resin linkage remain intact until the final acid-mediated cleavage step.[7] When incorporating nnAAs, it is crucial to ensure that any required side-chain protection is compatible with this scheme. For on-resin modifications, further levels of orthogonality can be introduced with protecting groups removable under specific conditions (e.g., Alloc, Dde).[17]

Diagram of the Manual Fmoc-SPPS Workflow

SPPS_Workflow Start Start: Resin Swelling Fmoc_Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Fmoc_Deprotection Washing_1 2. Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling 3. Amino Acid Coupling (AA, Coupling Reagent, Base in DMF) Washing_1->Coupling Washing_2 4. Washing (DMF, DCM) Coupling->Washing_2 Repeat Repeat Cycle for next AA Washing_2->Repeat  Is sequence  complete? (No) Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection Yes Repeat->Fmoc_Deprotection Final_Washing Final Washing (DMF, DCM, Ether) Final_Deprotection->Final_Washing Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Washing->Cleavage Precipitation Precipitation & Washing (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification End End: Pure Peptide Purification->End

Caption: The iterative cycle of manual Fmoc-based solid-phase peptide synthesis.

Materials and Equipment

Resins

The choice of resin is dictated by the desired C-terminal functionality (acid or amide) and the acid lability required for cleavage.

Resin TypeC-Terminal FunctionalityCleavage ConditionsRecommended For
Wang Resin Carboxylic AcidModerate TFA (e.g., 95%)Standard peptide acids.
2-Chlorotrityl Chloride (2-CTC) Resin Carboxylic AcidVery Mild Acid (e.g., 1% TFA)Fully protected peptide fragments, sterically hindered C-terminal residues.[18]
Rink Amide Resin AmideModerate TFA (e.g., 95%)Standard peptide amides.
Sieber Amide Resin AmideMild AcidProtected peptide amides.

Note: It is often advantageous to purchase resins pre-loaded with the first C-terminal amino acid to avoid the complexities and potential side reactions of the initial loading step.[18]

Amino Acids and Coupling Reagents
  • Fmoc-protected amino acids: Both natural and non-natural amino acids with appropriate side-chain protection.

  • Coupling Reagents:

    • Carbodiimides: DIC (N,N'-Diisopropylcarbodiimide) is preferred over DCC for SPPS as its urea byproduct is soluble.[19]

    • Aminium/Uronium Salts: HBTU, HATU, HCTU. HATU is generally considered one of the most efficient coupling reagents, especially for hindered couplings, due to the formation of a highly reactive OAt ester.[20]

    • Phosphonium Salts: PyBOP, PyAOP.

  • Additives: HOBt (Hydroxybenzotriazole) or Oxyma Pure are often added with carbodiimides to suppress racemization and improve coupling efficiency.[19]

  • Base: DIEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine.

Solvents and Reagents
  • DMF (N,N-Dimethylformamide): Peptide synthesis grade.

  • DCM (Dichloromethane): Reagent grade.

  • Piperidine: For Fmoc deprotection.

  • TFA (Trifluoroacetic acid): For cleavage.

  • Scavengers: Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT), Thioanisole. The choice of scavengers is critical and depends on the amino acid composition of the peptide.[21][22][23]

  • Diethyl ether (cold): For peptide precipitation.

  • Acetonitrile (ACN) and Water (HPLC grade): For purification.

Equipment
  • Reaction vessel: A fritted glass vessel is ideal for manual SPPS as it allows for easy filtration and washing of the resin without transfers.[5]

  • Shaker: An orbital or wrist-action shaker for agitation. Magnetic stirrers should be avoided as they can damage the resin beads.[5]

  • Syringes and needles: For reagent addition.

  • Vacuum filtration setup: For washing steps.

  • Lyophilizer (Freeze-dryer): For drying the final peptide.

  • RP-HPLC system: For purification and analysis.

  • Mass spectrometer: For characterization.

Detailed Experimental Protocols

This protocol describes a standard 0.1 mmol synthesis. Volumes should be scaled accordingly for different synthesis scales.

Protocol 1: Resin Preparation and First Amino Acid Loading (if not pre-loaded)

Causality: Proper swelling of the resin is critical for ensuring that all reactive sites within the polymer matrix are accessible to reagents.[18] Loading the first amino acid onto 2-CTC resin is performed under basic conditions without pre-activation, which minimizes the risk of racemization for the C-terminal residue.[18]

  • Resin Swelling:

    • Place 0.1 mmol of the chosen resin in the reaction vessel.

    • Add 2-3 mL of DMF and shake for 30 minutes.

    • Drain the DMF.

    • Wash the resin with 3 x 2 mL of DCM.

  • First Amino Acid Loading (2-Chlorotrityl Resin):

    • Dissolve 0.3 mmol (3 eq) of the first Fmoc-amino acid in 2 mL of DCM.

    • Add 0.6 mmol (6 eq) of DIEA to the amino acid solution.

    • Add the solution to the swollen resin and shake for 1-2 hours.

    • To cap any remaining reactive sites on the resin, add 0.5 mL of methanol and shake for 15 minutes.

    • Drain the solution and wash the resin with 3 x 2 mL of DCM, followed by 3 x 2 mL of DMF.

Protocol 2: Iterative Peptide Elongation Cycle

This cycle is repeated for each amino acid in the sequence.

Causality: The Fmoc group is cleaved by a secondary amine, typically piperidine, via a β-elimination mechanism. The resulting dibenzofulvene byproduct is scavenged by piperidine to prevent it from reacting with the newly liberated N-terminal amine.[7] Monitoring the UV absorbance of the dibenzofulvene-piperidine adduct can be used to quantify the resin loading and to monitor deprotection completion.[8]

  • Add 2 mL of 20% piperidine in DMF to the resin.

  • Shake for 3 minutes. Drain.

  • Add another 2 mL of 20% piperidine in DMF.

  • Shake for 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with 5 x 2 mL of DMF.

Causality: The incoming amino acid's carboxyl group must be activated to react with the free N-terminal amine on the growing peptide chain. This is achieved by converting it into a more reactive species, such as an active ester or an acid anhydride. The choice of coupling reagent is critical, especially for nnAAs. For sterically hindered nnAAs like α,α-disubstituted amino acids, a more potent activator like HATU is recommended to drive the reaction to completion.[10][11][20] Double coupling (repeating the coupling step) or longer reaction times may be necessary.

  • Pre-activation:

    • In a separate vial, dissolve 0.4 mmol (4 eq) of the Fmoc-amino acid, 0.4 mmol (4 eq) of HBTU (or HATU), and 0.8 mmol (8 eq) of DIEA in 1.5 mL of DMF.

    • Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Shake for 45-60 minutes. For known difficult or non-natural amino acid couplings, extend this time to 2-4 hours or consider a second coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with 3 x 2 mL of DMF, followed by 3 x 2 mL of DCM, and finally 3 x 2 mL of DMF.

Causality: The Kaiser test detects free primary amines. A positive result (blue beads) indicates incomplete coupling, necessitating a recoupling step. A negative result (yellow/colorless beads) indicates that the coupling is complete. This provides a crucial quality control check at each step of the synthesis.[1]

  • Take a small sample of resin beads (1-2 mg) and wash them with ethanol.

  • Add 2-3 drops of each of the three Kaiser test solutions (potassium cyanide in pyridine, ninhydrin in ethanol, and phenol in ethanol).

  • Heat at 100°C for 5 minutes.

  • Observe the color:

    • Blue beads: Incomplete coupling. Perform a second coupling (Protocol 2b).

    • Yellow/Colorless beads: Complete coupling. Proceed to the next deprotection step (Protocol 2a).

Diagram of the Amino Acid Coupling Mechanism (using HBTU)

Coupling_Mechanism AA Fmoc-AA-COOH (Amino Acid) Active_Ester Activated HOBt Ester Fmoc-AA-OBt AA->Active_Ester HBTU HBTU HBTU->Active_Ester Base Base (DIEA) Base->Active_Ester Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Active_Ester->Coupled_Peptide Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Coupled_Peptide

Caption: Activation of a carboxylic acid with HBTU to form an active ester for coupling.

Protocol 3: Final Cleavage and Deprotection

Causality: A strong acid, typically TFA, is used to simultaneously cleave the peptide from the resin and remove the acid-labile side-chain protecting groups. During this process, reactive carbocations are generated from the protecting groups. Scavengers are essential to "trap" these cations, preventing them from modifying sensitive amino acid residues like Tryptophan, Methionine, Cysteine, and Tyrosine.[22] The composition of the cleavage cocktail must be tailored to the peptide sequence.[21]

  • After the final coupling and washing, perform a final Fmoc deprotection (Protocol 2a).

  • Wash the peptide-resin thoroughly with 5 x 2 mL of DMF, followed by 5 x 2 mL of DCM.

  • Dry the resin under vacuum for at least 1 hour.

  • Prepare the Cleavage Cocktail: Prepare the appropriate cocktail immediately before use. The table below provides common cocktails. For a 0.1 mmol synthesis, use 2-3 mL of the cocktail.

CocktailComposition (v/v)Use Case
Reagent B TFA (88%), Phenol (5%), Water (5%), TIS (2%)General purpose, good for Trp, Tyr, Met.[21]
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)For peptides containing Cys and other sensitive residues.[22]
TFA/TIS/H₂O TFA (95%), TIS (2.5%), Water (2.5%)For simple peptides without sensitive residues.[22]
  • Add the cleavage cocktail to the dry resin.

  • Shake at room temperature for 2-4 hours.

  • Filter the resin and collect the TFA solution into a clean centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

Protocol 4: Peptide Precipitation and Purification
  • Precipitation:

    • Add the TFA solution dropwise to a 50 mL tube containing ~30 mL of ice-cold diethyl ether. A white precipitate should form.

    • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Washing:

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with 2 x 20 mL of cold diethyl ether, vortexing and re-centrifuging each time.

  • Drying:

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of ACN and water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze fractions by mass spectrometry to identify those containing the pure product.

  • Lyophilization:

    • Pool the pure fractions and freeze-dry to obtain a fluffy white powder.

Troubleshooting and Advanced Strategies

  • Difficult Couplings: For sterically hindered nnAAs, consider using microwave-assisted SPPS, which can significantly accelerate reaction rates and improve coupling efficiency.[10][11][24][25][26] Alternatively, using stronger coupling reagents like HATU or PyAOP, increasing reaction times, performing double couplings, and slightly elevating the temperature (e.g., to 40°C) can be effective.[20]

  • Peptide Aggregation: If the resin beads clump together or the Kaiser test is consistently positive despite repeated couplings, aggregation may be occurring. Strategies to mitigate this include:

    • Switching to a more polar solvent like NMP (N-Methyl-2-pyrrolidone).

    • Using "structure-breaking" amino acid derivatives like pseudoproline dipeptides or Hmb-protected amino acids at strategic points in the sequence.

    • Synthesizing on a low-loading resin or a PEG-based resin (e.g., ChemMatrix®).

  • On-Resin Modification: If the nnAA is incorporated for subsequent modification (e.g., fluorescent labeling, cyclization), ensure its side-chain protecting group is orthogonal to both the Fmoc and tBu groups (e.g., Alloc, ivDde).[17] This allows for selective deprotection and modification of the nnAA side chain while the peptide remains anchored to the resin.

  • Large Peptides with nnAAs: For peptides longer than ~50 amino acids, SPPS can become inefficient. In such cases, a fragment condensation approach using native chemical ligation (NCL) is a powerful strategy.[27][28][29][30] This involves synthesizing smaller peptide fragments (some containing the nnAA) and then ligating them together in solution.

Conclusion

The manual solid-phase synthesis of peptides containing non-natural amino acids is a powerful technique that opens up vast possibilities for chemical biology and drug development. While the incorporation of these novel building blocks presents unique challenges, a thorough understanding of the underlying chemical principles of SPPS, coupled with strategic choices of resins, reagents, and reaction conditions, can lead to highly successful outcomes. This guide provides a robust framework for researchers to confidently synthesize modified peptides, encouraging a rational, evidence-based approach to this exciting field of chemistry. By explaining the "why" behind the "how," it is hoped that scientists at all levels can better navigate the intricacies of peptide synthesis and unlock the full potential of non-natural amino acids.

References

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]

  • Native Chemical Ligation: A Boon to Peptide Chemistry. (2015). Protein & Peptide Letters. Retrieved from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]

  • Principles and Practice of Solid-Phase Peptide Synthesis. (2005). Current Protocols in Protein Science. Retrieved from [Link]

  • Manual Solid Phase Peptide Synthesis Protocol. (2016). The Werner Lab. Retrieved from [Link]

  • Microwave SPPS Technology. (n.d.). AmbioPharm. Retrieved from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). AAPPTec. Retrieved from [Link]

  • Nature-inspired protein ligation and its applications. (2023). Nature Reviews Chemistry. Retrieved from [Link]

  • Residue-Specific Peptide Modification: A Chemist's Guide. (2018). Chemical Science. Retrieved from [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (1998). Journal of Peptide Research. Retrieved from [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. (2018). Molecules. Retrieved from [Link]

  • Chapter 5: Microwave-assisted Peptide Synthesis. (2016). Microwave-Assisted Organic Synthesis. Retrieved from [Link]

  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023). Biotage. Retrieved from [Link]

  • Modern Ligation Methods to Access Natural and Modified Proteins. (2022). CHIMIA. Retrieved from [Link]

  • Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. (2012). Journal of Peptide Science. Retrieved from [Link]

  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2011). International Journal of Peptide Research and Therapeutics. Retrieved from [Link]

  • Coupling Reagents. (n.d.). AAPPTec. Retrieved from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). GenScript. Retrieved from [Link]

  • Microwave-assisted Solid Phase Peptide Synthesis on High Loaded Resins. (2020). Molecules. Retrieved from [Link]

  • Protein Ligases: Nature's Gift for Protein/Peptide Synthesis. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

  • Synthetic Peptide Libraries Part 1: Dr. Christian Behn. (2023). CEM Corporation. Retrieved from [Link]

  • Introduction to Peptide Synthesis. (2011). Current Protocols in Protein Science. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with (R)-Boc-4-amino-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we understand that incorporating non-standard, sterically hindered amino acids like (R)-Boc-4-amino-5-methylhexanoic acid presents unique challenges in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, grounded in chemical principles and field-proven experience, to help you overcome low yields and obtain your target peptide with high purity.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" residue to incorporate?

This amino acid poses two primary challenges due to its structure:

  • Steric Hindrance: The bulky isobutyl group is positioned at the β-carbon, close to the reacting amine. This bulkiness physically obstructs the incoming activated carboxyl group of the next amino acid, significantly slowing down the kinetics of peptide bond formation.[1][2][3]

  • Hydrophobicity: The aliphatic side chain is highly hydrophobic. As the peptide chain elongates, sequences containing this and other hydrophobic residues can fold into secondary structures (like β-sheets) and aggregate on the solid support.[4][5][6][7] This "on-resin aggregation" causes the resin beads to collapse, trapping the reactive sites and preventing efficient diffusion of reagents.[8]

Q2: I'm observing a significant drop in yield after the coupling step for this amino acid. What is the most probable cause?

The most common cause of failure when working with this residue is incomplete coupling . Standard coupling protocols are often insufficient to drive the reaction to completion due to the severe steric hindrance. A secondary, but related, cause is peptide aggregation, which can prevent the coupling reaction from occurring efficiently.[8]

Troubleshooting Guide: Incomplete Coupling

Incomplete coupling is the primary culprit for low yields and the generation of deletion sequences (peptides missing the intended amino acid). The following Q&A section details strategies to overcome this hurdle.

Q3: My standard coupling protocol (e.g., using HBTU/DIPEA) resulted in a major deletion peak in my LC-MS analysis. How can I improve the coupling efficiency?

Standard uronium/aminium salt reagents like HBTU may not be potent enough to overcome the steric barrier. To ensure complete acylation, a multi-faceted approach involving more powerful reagents and optimized conditions is necessary.

Causality: The rate of peptide bond formation is dependent on the degree of carboxyl activation. For hindered residues, a more reactive activated species is required to compensate for the poor accessibility of the N-terminal amine. Highly reactive coupling reagents generate these species, increasing the reaction rate to a level sufficient for quantitative coupling.

Solutions:

  • Select a High-Potency Coupling Reagent: Switch to a reagent known to be effective for sterically hindered couplings. The most effective choices are typically phosphonium salts or uronium salts based on HOAt.[9][10]

  • Implement Double Coupling: This is a reliable and straightforward method to improve yields. After the initial coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid.[1][2]

  • Optimize Reaction Conditions:

    • Extend Reaction Time: Increase the coupling time from a standard 1-2 hours to 4-6 hours, or even overnight for particularly difficult sequences.

    • Increase Reagent Concentration: Using a higher concentration (e.g., 0.5 M) of the amino acid and coupling reagent can accelerate the bimolecular reaction.[2]

    • Elevate the Temperature: Microwave-assisted SPPS is highly effective for driving difficult couplings to completion by using heat to overcome the activation energy barrier.[1][3] If a microwave synthesizer is unavailable, performing the coupling at 40-50°C can also be beneficial.

Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
Coupling ReagentClassMechanism/AdvantageRecommended Use
HBTU/HCTU Aminium/Uronium SaltStandard, cost-effective.Often insufficient for this residue. Use as a baseline.
HATU/HCTU Aminium/Uronium SaltForms highly reactive OAt/OClBt esters. Less racemization.[9][11]Highly Recommended. Excellent first choice for hindered couplings.
PyBOP/PyAOP Phosphonium SaltForms highly reactive OBt/OAt esters.[9]Highly Recommended. PyAOP is particularly effective due to the 7-aza-benzotriazole core.
COMU Aminium/Uronium SaltBased on OxymaPure, which is safer than HOBt/HOAt derivatives and highly efficient.[12][13]Excellent Choice. A modern, safe, and highly effective alternative to HATU.
TFFH FluoroformamidiniumIn-situ generation of highly reactive amino acid fluorides.[9][13]Especially useful for α,α-disubstituted or other extremely hindered residues.[13]

Troubleshooting Guide: Peptide Aggregation

Q4: During synthesis, I noticed my resin beads are clumping together and not swelling properly after incorporating the hydrophobic residue. What is happening and how can I fix it?

This is a classic sign of on-resin aggregation. The peptide chains are collapsing onto each other due to hydrophobic interactions and intermolecular hydrogen bonding, preventing proper solvation and blocking reagent access.[8]

Causality: The linear peptide chain, when attached to the flexible polymer support, is free to move. Hydrophobic residues, like (R)-4-amino-5-methylhexanoic acid, will preferentially interact with each other to minimize contact with the polar synthesis solvent (DMF), leading to the formation of aggregated β-sheet-like structures.

Solutions:

  • Change the Primary Solvent: N-Methyl-2-pyrrolidone (NMP) is less polar than DMF and can be more effective at solvating hydrophobic peptide chains, disrupting aggregation.[14]

  • Use "Magic" Solvent Mixtures: For severe aggregation, a mixture of DCM/DMF/NMP (1:1:1) can be employed.

  • Incorporate Chaotropic Salts: Adding a low concentration of a chaotropic salt like LiCl (e.g., 0.5 M) to the coupling and/or deprotection solutions can disrupt the hydrogen bond networks that stabilize aggregates.

  • Choose an Appropriate Resin: For hydrophobic or long peptides, using a resin with a lower loading capacity and a more hydrophilic backbone, such as a PEG-based resin (e.g., TentaGel), is highly advisable.[15][16] The PEG chains help to solvate the growing peptide and keep the individual chains separated, minimizing interaction.

Troubleshooting Guide: Incomplete Boc Deprotection

Q5: I have optimized my coupling, but my yield is still low. Could the Boc deprotection be incomplete?

While less frequent than coupling failure, incomplete Boc deprotection can occur, especially if the peptide is aggregated. The bulky nature of the residue combined with poor solvation can limit the access of trifluoroacetic acid (TFA) to the Boc-protected amine.

Solutions:

  • Extend Deprotection Time: Increase the TFA treatment time from the standard 20-30 minutes to 45-60 minutes to ensure complete removal.

  • Ensure Proper Resin Swelling: Before adding the TFA deprotection solution, ensure the resin is fully swollen in an appropriate solvent like dichloromethane (DCM).[10] This maximizes the surface area available for the reaction.

  • Perform a Qualitative Test: After Boc deprotection and neutralization of the resulting TFA salt with a base like diisopropylethylamine (DIEA), take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine before proceeding with the next coupling.[17]

Experimental Protocols & Visualization

Workflow: Systematic Troubleshooting of Low Yield

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues when working with this compound.

TroubleshootingWorkflow cluster_solutions1 Coupling Solutions cluster_solutions2 Aggregation Solutions Start Low Yield Observed TestCleavage Perform Test Cleavage & LC-MS Analysis Start->TestCleavage AnalyzeMS Analyze Mass Spectrum TestCleavage->AnalyzeMS IncompleteCoupling Problem: Incomplete Coupling (Deletion Peak at M-residue) AnalyzeMS->IncompleteCoupling Deletion Found Aggregation Problem: Aggregation (Broad Peaks, Low Solubility) AnalyzeMS->Aggregation No Deletion, Poor Chromatography Other Other Issues (e.g., Deprotection Failure) AnalyzeMS->Other Other Mass Adducts ChangeReagent Use High-Potency Reagent (HATU, COMU) IncompleteCoupling->ChangeReagent DoubleCouple Implement Double Coupling IncompleteCoupling->DoubleCouple OptimizeCond Extend Time / Increase Temp IncompleteCoupling->OptimizeCond ChangeSolvent Switch to NMP Aggregation->ChangeSolvent AddSalts Use Chaotropic Salts (LiCl) Aggregation->AddSalts ChangeResin Use Low-Load PEG Resin Aggregation->ChangeResin Resynthesize Re-synthesize Peptide with Optimized Protocol ChangeReagent->Resynthesize DoubleCouple->Resynthesize OptimizeCond->Resynthesize ChangeSolvent->Resynthesize AddSalts->Resynthesize ChangeResin->Resynthesize Success Successful Synthesis Resynthesize->Success

Caption: A logical workflow for troubleshooting low peptide yield.

Protocol: Test Cleavage and LC-MS Analysis

This protocol is essential for definitively diagnosing the cause of low yield.

  • Sample Collection: After the coupling step , wash the resin thoroughly and dry a small sample (approx. 10-20 mg) under vacuum.

  • Resin Transfer: Place the dried resin sample into a 1.5 mL microcentrifuge tube.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a standard peptide without sensitive residues (like Cys, Met, Trp), a solution of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water is effective. (Caution: Work in a fume hood and wear appropriate PPE).

  • Cleavage Reaction: Add approximately 200 µL of the cleavage cocktail to the resin. Vortex briefly and allow the reaction to proceed at room temperature for 2-3 hours.

  • Peptide Precipitation: Using a filtered pipette tip, transfer the TFA solution to a new tube containing cold diethyl ether (approx. 1 mL). A white precipitate (the cleaved peptide) should form.

  • Washing and Isolation: Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the pellet twice more with cold ether to remove scavengers and residual TFA.

  • Drying: After the final wash, allow the peptide pellet to air-dry briefly in the fume hood to remove residual ether.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) and analyze using HPLC and Mass Spectrometry (LC-MS).[18][19][20]

Interpreting the Results:

  • Successful Coupling: The mass spectrum will show a major peak corresponding to the expected mass of the full-length peptide.

  • Incomplete Coupling: The spectrum will be dominated by a peak corresponding to the mass of the peptide minus the mass of the (R)-4-amino-5-methylhexanoic acid residue. This is a definitive indicator of coupling failure.

References

  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]

  • Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Biomatik. [Link]

  • Pícha, J., & Buděšínský, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 133. [Link]

  • Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Aapptec. (n.d.). SYNTHESIS NOTES. Aapptec Peptides. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2012). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In The Maillard Reaction Reconsidered (pp. 437-456). Royal Society of Chemistry. [Link]

  • Vizzavona, J., & Fesquet, V. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. [Link]

  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • Gellman, S. H. (2001). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research, 34(7), 535–543. [Link]

  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • ResolveMass Laboratories Inc. (2025, July 22). Analytical Support in Peptide Synthesis: Why It's Essential. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

  • Kim, W., & Hecht, M. H. (2006). Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. Proceedings of the National Academy of Sciences, 103(43), 15824–15829. [Link]

  • ResearchGate. (2025, August 6). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. [Link]

  • ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • Royal Society of Chemistry. (2013, July 17). Dual protection of amino functions involving Boc. [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]

  • Electronic Journal of Biotechnology. (n.d.). Peptides, solid-phase synthesis and characterization. [Link]

  • ACS Publications. (2024, September 3). Aggregation Rules of Short Peptides. JACS Au. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • YouTube. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Rojas Lab. [Link]

Sources

Technical Support Center: Synthesis of (R)-Boc-4-amino-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of (R)-Boc-4-amino-5-methylhexanoic acid. This valuable chiral building block, an analog of pregabalin, is instrumental in pharmaceutical research and development.[1] This guide is structured in a question-and-answer format to directly address common and complex side reactions encountered during its synthesis.

Overview of a Plausible Synthetic Route

A common and effective strategy for the enantioselective synthesis of this compound involves an asymmetric Michael addition, followed by reduction and Boc-protection. The following workflow diagram illustrates a plausible synthetic pathway.

Synthetic_Pathway A Isovaleraldehyde C Ethyl 5-methyl-2-hexenoate A->C Wittig or Horner-Wadsworth-Emmons Reaction B Ethyl acrylate B->C Cross-metathesis E Ethyl (R)-5-methyl-4-nitrohexanoate C->E Asymmetric Michael Addition (Organocatalyst) D Nitromethane D->E F (R)-5-methyl-4-nitrohexanoic acid E->F Hydrolysis G (R)-4-amino-5-methylhexanoic acid F->G Reduction of Nitro Group (e.g., H2, Pd/C or Fe/HCl) H This compound G->H Boc Protection (Boc)2O, base

Caption: A plausible synthetic route to this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific side reactions and challenges that may arise during the synthesis.

Part 1: Asymmetric Michael Addition

The crucial step for establishing the desired stereochemistry is the asymmetric Michael addition of a nucleophile to an α,β-unsaturated precursor. A common approach is the reaction of nitromethane with ethyl 5-methyl-2-hexenoate in the presence of a chiral organocatalyst.[2][3][4]

Question 1: Low enantioselectivity or the formation of the wrong enantiomer is observed in the Michael addition step. What are the possible causes and solutions?

Answer:

Achieving high enantioselectivity is paramount in this step. Low enantiomeric excess (ee) can stem from several factors:

  • Suboptimal Catalyst: The choice of the chiral organocatalyst is critical. For the Michael addition of nitroalkanes to enoates, cinchona alkaloid-derived thioureas or diarylprolinol silyl ethers are often employed.[5] If you are observing poor stereocontrol, consider screening a variety of catalysts.

  • Incorrect Catalyst Loading: Both too high and too low catalyst loadings can negatively impact enantioselectivity. It is recommended to perform an optimization screen to determine the ideal catalyst concentration, typically ranging from 1-20 mol%.

  • Solvent Effects: The polarity and nature of the solvent can significantly influence the transition state of the reaction, thereby affecting stereoselectivity. Solvents like toluene, dichloromethane (DCM), and tetrahydrofuran (THF) are commonly used. A solvent screen is advisable.

  • Temperature Control: Asymmetric reactions are often sensitive to temperature fluctuations. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can enhance enantioselectivity by favoring the more ordered transition state leading to the desired enantiomer.

  • Presence of Water: Water can interfere with the catalyst-substrate interaction and may lead to a non-stereoselective background reaction. Ensure all reagents and solvents are anhydrous.

Troubleshooting Protocol: Optimizing Enantioselectivity

  • Catalyst Screening: Test a panel of at least three different chiral organocatalysts known to be effective for asymmetric Michael additions.

  • Solvent Screening: For the most promising catalyst, perform the reaction in at least three different anhydrous solvents of varying polarity (e.g., toluene, THF, DCM).

  • Temperature Optimization: Conduct the reaction at three different temperatures (e.g., 25 °C, 0 °C, and -20 °C) to assess the impact on enantiomeric excess.

  • Reagent Purity: Ensure the α,β-unsaturated ester and nitromethane are of high purity and are freshly distilled if necessary.

Question 2: A significant amount of a double Michael addition product is formed. How can this be prevented?

Answer:

The formation of a double Michael addition product, where a second molecule of the enoate reacts with the initial Michael adduct, is a common side reaction, especially when using highly reactive Michael donors like nitroalkanes.[6]

  • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is the most effective way to minimize this side reaction. Use a slight excess of the Michael acceptor (the enoate), typically 1.1 to 1.2 equivalents relative to the nitromethane.

  • Slow Addition: Adding the nitromethane slowly to the reaction mixture containing the enoate and the catalyst can help maintain a low concentration of the reactive nitronate intermediate, thus disfavoring the second addition.

  • Reaction Time: Monitor the reaction progress by TLC or GC/MS and stop the reaction as soon as the starting enoate is consumed to prevent further reaction of the product.

Troubleshooting Workflow for Double Michael Addition

Troubleshooting_Double_Addition Start Double Michael Addition Observed Stoichiometry Adjust Stoichiometry: Use 1.1-1.2 eq. of enoate Start->Stoichiometry Addition_Rate Slowly add nitromethane (syringe pump) Stoichiometry->Addition_Rate Monitoring Monitor reaction closely (TLC, GC/MS) Addition_Rate->Monitoring Quench Quench reaction upon completion Monitoring->Quench

Caption: Workflow to minimize double Michael addition.

Part 2: Reduction of the Nitro Group

The nitro group of the Michael adduct must be reduced to the corresponding primary amine. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[7]

Question 3: Incomplete reduction of the nitro group is observed. What are the potential causes and solutions?

Answer:

Incomplete reduction can lead to a mixture of the desired amine and the starting nitro compound, complicating purification.

  • Catalyst Deactivation (for catalytic hydrogenation): The palladium on carbon catalyst can be poisoned by impurities in the substrate or solvent. Ensure high purity of the starting material and use fresh, high-quality catalyst.

  • Insufficient Hydrogen Pressure: For catalytic hydrogenation, ensure the system is properly sealed and that an adequate pressure of hydrogen is maintained throughout the reaction.

  • Insufficient Reducing Agent (for metal/acid reduction): Ensure a sufficient excess of the metal and acid is used. The reaction can be monitored by TLC until the starting material is fully consumed.

  • Reaction Time and Temperature: Some reductions may require longer reaction times or gentle heating to go to completion.

Troubleshooting Table: Incomplete Nitro Group Reduction

Possible Cause Solution
Catalyst poisoning (H₂, Pd/C)Use purified substrate and fresh catalyst.
Low hydrogen pressureCheck for leaks; increase H₂ pressure.
Insufficient reducing agent (Fe/HCl)Increase the equivalents of Fe and HCl.
Short reaction timeMonitor by TLC and extend the reaction time.
Part 3: Boc Protection of the Amino Group

The final step is the protection of the newly formed amine with a tert-butoxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate ((Boc)₂O) and a base.[8][][10]

Question 4: Besides the desired N-Boc product, other byproducts are observed. What are they and how can their formation be minimized?

Answer:

While Boc protection is generally a high-yielding reaction, side products can form under certain conditions.

  • Double Boc-protection: The formation of a di-Boc protected amine can occur if a strong base is used in excess or at elevated temperatures. Use a mild base like triethylamine (TEA) or sodium bicarbonate and maintain a controlled temperature (0 °C to room temperature).

  • Formation of tert-butylated byproducts: The Boc anhydride can decompose to generate tert-butyl cations, which can alkylate nucleophilic sites on the substrate or solvent. This is more prevalent under acidic conditions, which should be avoided during the Boc protection step.

  • Urea formation: If the Boc-protection is not complete, the free amine can react with any remaining isocyanate impurities in the Boc anhydride or with itself upon activation to form urea-type byproducts. Using high-purity (Boc)₂O and ensuring complete reaction can mitigate this.

Experimental Protocol for Clean Boc Protection

  • Dissolve the amino acid (1.0 equiv) in a suitable solvent system (e.g., a mixture of dioxane and water or THF and water).

  • Add a base such as sodium bicarbonate (2.0-3.0 equiv).

  • Cool the mixture to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.1-1.2 equiv) in the organic solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous workup to remove excess base and byproducts.

Part 4: General Side Reactions

Question 5: During the synthesis, the formation of a γ-lactam is observed. At which stages can this occur and how can it be prevented?

Answer:

The intramolecular cyclization of a γ-amino acid to form a stable five-membered γ-lactam is a common side reaction.[11][12][13][14][15]

  • During Carboxylic Acid Activation: If the carboxylic acid is activated (e.g., to form an acid chloride or an active ester) in a subsequent step without the amine being protected, rapid intramolecular cyclization will occur. Always ensure the amino group is protected before activating the carboxylic acid.

  • Under Thermal Stress: Heating the unprotected γ-amino acid can promote lactam formation. Avoid high temperatures during workup and purification of the unprotected amino acid.

  • During Hydrolysis of the Ester: If the hydrolysis of the ethyl ester is performed under harsh conditions after the nitro group reduction, lactam formation can be a competing reaction. Use mild hydrolysis conditions (e.g., LiOH in THF/water at room temperature).

Logical Diagram for Preventing Lactam Formation

Lactam_Prevention Start Potential for γ-Lactam Formation Protect_Amine Protect Amine (Boc) before Carboxylic Acid Activation Start->Protect_Amine Mild_Hydrolysis Use Mild Ester Hydrolysis Conditions (e.g., LiOH, RT) Start->Mild_Hydrolysis Avoid_Heat Avoid High Temperatures with Unprotected Amino Acid Start->Avoid_Heat Result Minimized Lactam Formation Protect_Amine->Result Mild_Hydrolysis->Result Avoid_Heat->Result

Caption: Key strategies to prevent γ-lactam formation.

References

  • Green Chemistry. (n.d.). Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • ACS Publications. (2025). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Retrieved from [Link]

  • CNR-IRIS. (2000). Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008137512A2 - Process for preparing pregabalin via hofmann reaction and crystalline form thereof.
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • ResearchGate. (n.d.). Organocatalysts: A powerful tool for asymmetric Michael addition. Retrieved from [Link]

  • ResearchGate. (n.d.). Michael addition of nitromethane and malononitrile to dimethyl ethylidenemalonate. Retrieved from [Link]

  • ACS Publications. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2018). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • Chemical & Pharmaceutical Research. (2020). Resolution of racemic pregabalin using achiral additives. Retrieved from [Link]

  • ACS Publications. (2004). Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Lactam. Retrieved from [Link]

  • PubMed Central. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • PubMed. (n.d.). A novel synthetic route to chiral gamma-lactams from alpha-amino acids via Rh-catalyzed intramolecular C-H insertion. Retrieved from [Link]

  • SciELO. (n.d.). Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Rearrangement Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012059797A1 - Process for synthesis of (s) - pregabalin.
  • YouTube. (2020). Michael Additions Revisited with 1,3 Dicarbonyls. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Michael addition of nitromethane on 3-methyl-4-nitro-5-styryl-isoxazoles. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. Retrieved from [Link]

  • ResearchGate. (n.d.). A convenient Hofmann reaction of carboxamides and cyclic imides mediated by trihaloisocyanuric acids. Retrieved from [Link]

  • Sci-Hub. (2004). Catalytic Asymmetric Michael Reaction of β‐Keto Esters: Effects of the Linker Heteroatom in Linked‐BINOL. ChemInform. Retrieved from [Link]

  • Reddit. (2018). Gabriel Synthesis Racemic Mixture?. r/Mcat. Retrieved from [Link]

  • Vide Leaf. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Prime Archives in Chemistry: 2nd Edition. Retrieved from [Link]

  • ScienceDaily. (2018). Successful synthesis of gamma-lactam rings from hydrocarbons. Retrieved from [Link]

  • ResearchGate. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (n.d.). An efficient synthesis of gamma-amino acids and attempts to drive its enantioselectivity. Retrieved from [Link]

  • PubMed Central. (n.d.). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Retrieved from [Link]

Sources

Technical Support Center: Scavengers for tert-Butyl Cations in Boc Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing reactive intermediates in peptide synthesis. This guide provides in-depth, field-proven insights into the critical role of scavengers during the acid-mediated deprotection of tert-butoxycarbonyl (Boc) groups. We will move beyond simple protocols to explain the causality behind common side reactions and provide robust troubleshooting strategies for researchers, chemists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental problem that necessitates scavengers during Boc deprotection? A1: The core issue arises from the mechanism of acidolytic cleavage, typically with trifluoroacetic acid (TFA).[1][2] TFA protonates the Boc group, causing it to cleave and release the desired free amine. However, this process also generates a highly reactive and electrophilic tert-butyl cation (t-Bu⁺).[1][3] If left unquenched, this carbocation will readily alkylate any nucleophilic sites within your peptide, leading to undesired, covalently modified side products.[3][4]

Q2: Which amino acid residues are most susceptible to alkylation by the t-butyl cation? A2: Several amino acid side chains are at high risk of tert-butylation. The most vulnerable are those containing electron-rich, nucleophilic functional groups, including:

  • Tryptophan (Trp): The indole ring is highly susceptible to alkylation.[5]

  • Cysteine (Cys): The free thiol group is a potent nucleophile and can be readily S-alkylated.[6]

  • Methionine (Met): The thioether side chain can be alkylated to form sulfonium ions.[6]

  • Tyrosine (Tyr): The phenolic ring can be alkylated, though it is generally less reactive than Trp.[3]

Q3: How do scavengers prevent these side reactions? A3: Scavengers are nucleophilic compounds intentionally added to the deprotection or cleavage cocktail.[3][6] They function by acting as sacrificial traps for the reactive t-butyl cations. By being present in a significant molar excess, they intercept and neutralize the carbocations at a much faster rate than the sensitive residues of the peptide, thereby preventing unwanted modifications.[4]

Core Concepts: The Chemistry of Cation Scavenging

The acid-catalyzed removal of a Boc group is a straightforward process that unfortunately generates a problematic byproduct. Understanding this mechanism is key to effective troubleshooting.

  • Protonation: The process begins with the protonation of the Boc group's carbonyl oxygen by a strong acid like TFA.[1]

  • Cleavage: This protonation weakens the C-O bond, leading to the release of the free amine, carbon dioxide, and the tert-butyl cation (t-Bu⁺).[1][5]

  • The Dilemma: The liberated t-Bu⁺ is a powerful electrophile seeking an electron donor. In the absence of a better alternative, it will attack the nucleophilic side chains of sensitive amino acids.

  • Scavenging: A scavenger (Scav-H) provides a more attractive, reactive nucleophile for the t-Bu⁺ to attack, neutralizing the threat and preserving the integrity of the target peptide.

The following diagram illustrates this critical divergence.

cluster_0 Boc Deprotection Pathway cluster_1 Fate of the tert-Butyl Cation Boc_Peptide Boc-NH-Peptide Protonated_Boc Protonated Boc-Peptide Boc_Peptide->Protonated_Boc + H⁺ (TFA) tBu_Cation tert-Butyl Cation (tBu⁺) Protonated_Boc->tBu_Cation - CO₂ Free_Peptide H₂N-Peptide (Desired Product) Protonated_Boc->Free_Peptide Scavenger Scavenger (e.g., TIS, Anisole) tBu_Cation->Scavenger GOOD PATHWAY (Reaction with Scavenger) Sensitive_Residue Sensitive Residue (Trp, Cys, Met) tBu_Cation->Sensitive_Residue BAD PATHWAY (Side Reaction) Neutralized Neutralized Cation (e.g., tBu-Scavenger) Scavenger->Neutralized Side_Product Alkylated Side-Product (e.g., tBu-Trp-Peptide) Sensitive_Residue->Side_Product Start Start: Analyze Peptide Sequence Trp Contains Tryptophan (Trp)? Start->Trp Cys_Met Contains Cysteine (Cys) or Methionine (Met)? Trp->Cys_Met Yes Trp->Cys_Met No Cocktail_B Cocktail B: TFA/TIS/H₂O/Anisole (92.5:2.5:2.5:2.5) Trp->Cocktail_B Arg Contains Arg(Pbf/Pmc)? Cys_Met->Arg Yes Cys_Met->Arg No Cocktail_C Cocktail C: TFA/TIS/H₂O/EDT (94:1:2.5:2.5) Cys_Met->Cocktail_C Cocktail_A Cocktail A: TFA/TIS/H₂O (95:2.5:2.5) Arg->Cocktail_A No Sensitive Residues Cocktail_D Reagent K: TFA/H₂O/Phenol/ Thioanisole/EDT (82.5:5:5:5:2.5) Arg->Cocktail_D

Caption: Decision workflow for selecting an appropriate scavenger cocktail.

Table 1: Comparison of Common Scavengers
ScavengerChemical ClassPrimary Use & FunctionKey Considerations & Warnings
Triisopropylsilane (TIS) SilaneExcellent "hard" cation scavenger for t-Bu⁺. [7]Can reduce some S-protecting groups and catalyze disulfide formation. [8]Less likely to reduce Trp than TES. [8]
Water (H₂O) Protic SolventUniversal, mild scavenger. [6][7]Less effective than other scavengers for highly sensitive peptides.
Anisole Aryl EtherExcellent for protecting Trp and Tyr via electrophilic aromatic substitution. [9]Less effective for protecting sulfur-containing residues compared to thiols/thioethers.
Thioanisole ThioetherProtects Cys and Met; accelerates removal of Arg(Pmc/Pbf) groups. [6][10]AVOID with Trp due to potential for indole alkylation. Can partially remove acid-labile Cys protecting groups. [10]
Ethanedithiol (EDT) ThiolHighly effective t-Bu⁺ scavenger; protects Cys and helps remove Trt groups. [4][11]Strong, unpleasant odor. Does not completely prevent Trp butylation alone. [4]
Dimethyl Sulfide (DMS) ThioetherPrevents alkylation and oxidation of Met and Cys. [6]Volatile and malodorous.
Phenol / Cresol PhenolGood scavenger for Trp and Tyr. [7][10]Toxic and corrosive.
Experimental Protocols
Protocol 1: Standard Deprotection with a General-Purpose Scavenger Cocktail

This protocol is suitable for peptides without highly sensitive residues or for initial trial cleavages.

  • Preparation: Ensure the peptide-resin is thoroughly dried under vacuum for at least 3 hours to remove residual solvents like DMF and DCM. [4]2. Cocktail Formulation: In a fume hood, prepare the cleavage cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) . Prepare enough cocktail to use approximately 10 mL per gram of resin.

  • Cleavage Reaction:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add the cleavage cocktail to the resin.

    • Seal the vessel and allow it to react at room temperature with gentle mixing (e.g., on a shaker or with a stir bar) for 2-3 hours. [3]4. Peptide Isolation:

    • Filter the reaction mixture through a fritted glass funnel to separate the resin. [4] * Collect the filtrate, which contains the deprotected peptide.

    • Wash the resin 2-3 times with a small volume of fresh TFA to recover any remaining peptide, combining the washes with the initial filtrate. [4]5. Precipitation and Washing:

    • Concentrate the TFA filtrate under a gentle stream of nitrogen or by rotary evaporation (use a cold water bath) to a small volume (~1-2 mL).

    • Add the concentrated peptide solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10x the volume of the concentrate). A white precipitate of the crude peptide should form.

    • Centrifuge the mixture to pellet the peptide. Decant and discard the ether.

    • Wash the peptide pellet 2-3 more times with cold diethyl ether to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the final peptide pellet under high vacuum to remove all traces of ether. The crude peptide is now ready for purification and analysis.

References
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Google Patents. (2010). US20100311968A1 - Deprotection of boc-protected compounds.
  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]

  • ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Request PDF. Retrieved from [Link]

  • Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

  • ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved from [Link]

  • National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • ResearchGate. (2017, January 6). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of (R)-Boc-4-amino-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers an in-depth analysis of the expected ¹H and ¹³C NMR spectral data for (R)-Boc-4-amino-5-methylhexanoic acid, a chiral building block of significant interest. By comparing its anticipated spectral features with experimentally obtained data for a structurally related analogue, we aim to provide a practical framework for researchers engaged in the synthesis and characterization of similar molecules.

The Significance of NMR in Characterizing Chiral Amino Acid Derivatives

This compound belongs to a class of protected amino acids that are fundamental in peptide synthesis and the development of peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group is crucial for controlling reactivity during peptide coupling reactions.[1] Verifying the integrity of the Boc group and the overall structure of the amino acid derivative after synthesis is a critical quality control step. NMR spectroscopy allows for the non-destructive analysis of the compound, confirming its identity, purity, and stereochemical configuration.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

Caption: Chemical structure of this compound with key atoms numbered for NMR assignment.

Predicted ¹H NMR Data
Proton(s)MultiplicityApproximate Chemical Shift (δ, ppm)Rationale
H on COOHsinglet (broad)10.0 - 12.0Acidic proton, often broad and may exchange with D₂O.
H on NHdoublet4.5 - 5.5Amide proton, coupled to the adjacent C4-H. The chemical shift can be solvent-dependent.[2]
H on C4multiplet3.5 - 4.2Methine proton adjacent to the nitrogen atom, deshielded.
H₂ on C2triplet2.2 - 2.5Methylene protons adjacent to the carboxylic acid.
H₂ on C3multiplet1.5 - 1.8Methylene protons.
H on C5multiplet1.6 - 2.0Methine proton of the isobutyl group.
H₃ on C6, C7doublet0.8 - 1.0Diastereotopic methyl protons of the isobutyl group.
H₉ on t-butylsinglet1.4 - 1.5Nine equivalent protons of the Boc group.[2]
Predicted ¹³C NMR Data
Carbon(s)Approximate Chemical Shift (δ, ppm)Rationale
C1 (COOH)175 - 180Carbonyl carbon of the carboxylic acid.[3]
C=O (Boc)155 - 157Carbonyl carbon of the carbamate.
C(CH₃)₃ (Boc)78 - 80Quaternary carbon of the Boc group.
C450 - 55Carbon attached to the nitrogen.
C235 - 40Carbon adjacent to the carboxylic acid.
C330 - 35Aliphatic methylene carbon.
C528 - 33Aliphatic methine carbon.
C(CH₃)₃ (Boc)28 - 29Methyl carbons of the Boc group.
C6, C721 - 24Methyl carbons of the isobutyl group.

Comparative Analysis with a Structural Isomer: 3-(N-Boc-Aminomethyl)-5-methylhexanoic acid

To ground our predictions in experimental data, we will compare them to the reported NMR data for 3-(N-Boc-aminomethyl)-5-methylhexanoic acid, an isomer synthesized during the total synthesis of (±)-pregabalin. While the connectivity differs, the fundamental building blocks (a hexanoic acid backbone, an isobutyl group, and a Boc-protected amine) are the same, making it a valuable comparison.

Experimental NMR Data for 3-(N-Boc-Aminomethyl)-5-methylhexanoic acid[4]

¹H NMR (400 MHz, CDCl₃): δ 0.85 (d, J = 4.9 Hz, 3H), 0.87 (d, J = 4.9 Hz, 3H), 1.19 (t, J = 7.0 Hz, 2H), 1.63 (m, 1H), 2.13 (m, 1H), 2.18 (dd, J = 6 and 14.6 Hz, 1H), 2.29 (dd, J = 6 and 14.6 Hz, 1H), 2.91 (dd, J = 6 and 12.8 Hz, 1H), 2.98 (dd, J = 6 and 12.8 Hz, 1H).

¹³C NMR (100 MHz, CDCl₃): δ 21.47, 21.95, 24.33, 31.65, 40.53, 40.69, 43.61, 181.14.

Discussion and Interpretation

  • ¹H NMR Comparison: The experimental data for the isomer shows the characteristic signals for the isobutyl group (doublets around 0.8-0.9 ppm) and the methylene protons of the hexanoic acid chain, albeit with different multiplicities and precise shifts due to the different substitution pattern. The absence of a reported signal for the Boc protons and the NH proton in the provided data is likely due to the format of the data presentation in the source.

  • ¹³C NMR Comparison: The reported ¹³C NMR data for the isomer shows signals in the aliphatic region (21-44 ppm) and a carboxylic acid signal at 181.14 ppm. This aligns well with our predictions for this compound. The key differences in the spectrum of our target compound would be the chemical shift of the carbon bearing the amino group (C4) and the adjacent carbons, which would be influenced by the different electronic environment.

Experimental Protocols

To obtain high-quality NMR data for this compound, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for Boc-protected amino acids due to its good solubilizing properties and relatively clean spectral window.[4] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which is particularly useful for observing exchangeable protons like those on the carboxylic acid and the amide.[5]

  • Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm) and is often included in commercially available deuterated solvents.

G cluster_workflow NMR Sample Preparation Workflow weigh Weigh 5-10 mg of This compound dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) weigh->dissolve transfer Transfer solution to a 5 mm NMR tube dissolve->transfer cap Cap the NMR tube and invert to mix transfer->cap caption Workflow for NMR sample preparation.

Caption: A streamlined workflow for the preparation of an NMR sample of this compound.

NMR Data Acquisition
  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[4][5]

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0-200 ppm.

    • Number of scans: 1024 or more may be necessary due to the lower natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the carbon chain.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons like those in the Boc group and the carboxylic acid.

Conclusion

The structural verification of this compound via NMR spectroscopy is a critical step in its application in research and development. By understanding the predicted ¹H and ¹³C NMR chemical shifts and multiplicities, and by comparing them with data from structurally similar molecules, researchers can confidently assign the spectral features and confirm the identity and purity of their compound. The use of a systematic experimental approach, including appropriate solvent selection and the application of 2D NMR techniques, will ensure the acquisition of high-quality, unambiguous data. This guide provides a solid foundation for the NMR analysis of this important chiral building block and other related amino acid derivatives.

References

  • Molecules. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • RSC Publishing. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

  • Indian Journal of Chemistry. An efficient total synthesis of (±)-pregabalin. [Link]

  • ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

  • Steelyard Analytics, Inc. 13C NMR analysis of peptides and amino acids. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Gatekeepers of Peptide Synthesis

In the intricate world of peptide synthesis, protecting groups are the unsung heroes. Among these, the tert-butyloxycarbonyl (Boc) group is a cornerstone, prized for its stability under a wide range of conditions and its clean, acid-labile removal.[1] The successful attachment of the Boc group to the amine terminus of an amino acid is a critical first step that dictates the success of subsequent coupling reactions. Therefore, rigorous characterization of the resulting Boc-protected amino acid is not merely a quality control checkpoint; it is a foundational requirement for ensuring the integrity of the final peptide product.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize Boc-protected amino acids. As senior application scientists, we move beyond simple data reporting, focusing instead on the causality behind experimental choices and the logic of data interpretation. Here, we present a multi-faceted approach, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) to build a self-validating system for structural confirmation, purity assessment, and stereochemical verification.

The Spectroscopic Quadrangle: A Multi-Technique Approach

No single technique provides a complete picture. A robust characterization strategy relies on the orthogonal and complementary information provided by a suite of spectroscopic methods. This "quadrangle" approach ensures that every critical feature of the molecule—from the covalent bonds of the protecting group to the overall molecular weight and chirality—is unequivocally confirmed.

Diagram: The Characterization Workflow

The following workflow illustrates a logical progression for the comprehensive analysis of a newly synthesized Boc-protected amino acid.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization Quadrangle cluster_analysis Data Analysis & Confirmation Synthesis Boc Protection Reaction (e.g., Amino Acid + Boc Anhydride) Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification FTIR FTIR Spectroscopy (Confirm Boc Group Presence) Purification->FTIR NMR NMR Spectroscopy (1H & 13C) (Detailed Structural Elucidation) Purification->NMR MS Mass Spectrometry (Verify Molecular Weight & Purity) Purification->MS CD Circular Dichroism (Confirm Stereochemical Integrity) Purification->CD Analysis Integrate & Correlate Data (Cross-Validate Results) FTIR->Analysis NMR->Analysis MS->Analysis CD->Analysis Confirmation Structure & Purity Confirmed Analysis->Confirmation Final Qualified Starting Material Confirmation->Final Proceed to Peptide Synthesis

Caption: Workflow for Boc-amino acid characterization.

Comparative Analysis of Spectroscopic Techniques

Each technique offers unique advantages and insights. The choice and prioritization depend on the specific questions being asked—from a quick confirmation of reaction success to a detailed structural and stereochemical analysis for regulatory submission.

Technique Primary Information Provided Strengths Limitations Typical Application
¹H & ¹³C NMR Detailed molecular structure, covalent connectivity, purity assessment.Unambiguous structure determination, quantitative purity analysis (qNMR).Lower sensitivity, requires relatively pure sample, complex spectra for larger molecules.Gold standard for confirming the identity and purity of the final isolated product.[2][3]
FTIR Presence of key functional groups (carbamate C=O, N-H).Fast, simple, inexpensive, requires minimal sample preparation. Ideal for reaction monitoring.Provides limited structural information, not suitable for purity determination.Rapid confirmation of the successful introduction of the Boc protecting group.[4][]
Mass Spectrometry Molecular weight confirmation, elemental composition (HRMS), purity.High sensitivity, provides exact mass, suitable for complex mixtures (LC-MS).[][]Can induce fragmentation (Boc cleavage), provides limited structural isomer information.[8]Verifying the correct molecular weight of the product and detecting impurities.
Circular Dichroism Stereochemical integrity (chirality).Highly sensitive to stereochemistry, confirms enantiomeric purity.Provides no structural information about the protecting group itself.[9]Essential for ensuring that the amino acid has not racemized during the protection reaction.[]

Deep Dive into Each Technique: Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of organic molecules. For Boc-amino acids, ¹H and ¹³C NMR are used to confirm the covalent structure and assess purity.

  • ¹H NMR: The most telling signal is a large singlet integrating to 9 protons around 1.4 ppm .[2] This peak is characteristic of the magnetically equivalent protons of the tert-butyl group. The α-proton of the amino acid backbone typically appears between 4.0-4.5 ppm , and the amide (N-H) proton signal is often observed between 5.0-5.5 ppm .[10][11]

  • ¹³C NMR: The Boc group gives rise to two distinct signals: the quaternary carbon at ~80 ppm and the methyl carbons at ~28 ppm .[2] The carbonyl carbon of the carbamate appears around 155 ppm .

Caption: Correlation of structure to NMR signals.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified Boc-amino acid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be required for less soluble compounds and allows for clear observation of the exchangeable N-H and COOH protons.

  • Instrument Setup:

    • Acquire data on a 400 MHz or higher spectrometer for optimal resolution.

    • Lock and shim the instrument on the deuterated solvent signal.

    • Set acquisition parameters: spectral width (~12 ppm), acquisition time (~3-4 s), relaxation delay (1-2 s), and number of scans (typically 8-16 for good signal-to-noise).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).

    • Integrate all signals. The integral of the tert-butyl singlet should be set to 9H as a reference for determining the relative number of other protons.[11]

    • Analyze chemical shifts, multiplicities, and coupling constants to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective tool for confirming the presence of the Boc protecting group by identifying its characteristic vibrational modes. It is often the first analytical step post-synthesis.

The most crucial absorption bands for a Boc-protected amino acid are:

  • Carbamate C=O Stretch: A strong, sharp band appearing between 1680-1720 cm⁻¹ .[2][4] This peak is definitive evidence of the carbamate linkage formed during the protection reaction.

  • N-H Stretch: A moderate band around 3300-3500 cm⁻¹ .[12]

  • C-H Stretch (t-Butyl): Bands around 2850-2980 cm⁻¹ .[12]

  • Carboxylic Acid O-H Stretch: A very broad band from 2500-3300 cm⁻¹ , often overlapping with other signals.

The disappearance of the primary amine absorption bands from the starting material and the appearance of the strong carbamate carbonyl peak are the clearest indicators of a successful reaction.[4]

  • Sample Preparation: Place a small amount (a few milligrams) of the dry, solid Boc-amino acid directly onto the ATR crystal. No extensive sample preparation is required, which is a key advantage of this method.

  • Instrument Setup:

    • Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental interferences.

    • Apply the sample and ensure good contact with the crystal using the pressure clamp.

  • Data Acquisition & Processing:

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The resulting spectrum is automatically ratioed against the background, yielding a clean transmittance or absorbance spectrum.

    • Identify the key absorption bands and compare them to expected values for the Boc group and the amino acid backbone.[13][14]

Mass Spectrometry (MS)

MS is indispensable for confirming the molecular weight of the target compound.[] High-resolution mass spectrometry (HRMS) can further provide the elemental composition, adding another layer of certainty to the identification.

  • Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺.[15] The measured mass-to-charge ratio (m/z) should match the calculated value for the Boc-protected amino acid.

  • Fragmentation: While soft ionization minimizes fragmentation, some in-source cleavage of the Boc group is common.[8] Characteristic neutral losses include:

    • Loss of 56 Da: Corresponds to the loss of isobutylene.

    • Loss of 100 Da: Corresponds to the loss of the entire Boc group as CO₂ + isobutylene. These fragments can serve as diagnostic markers for the presence of the Boc group.[16][17]

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation. Using formic acid instead of stronger acids like TFA is recommended to minimize premature deprotection in the ESI source.[8]

  • Instrument Setup:

    • Use an ESI source in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, fragmentor voltage, gas temperatures) to maximize the signal of the molecular ion and minimize unwanted fragmentation. Start with a low fragmentor voltage.

  • Data Acquisition & Analysis:

    • Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a relevant m/z range.

    • Identify the [M+H]⁺ and/or [M+Na]⁺ peaks and confirm that the measured m/z corresponds to the expected molecular weight. If using HRMS, confirm that the measured exact mass is within a 5 ppm tolerance of the calculated value.

Circular Dichroism (CD) Spectroscopy

While NMR, FTIR, and MS confirm the chemical structure, CD spectroscopy is essential for verifying the stereochemical integrity of the chiral α-carbon.[9] This is critical because racemization can sometimes occur under the basic conditions used in certain Boc-protection protocols.

  • Chiral molecules absorb left- and right-circularly polarized light differently, resulting in a characteristic CD spectrum.[18]

  • For a given L-amino acid derivative, a specific CD spectrum (positive or negative Cotton effects at certain wavelengths) is expected. Its enantiomer (the D-form) will produce a mirror-image spectrum.

  • The presence of any significant amount of the opposite enantiomer (racemization) will lead to a decrease in the magnitude of the CD signal. A completely racemic mixture will be CD silent.

  • Sample Preparation: Prepare a solution of the Boc-amino acid in a transparent solvent (e.g., methanol, acetonitrile, or water) at a precisely known concentration (e.g., 0.1-1.0 mg/mL). The solvent must not absorb in the wavelength range of interest (typically 190-250 nm).

  • Instrument Setup:

    • Use a quartz cuvette with a known path length (e.g., 1 mm or 1 cm).

    • Calibrate the instrument and run a baseline spectrum with the solvent-filled cuvette.

  • Data Acquisition & Analysis:

    • Acquire the CD spectrum of the sample over the desired wavelength range.

    • The data is typically reported in units of molar ellipticity ([θ]), which normalizes for concentration and path length, allowing for comparison between samples and with literature values.

    • Compare the obtained spectrum with that of a known, enantiomerically pure standard to confirm the correct stereochemistry and absence of significant racemization.

Conclusion: A Unified and Self-Validating Approach

The robust characterization of Boc-protected amino acids is a non-negotiable prerequisite for high-quality peptide synthesis. By synergistically applying the "spectroscopic quadrangle" of NMR, FTIR, MS, and CD, researchers can build a comprehensive and self-validating data package. FTIR provides a rapid check for the key carbamate bond, MS confirms the correct molecular mass, NMR delivers the definitive covalent structure and purity, and CD validates the crucial stereochemical integrity. This multi-technique strategy provides the highest level of confidence, ensuring that the foundational building blocks for drug development and scientific research are of the utmost quality.

References

  • Bhattacharya, S. et al. (2011). Synthesis and characterization of a novel dipeptide analogue by liquid phase synthesis. Der Pharma Chemica, 3(3), 174-188. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Imakyure, O. et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 1(1), 17-33. Available at: [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. [Image]. Available at: [Link]

  • Cheminfo.org. (n.d.). Determine the structure of Boc amino acids. Available at: [Link]

  • Amdursky, N., & Stevens, M. M. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. ChemPhysChem, 16(13), 2768–2774. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Image]. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Available at: [Link]

  • Reddy, P. N. et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. Available at: [Link]

  • Mtoz Biolabs. (n.d.). Chiral Circular Dichroism of Amino Acids. Available at: [Link]

  • Kuwayama, K. et al. (2013). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic toxicology, 31(2), 295–301. Available at: [Link]

  • Nichols, L. (n.d.). Table of Characteristic IR Absorptions. Michigan State University. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra for the Boc-aminated and unprotected SWCNT. [Image]. Available at: [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? [Discussion]. Available at: [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic pathway for Boc-protected amino acids. [Image]. Available at: [Link]

  • Reddy, P. N. et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Zhou, J. et al. (2023). CURE-ating the Substrate Scope and Functional Residues of Nonheme Iron(II) α-Ketoglutarate-Dependent Hydroxylase BesE. Journal of Natural Products, 86(6), 1546–1553. Available at: [Link]

  • Smith, T. E. et al. (2011). Synthesis of Boc-protected bicycloproline. Organic letters, 13(16), 4402–4405. Available at: [Link]

  • You, L. et al. (2010). Circular Dichroism of Multi-Component Assemblies for Chiral Amine Recognition and Rapid ee Determination. Journal of the American Chemical Society, 132(37), 12859–12861. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of Boc-FF synthetized compound (a) and dried samples. [Image]. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Raju, G. et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid communications in mass spectrometry, 26(22), 2591–2600. Available at: [Link]

  • Gable, K. (n.d.). 1H NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Wang, Y. et al. (2024). Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. Organic Letters, 26(2), 437–442. Available at: [Link]

  • ResearchGate. (n.d.). (I) Plot of NH chemical shifts in the 1 H NMR spectra of the.... [Image]. Available at: [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Analytical HPLC for Purity Assessment of Protected Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Synthesis

In the precise world of peptide and pharmaceutical synthesis, the quality of the final product is inextricably linked to the purity of its constituent building blocks. Protected amino acids are the fundamental units in Solid-Phase Peptide Synthesis (SPPS), and their purity is paramount. The presence of even minor impurities, such as diastereomers, deletion sequences from previous syntheses, or residual protecting groups, can lead to the formation of incorrect peptide sequences, posing significant challenges to purification and potentially compromising the biological activity and safety of the final therapeutic.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of these critical starting materials.

Chapter 1: Reversed-Phase HPLC (RP-HPLC) – The Workhorse for Achiral Purity

Reversed-Phase HPLC is the cornerstone of purity analysis for protected amino acids.[3][4] Its widespread adoption is due to its high resolving power for molecules with varying hydrophobicity, which is a key characteristic of amino acids with different side chains and protecting groups.[3]

Principle of Separation

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. Protected amino acids, with their nonpolar protecting groups (e.g., Fmoc, Boc, Trt), are significantly more hydrophobic than their unprotected counterparts. They are retained on a nonpolar stationary phase (typically C18 or C8 alkyl chains bonded to silica) and are eluted by a mobile phase with increasing organic solvent content. Impurities that are more or less hydrophobic than the main component will elute at different times, allowing for their separation and quantification.

Causality Behind Experimental Choices
  • Stationary Phase: C18 (octadecylsilane) columns are the most common choice due to their high hydrophobicity and retention capabilities for a wide range of protected amino acids. C8 (octylsilane) columns offer slightly less retention and can be advantageous for highly hydrophobic amino acids, providing faster elution times. The choice of a specific C18 column from a vendor often depends on factors like end-capping technology (which minimizes peak tailing for basic compounds) and particle size (smaller particles, e.g., <3 µm, offer higher efficiency but generate higher backpressure).

  • Mobile Phase: A gradient of acetonitrile (ACN) or methanol in water is typically used. ACN is often preferred for its lower viscosity and UV transparency. An acidic modifier, most commonly 0.1% Trifluoroacetic Acid (TFA), is essential. TFA serves two purposes: it protonates residual silanols on the silica surface to reduce peak tailing, and it forms an ion pair with any charged functional groups on the analyte, ensuring sharp, symmetrical peaks.[5]

  • Detection: The protecting groups themselves, such as the fluorenyl group in Fmoc or the phenyl groups in Trt, are strong chromophores. This allows for highly sensitive detection using a standard UV detector, typically at wavelengths between 210 nm and 280 nm.[6][7] For Fmoc-amino acids, 265 nm is a common wavelength. This direct detection capability is a significant advantage, as it eliminates the need for derivatization, which is often required for free amino acids.[4][8][9]

Experimental Protocol: Purity of Fmoc-L-Phenylalanine
  • System Preparation:

    • HPLC System: A standard HPLC or UPLC system with a binary pump, autosampler, column thermostat, and UV detector.

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile.

    • System Flush: Purge the system thoroughly with the mobile phases.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-17 min: 30% to 90% B

      • 17-19 min: 90% B

      • 19-20 min: 90% to 30% B

      • 20-25 min: 30% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh ~5 mg of Fmoc-L-Phenylalanine into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. The final concentration is ~0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

This protocol serves as a self-validating system. A sharp, symmetrical main peak with good separation from any minor peaks indicates a successful run. The stable baseline provided by the TFA-modified mobile phase ensures accurate integration.

Data Summary: RP-HPLC Performance
ParameterC18 ColumnC8 ColumnPhenyl-Hexyl Column
Primary Interaction HydrophobicHydrophobicHydrophobic & π-π
Relative Retention HighModerateModerate-High
Best For General purpose, wide range of polaritiesHighly hydrophobic compoundsAromatic protected amino acids
Selectivity Excellent for aliphatic side chainsGood, may reduce run timesAlternative selectivity for aromatic impurities

Chapter 2: Chiral HPLC – The Gold Standard for Enantiomeric Purity

The biological activity of peptides is stereospecific. The presence of the incorrect D-enantiomer in a starting material intended to be the L-enantiomer can lead to a final peptide with significantly reduced or altered function.[10] Therefore, assessing the enantiomeric purity is a critical, non-negotiable step.

Principle of Separation

Chiral HPLC separates enantiomers by using a Chiral Stationary Phase (CSP). These phases create a transient diastereomeric complex with the enantiomers of the analyte. Because these complexes have different energies of formation and stability, one enantiomer is retained longer on the column than the other, resulting in separation. For protected amino acids like t-BOC and FMOC derivatives, macrocyclic glycopeptide-based CSPs are exceptionally effective.[11][12]

Causality Behind Experimental Choices
  • Stationary Phase: Columns based on selectors like Teicoplanin (e.g., Astec CHIROBIOTIC T) are highly versatile for underivatized protected amino acids.[11][12][13] Their complex structure offers multiple interaction points (ionic, hydrogen bonding, steric hindrance) that lead to excellent chiral recognition for a broad range of protected amino acids.[11]

  • Mobile Phase Mode: Chiral separations on these CSPs can be performed in different modes:

    • Reversed-Phase: Using ACN/water or MeOH/water with additives like TFA or ammonium acetate. This mode is robust and familiar to most chromatographers.

    • Polar Organic Mode: Using mixtures of polar organic solvents like ethanol, methanol, and ACN with acidic/basic additives. This mode often provides different and sometimes superior selectivity. The choice between modes is empirical and part of method development.

Experimental Protocol: Enantiomeric Purity of Boc-L-Alanine
  • System Preparation:

    • HPLC System: As described in Chapter 1.

    • Mobile Phase: 90:10:0.02 (v/v/v) Acetonitrile / Water / Acetic Acid. Filter and degas.

  • Chromatographic Conditions:

    • Column: Teicoplanin-based CSP, 4.6 x 250 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 215 nm (for Boc group).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a ~1.0 mg/mL solution of Boc-L-Alanine in the mobile phase.

    • Prepare a ~1.0 mg/mL solution of the racemic standard (Boc-DL-Alanine) to confirm peak identity and resolution.

  • Data Analysis:

    • Run the racemic standard to determine the retention times of the D- and L-isomers and to calculate the resolution factor (Rs > 1.5 is desired).

    • Run the Boc-L-Alanine sample.

    • Calculate the enantiomeric excess (e.e.) by area percent: ((Area_L - Area_D) / (Area_L + Area_D)) * 100.

This protocol is validated by the initial run of the racemic mixture, which confirms the column's ability to separate the enantiomers under the specified conditions.

Data Summary: Chiral Stationary Phase Selectivity
Protected Amino AcidCSP TypeTypical Mobile Phase ModeComments
Fmoc-Ala-OH TeicoplaninReversed-Phase (ACN/Water/TFA)Baseline resolution is readily achieved.[11]
Boc-Trp-OH TeicoplaninPolar Organic (MeOH/Acetic Acid)Excellent separation, leveraging multiple interaction types.
Fmoc-Asp(OtBu)-OH VancomycinReversed-Phase (ACN/Ammonium Acetate)Provides complementary selectivity to Teicoplanin.[11]
Fmoc-Ser(tBu)-OH TeicoplaninReversed-Phase (ACN/Water/TFA)Easily resolved without derivatization.[12]

Chapter 3: Orthogonal and Alternative Methodologies

While RP-HPLC and Chiral HPLC cover the majority of needs, certain situations may require alternative approaches. Using an orthogonal method—one with a different separation mechanism—provides a more comprehensive purity profile.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is ideal for separating highly polar compounds that show little or no retention in reversed-phase.[14][15] While most protected amino acids are hydrophobic, HILIC can be a powerful tool for analyzing polar impurities or highly polar protected amino acids. It uses a polar stationary phase (e.g., bare silica, amide) and a mobile phase high in organic content, creating a water-enriched layer on the stationary phase into which polar analytes partition.[15][16]

  • Ion-Pair Chromatography (IPC): This technique is a variation of RP-HPLC where an ion-pairing reagent (e.g., alkyl sulfonates) is added to the mobile phase.[5][17] It is particularly useful for separating mixtures containing both ionic and non-ionic impurities or for improving the retention and peak shape of zwitterionic species.[17][18]

Visualizing the Workflow and Decision Process

A logical workflow is key to efficient and accurate purity assessment. The following diagram outlines the general process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Reporting Sample Obtain Protected Amino Acid Sample Prep Prepare Sample & Standards (Dissolve, Filter) Sample->Prep HPLC HPLC System Setup (Mobile Phase, Column) Prep->HPLC Inject Inject Sample HPLC->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Data Data Acquisition & Integration Detect->Data Report Calculate Purity & Generate Report Data->Report

Caption: General workflow for HPLC purity analysis.

Choosing the correct method is critical. This decision tree guides the scientist to the most appropriate starting point for method development.

Method_Selection end_node end_node Start Purity Question q1 Assess Enantiomeric Purity? Start->q1 q2 Standard Protected Amino Acid? q1->q2 No end_chiral Use Chiral HPLC (e.g., Teicoplanin CSP) q1->end_chiral Yes q3 Poor Retention or Peak Shape in RP-HPLC? q2->q3 No end_rphplc Start with General RP-HPLC Method (C18) q2->end_rphplc Yes end_alt Consider Orthogonal Method (HILIC or Ion-Pair) q3->end_alt Yes end_rphplc_dev Develop RP-HPLC Method (Column, Mobile Phase) q3->end_rphplc_dev No

Caption: Decision tree for selecting the appropriate HPLC method.

References

  • Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC.
  • Hajos, P., et al. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health (NIH).
  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Alfa Chemistry. Analysis And Detection Of Protected Amino Acids.
  • Google Patents. (2012). CN101893611B - Method for analyzing free amino acids by utilizing reversed phase high performance liquid chromatography.
  • Baqai Journal of Health Sciences. (2016). Analysis of amino acids by high performance liquid chromatography.
  • Shimadzu. Analytical Methods for Amino Acids.
  • Santi, G., et al. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. National Institutes of Health (NIH).
  • Rode, M. HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments.
  • Godel, H., et al. (1992). Plasma amino-acid determination by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography. ResearchGate.
  • Journal of Chemical and Pharmaceutical Research. (2015). Determination of amino acid without derivatization by using HPLC - HILIC column.
  • Sigma-Aldrich. Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • Chappell, D. L., et al. (2016, April 21). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. PubMed.
  • ACS Omega. (2022). Underivatized Amino Acid Chromatographic Separation.
  • US Pharmacopeia (USP). (2016, October 26). Amino Acid Determination, Revision 1.
  • Molnár-Perl, I. (1999). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. PubMed.
  • US Pharmacopeia (USP). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
  • Creative Proteomics. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis.
  • Taylor & Francis Online. (2007). Chiral HPLC Separation of Protected Amino Acids.
  • Creative Peptides. (2023, July 18). Classification of Impurities in Synthetic Peptide Drugs.
  • HILICON. direct analysis of amino acids by HILIC–eSI-MS.
  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides.
  • European Pharmacopoeia. 2.2.56. Amino acid analysis.
  • ResearchGate. (2006). Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry.
  • Thermo Fisher Scientific. Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection.
  • Thermo Fisher Scientific. (2023, October 30). Decoding Amino Acids Using Ion Chromatography.
  • Google Patents. (2012). CN102824900A - Method for chiral separation of various side chain protected amino acids.
  • ResearchGate. Validation of Amino Acid Analysis Methods.
  • MDPI. (2022). Investigation of Impurities in Peptide Pools.
  • Waters. (2023). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column.
  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Agilent Technologies. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS.
  • ResearchGate. (2015, February 2). What is the usual nature of impurities in synthetic peptides?.
  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.

Sources

A Senior Application Scientist's Guide to Sequencing Peptides with Unnatural Amino Acids: Edman Degradation in the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Welcome. In the rapidly evolving landscape of peptide therapeutics and engineered proteins, the incorporation of unnatural amino acids (UAAs) has become a cornerstone of innovation. These non-canonical residues unlock novel functionalities, enhance metabolic stability, and introduce unique structural constraints. However, their inclusion presents a significant analytical challenge: confirming the primary sequence.

This guide provides an in-depth, objective comparison of Edman degradation and its modern alternatives for sequencing peptides containing unnatural amino acids. As a senior application scientist, my goal is not just to present protocols but to instill a deep, mechanistic understanding of the choices you make at the bench. We will explore the causality behind experimental steps, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

The Principle of Edman Degradation: A Mechanistic Review

Developed by Pehr Edman, this classic technique sequentially removes one amino acid at a time from the N-terminus of a peptide.[1][2] The process is a cycle of three core chemical reactions:

  • Coupling: Under alkaline conditions, phenyl isothiocyanate (PITC) reacts with the free N-terminal α-amino group to form a phenylthiocarbamoyl (PTC) derivative.[3][4]

  • Cleavage: Under acidic conditions (typically with trifluoroacetic acid), the PTC-derivatized N-terminal residue is cleaved from the peptide chain, forming a thiazolinone derivative.[5] This step is the heart of the degradation, leaving the rest of the peptide intact for the next cycle.[1][3]

  • Conversion & Identification: The unstable thiazolinone derivative is extracted and converted into a more stable phenylthiohydantoin (PTH)-amino acid.[4][5] This final product is then identified, most commonly by reverse-phase HPLC, by comparing its retention time to a set of known standards.[6]

This iterative process was a breakthrough, allowing for direct sequencing of peptides and smaller proteins.[7]

Edman_Degradation_Workflow cluster_peptide Peptide Chain cluster_reagents Reagents cluster_workflow Edman Cycle cluster_analysis Analysis Peptide_Start H₂N-AA₁-AA₂-AA₃-... Coupling Step 1: Coupling Peptide_Start->Coupling PITC PITC (Edman's Reagent) PITC->Coupling Base Alkaline Buffer Base->Coupling Acid Anhydrous Acid (TFA) Cleavage Step 2: Cleavage Acid->Cleavage AqAcid Aqueous Acid Conversion Step 3: Conversion AqAcid->Conversion Coupling->Cleavage PTC-Peptide Cleavage->Conversion Thiazolinone-AA₁ Peptide_Next H₂N-AA₂-AA₃-... Cleavage->Peptide_Next Shortened Peptide (Ready for next cycle) HPLC HPLC Identification Conversion->HPLC PTH-AA₁ Result Identified PTH-AA₁ HPLC->Result Edman_Challenges cluster_coupling Coupling Step Issues cluster_cleavage Cleavage Step Issues cluster_analysis Analysis Issues Start Peptide with UAA N_Block N-Terminal Blockage (e.g., Acetylation) Start->N_Block Steric Steric Hindrance (Bulky Side Chain) Start->Steric Non_Alpha Non-α-Amino Acid (e.g., β-Alanine) Start->Non_Alpha No_Standard No PTH-UAA Standard for HPLC Start->No_Standard Instability UAA Degradation (Acid Labile) Start->Instability Stop Sequencing Fails or Yields Ambiguous Data N_Block->Stop Steric->Stop Non_Alpha->Stop No_Standard->Stop Instability->Stop

Figure 2: Failure points for Edman degradation with unnatural peptides.

Comparative Analysis: Edman Degradation vs. Mass Spectrometry

While Edman degradation provides direct, sequential data, mass spectrometry (MS) has emerged as a powerful, high-throughput alternative. [8]MS-based methods, particularly tandem MS (MS/MS), determine sequence by fragmenting peptides and measuring the mass-to-charge ratio of the resulting ions. [9][10]

Feature Modified Edman Degradation Tandem Mass Spectrometry (LC-MS/MS)
Principle Sequential chemical cleavage from N-terminus Fragmentation of peptide ions and mass analysis
Primary Strength Unambiguous N-terminal sequence determination; high accuracy for known residues. [11][12] High throughput, sensitivity, analysis of complex mixtures, and PTM/UAA identification. [8][11]
De Novo Sequencing Inherently de novo but requires PTH-UAA standards for identification. Capable of de novo sequencing, but algorithms can struggle with UAAs without prior knowledge.
Handling of UAAs Challenged by blocked N-termini, non-α AAs, and instability. Requires synthesis of standards. [6][13] Can identify UAAs by mass shift, but cannot distinguish isobaric residues (e.g., Leu/Ile) without specific fragmentation.
Throughput Low; one sample at a time, ~1 hour per cycle. [14][8] High; suitable for large-scale proteomics. [8]
Sample Requirement Requires a pure, single peptide sample (10-100 pmol). [2][8] Can analyze complex mixtures; high sensitivity (low pmol to fmol). [8]
N-Terminal Blockage Fails completely. [2][14][8] Can sequence the peptide after enzymatic digestion, bypassing the blocked N-terminus.

| Data Interpretation | Direct; based on HPLC retention time. | Complex; requires spectral interpretation and often database matching. [15]|

Pushing the Boundaries: Adapting Edman Degradation for UAAs

For laboratories committed to Edman chemistry or requiring its unique validation capabilities, several strategies can be employed to overcome the challenges of UAAs:

  • Synthesis of PTH-UAA Standards: This is the most critical and rigorous step. For each UAA in your peptide, a corresponding PTH derivative must be synthesized and purified. [16]This standard is then used to determine the exact retention time on your HPLC system, allowing for confident identification.

  • Coupling Condition Optimization: For sterically hindered UAAs, extending the coupling time or increasing the temperature can improve the reaction yield with PITC. However, this must be balanced against the risk of side reactions.

  • Coupled Analysis with Mass Spectrometry: The most powerful approach is orthogonal validation. After an Edman cycle, the collected fraction containing the unknown PTH-UAA can be directly analyzed by mass spectrometry (e.g., LC-MS). [17]This provides a precise mass for the derivative, confirming its identity without relying solely on retention time.

Experimental Protocols

Protocol 1: Modified Edman Degradation with a Novel PTH-UAA Standard

This protocol assumes the presence of a UAA with a bulky, non-reactive side chain at position 3 of a purified peptide. A synthetic standard of the corresponding PTH-UAA is required.

Self-Validation System: The protocol's integrity is maintained by (a) running a known standard peptide in parallel to ensure system performance and (b) the necessity of a pre-characterized synthetic PTH-UAA standard, which validates the final identification.

Methodology:

  • Standard Preparation:

    • Synthesize the PTH derivative of your target UAA. A general approach involves reacting the free UAA with PITC under basic conditions, followed by acid-catalyzed cyclization and purification. [16][18] * Characterize the PTH-UAA standard by NMR and high-resolution mass spectrometry to confirm its structure.

    • Prepare a stock solution of the PTH-UAA standard in a suitable solvent (e.g., acetonitrile).

  • HPLC Calibration:

    • Inject the PTH-UAA standard onto your HPLC system using the same gradient and conditions as your Edman sequencer's analytical module.

    • Determine and record the precise retention time. This is your validation benchmark.

  • Sample Preparation:

    • Ensure the peptide sample is highly pure (>95%) and salt-free.

    • Quantify the peptide accurately. Load approximately 50-100 picomoles onto the sequencer's sample support (e.g., PVDF membrane). [3]4. Automated Sequencing Run:

    • Program the protein sequencer (e.g., Shimadzu PPSQ series) for the desired number of cycles.

    • Modification: For the cycle corresponding to the sterically hindered UAA (Cycle 3 in this example), consider creating a custom program that extends the PITC coupling step time by 50-100% to maximize reaction efficiency.

  • Data Analysis:

    • Cycles 1 & 2: Confirm the identity of the canonical amino acids by comparing their retention times to the standard PTH-amino acid chromatogram.

    • Cycle 3 (UAA): Analyze the chromatogram from the third cycle. Look for a significant peak that matches the retention time of your previously calibrated PTH-UAA standard.

    • Subsequent Cycles: Continue to analyze the remaining cycles to confirm the rest of the sequence. A successful degradation after the UAA position confirms that the cleavage and conversion steps were not impeded.

Protocol 2: Tandem Mass Spectrometry (LC-MS/MS) for De Novo Sequencing

This protocol provides a comparative workflow for identifying the same UAA-containing peptide without prior knowledge of its sequence.

Self-Validation System: The sequence is validated by the logical consistency of the b- and y-ion series in the MS/MS spectrum. The mass difference between consecutive ions should correspond to the mass of a single amino acid residue. The presence of the UAA is validated by a mass difference that matches its unique residue mass.

Methodology:

  • Sample Preparation:

    • The peptide sample does not need to be digested if it is already within the optimal mass range for MS/MS analysis (typically 500-3500 Da).

    • Prepare a dilute solution of the peptide (e.g., 1 pmol/µL) in a solvent suitable for electrospray ionization (e.g., 0.1% formic acid in 50% acetonitrile/water).

  • LC-MS/MS Analysis:

    • Inject the sample into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow liquid chromatography system.

    • The LC system will separate the peptide from any minor impurities.

    • Set the mass spectrometer to perform a "TopN" data-dependent acquisition. This means it will first perform a full MS scan to find the mass-to-charge ratio (m/z) of the intact peptide ion.

    • It will then automatically select the most intense ions (N=1 in this case, for a pure sample) for fragmentation via Collision-Induced Dissociation (CID) or a similar method.

    • The instrument records the m/z values of the resulting fragment ions in an MS/MS spectrum.

  • Data Interpretation (De Novo):

    • Open the MS/MS spectrum in a suitable analysis software.

    • Identify the series of fragment ions (b-ions and y-ions).

    • Start from one end of the spectrum and "walk" along the ion series, calculating the mass difference between adjacent peaks.

    • A mass difference of 113.08 Da corresponds to Leucine/Isoleucine. A difference of 71.04 Da corresponds to Alanine, etc.

    • When you encounter the UAA, you will observe a mass difference that does not correspond to any canonical amino acid. This mass difference is the residue mass of your UAA.

    • Reconstruct the full peptide sequence based on the series of observed mass differences.

Conclusion: An Integrated Approach for Unambiguous Results

For researchers working at the frontier of peptide science, no single technique is a panacea. Edman degradation, when modified and supported by synthetic standards, offers unparalleled certainty for N-terminal sequences, providing direct, residue-by-residue confirmation. [11][12]Its low-throughput nature is a drawback, but its accuracy is a significant asset for validation. [8] Mass spectrometry provides speed, sensitivity, and the ability to analyze complex mixtures and internal sequences. [15]It is the workhorse of modern proteomics and is indispensable for discovery.

The most robust strategy for characterizing novel peptides containing unnatural amino acids is an integrated one. Use high-throughput mass spectrometry for initial discovery and to gain a global view of your sample. Then, for critical validation, particularly for confirming the N-terminus or the position of a key UAA, employ the targeted, methodical approach of Edman degradation, armed with the necessary synthetic standards. This orthogonal strategy leverages the strengths of both techniques, providing the highest level of confidence in your results and ensuring the scientific integrity of your work.

References

  • Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 26.6: Peptide Sequencing- The Edman Degradation. Retrieved from [Link]

  • Gerpe, M. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. Retrieved from [Link]

  • Farmer, S., & Kennepohl, D. (2022). 26.7: The Edman Degradation. Chemistry LibreTexts. Retrieved from [Link]

  • Novor Cloud. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Retrieved from [Link]

  • Crabb, J. W., et al. (2005). EDMAN SEQUENCING RESEARCH GROUP 2004 STUDY: MODIFIED AMINO ACIDS IN EDMAN SEQUENCING. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]

  • Findlay, J. B. C. (2001). Peptide Sequencing by Edman Degradation. Encyclopedia of Life Sciences. Retrieved from [Link]

  • Quick Biochemistry Basics. (2019). Edman degradation | Edman Sequencing. YouTube. Retrieved from [Link]

  • OpenStax. (2023). 26.6 Peptide Sequencing: The Edman Degradation. Retrieved from [Link]

  • MetwareBio. (n.d.). Peptide and Protein De Novo Sequencing by Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of PTH-amino acids by HPLC. Request PDF. Retrieved from [Link]

  • Biology LibreTexts. (2021). 2.2.2: B2. Sequence Determination Using Mass Spectrometry. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. Retrieved from [Link]

  • PubMed. (1988). Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry. Retrieved from [Link]

  • Rusling Research Group. (n.d.). Peptide Sequencing by Mass Spectrometry. Retrieved from [Link]

  • PENS - Protein Engineering & Nano Systems. (2022). Amino Acid Sequencing - Edman Degradation (Part 2). YouTube. Retrieved from [Link]

  • Baitai Paike Biotechnology. (n.d.). Edman Degradation Design Method. Retrieved from [Link]

  • Brieflands. (2018). Synthesis of Novel Peptides Using Unusual Amino Acids. Retrieved from [Link]

  • Novor Cloud. (2021). How to Determine Peptide Sequences. Retrieved from [Link]

  • PubMed. (1986). Synthesis of side chain-protected amino acid phenylthiohydantoins and their use in quantitative solid-phase Edman degradation. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Analysis of Peptides Incorporating (R)-Boc-4-amino-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-standard amino acids (nsAAs) into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to enhanced proteolytic stability, refined receptor affinity, and novel secondary structures.[1] (R)-Boc-4-amino-5-methylhexanoic acid, a γ-amino acid characterized by its bulky isobutyl side chain and N-terminal Boc protecting group, presents unique conformational constraints and analytical challenges. This guide provides a comparative analysis of key biophysical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, X-Ray Crystallography, and Circular Dichroism (CD) Spectroscopy—for the structural elucidation of peptides containing this nsAA. We delve into the causality behind experimental choices, present self-validating protocols, and offer a framework for selecting the most appropriate analytical strategy based on research objectives.

The Structural Challenge: Understanding this compound

The introduction of this compound into a peptide sequence fundamentally alters the backbone and side-chain topology. Its distinct features are:

  • γ-Amino Acid Backbone: Unlike α-amino acids, the additional methylene groups in the backbone increase flexibility and the propensity to form unique turn and helical structures not accessible to standard peptides.[1]

  • Bulky Isobutyl Group: The C5-isobutyl group introduces significant steric hindrance, influencing local and global peptide folding. This can disrupt canonical secondary structures like α-helices or β-sheets, favoring more open or specific folded conformations.[2]

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a bulky, hydrophobic moiety commonly used in solid-phase peptide synthesis.[3][4] While often removed in the final product, its presence during synthesis or in intermediate analysis can significantly impact solubility and aggregation, and its protons can create complexity in NMR spectra.

These characteristics necessitate a multi-pronged analytical approach to fully characterize the peptide's structure.

Caption: Chemical structure of this compound.

High-Resolution Structural Elucidation: A Comparative Analysis

For atomic-level detail, NMR spectroscopy and X-ray crystallography are the gold-standard techniques. However, they provide fundamentally different, though often complementary, views of a peptide's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective

NMR spectroscopy is unparalleled for determining the three-dimensional structure of peptides in a solution environment that mimics physiological conditions.[5][6]

Causality Behind the Choice: Peptides containing flexible nsAAs like our target molecule may exist as an ensemble of conformations in solution. NMR is unique in its ability to capture this dynamic nature. It provides structural restraints, primarily through the Nuclear Overhauser Effect (NOE), which measures through-space distances between protons up to ~5-6 Å.[7] This is critical for defining the folds induced by the nsAA.

Experimental Protocol: 2D NMR for Peptide Structure

  • Sample Preparation (Self-Validation):

    • Dissolve the lyophilized peptide in a suitable buffer (e.g., phosphate-buffered saline) to a concentration of >0.5 mM.[8] The final sample volume should be ~500 µL.

    • Causality: A high concentration is required for an adequate signal-to-noise ratio. The buffer choice is critical to maintain peptide stability and solubility.

    • Add 5-10% D₂O for the deuterium lock signal.

    • Validate sample integrity by running a simple 1D ¹H spectrum. The absence of excessive peak broadening can indicate a lack of aggregation.[8]

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra at a constant, controlled temperature (e.g., 298 K).

    • TOCSY (Total Correlation Spectroscopy): Identifies protons within the same amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations, which are used to derive distance restraints between protons.[5][7] A mixing time of 150-300 ms is typical for peptides.

    • (Optional) ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment provides a unique peak for each backbone amide, simplifying assignment.[7]

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform sequential resonance assignment, linking adjacent amino acid residues using characteristic NOE patterns (dαN, dNN, dβN).

    • Expertise: For nsAAs, custom residue libraries may need to be generated for the analysis software, as standard libraries will not contain the parameters for this compound.[9]

  • Structure Calculation:

    • Convert NOESY cross-peak intensities into upper-limit distance restraints.

    • Use software like CYANA, Xplor-NIH, or CNS to calculate an ensemble of structures that satisfy these experimental restraints.[9]

    • The final output is typically a family of 10-20 low-energy structures, whose convergence (measured by RMSD) indicates the quality of the data.

Sample 1. Peptide Sample Prep (>0.5 mM, D2O buffer) OneD 2. 1D ¹H Spectrum (Check for aggregation) Sample->OneD Self-Validation TwoD 3. 2D NMR Acquisition (TOCSY, NOESY) OneD->TwoD Assign 4. Resonance Assignment (Identify all protons) TwoD->Assign Identify spin systems Restraints 5. NOE Restraint Generation (Convert intensities to distances) Assign->Restraints Calc 6. Structure Calculation (e.g., CYANA, Xplor-NIH) Restraints->Calc Experimental Data Ensemble 7. Structure Ensemble & Validation Calc->Ensemble

Caption: A typical experimental workflow for peptide structure determination by NMR spectroscopy.

X-Ray Crystallography: The Solid-State Atomic View

X-ray crystallography offers the potential for unparalleled atomic resolution, providing a static, high-detail snapshot of a peptide's conformation.[10][11]

Causality Behind the Choice: If a precise understanding of bond angles, lengths, and specific intermolecular interactions is required, crystallography is the method of choice. It can definitively resolve ambiguities that may persist in lower-resolution NMR structures. However, its primary prerequisite is the growth of a well-diffracting single crystal, which is often the most significant bottleneck in the process.[12]

Experimental Protocol: Peptide Crystallography

  • Sample Preparation (Self-Validation):

    • The peptide must be of very high purity (>95%, preferably >98%) as impurities can inhibit crystallization.[13]

    • Dissolve the peptide to a high concentration (typically 5-20 mg/mL) in a minimal amount of buffer.

  • Crystallization Screening:

    • Use commercially available screening kits that cover a wide range of precipitants, salts, and pH values.[10]

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods.

    • Causality: The bulky and flexible nature of the nsAA side chain can increase the conformational entropy of the peptide, making it more difficult to pack into a regular, ordered crystal lattice. A broad screening approach is essential to maximize the chances of success.

  • Crystal Optimization and Harvesting:

    • If initial "hits" (microcrystals) are found, optimize conditions by systematically varying precipitant concentration, pH, and temperature to grow larger, single crystals.

    • Harvest the best crystal and flash-cool it in a cryoprotectant solution to prevent ice formation during data collection.

  • Data Collection and Processing:

    • Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

    • Process the diffraction pattern to determine the unit cell dimensions, space group, and reflection intensities.

  • Structure Solution and Refinement:

    • Determine the crystallographic phases. For novel peptide structures, this may require incorporating heavy atoms.[10]

    • Build an atomic model into the resulting electron density map.

    • Refine the model against the experimental data until convergence is reached, resulting in a single, high-resolution 3D structure.

Sample 1. High Purity Sample (>95%, 5-20 mg/mL) Screen 2. Crystallization Screening (Vapor Diffusion) Sample->Screen Optimize 3. Crystal Optimization (Refine conditions) Screen->Optimize Initial 'Hits' Harvest 4. Crystal Harvesting & Cryo-cooling Optimize->Harvest Collect 5. X-ray Diffraction Data Collection Harvest->Collect Solve 6. Phasing & Model Building Collect->Solve Refine 7. Structure Refinement & Validation Solve->Refine

Caption: The workflow for determining a peptide structure via X-ray crystallography.

Secondary Structure Analysis with Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, low-resolution technique that is exceptionally useful for assessing the overall secondary structure content of a peptide in solution.[14][15]

Causality Behind the Choice: Before committing to time-intensive high-resolution methods, CD provides a quick and powerful assessment of whether the nsAA has induced a significant conformational change (e.g., from random coil to a folded structure). It measures the difference in absorption of left- and right-circularly polarized light by chiral molecules, which is highly sensitive to the peptide backbone conformation.[16]

Experimental Protocol: CD Spectroscopy

  • Sample Preparation:

    • Prepare the peptide sample in a non-absorbing buffer (e.g., 10 mM sodium phosphate) at a concentration of ~0.1 mg/mL.

    • Causality: High concentrations of salts or other UV-absorbing species (like Tris) can interfere with the signal in the far-UV region (190-250 nm) where the peptide backbone signal is measured.[17][18]

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Acquire a spectrum from ~260 nm down to ~190 nm.

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Analyze the spectral shape for characteristic signatures:

      • α-helix: Negative bands at ~222 nm and ~208 nm, and a strong positive band at ~192 nm.[17][18]

      • β-sheet: A negative band around 215-218 nm and a positive band around 195-200 nm.[18]

      • Random Coil: A strong negative band near 198 nm.[18]

    • Use deconvolution algorithms (e.g., via the DichroWeb server) to estimate the percentage of each secondary structure type.[16]

Comparative Performance Summary

The choice of technique is dictated by the specific scientific question being asked. The table below provides an objective comparison to guide this decision-making process.

Parameter NMR Spectroscopy X-Ray Crystallography Circular Dichroism (CD)
Resolution Medium-High (Atomic, ensemble)Very High (Atomic, static)Low (Overall secondary structure)
Sample State Solution (near-physiological)[6]Solid (Crystal lattice)Solution
Information 3D structure, dynamics, intermolecular interactions, conformational ensembles.[8]Precise bond angles/lengths, solvent structure, static conformation.[12]% α-helix, β-sheet, random coil; conformational changes and stability.[15][16]
Throughput Low to MediumLow (crystallization is a bottleneck)[12]High
Sample Req. High concentration (~1 mM), ~500 µL, isotope labeling often beneficial.[8]High purity (>95%), high concentration (5-20 mg/mL).[13]Low concentration (~0.1 mg/mL), requires UV-transparent buffer.[18]
Key Challenge with this nsAA Potential for resonance overlap from bulky side chain; requires custom software libraries.[9]Increased flexibility from γ-backbone and bulky group may inhibit crystallization.Cannot provide atomic-level detail on the specific fold induced by the nsAA.
Hypothetical Experimental Data Comparison

Consider a model 10-mer peptide (Pep-Control) and its analogue containing this compound (Pep-nsAA).

Technique Pep-Control (Expected Outcome) Pep-nsAA (Hypothetical Outcome) Interpretation
CD Spectroscopy Random Coil: 85%, Turn: 15%α-Helix: 40%, Turn: 30%, Random: 30%The nsAA induces significant helical structure.
NMR Spectroscopy No persistent long-range NOEs. RMSD > 2.0 Å.Clear sequential and medium-range NOEs. A well-defined helical turn is observed. RMSD = 0.6 Å.The nsAA acts as a nucleation site for a stable helical fold in solution.
X-Ray Crystallography Fails to crystallize.Diffracting crystals obtained. Structure solved to 1.5 Å resolution.The stable, nsAA-induced conformation facilitates crystal packing.

Conclusion and Integrated Strategy

The structural elucidation of peptides containing this compound requires a carefully considered, often multi-technique, approach. No single method provides a complete picture.

  • Recommendation for an Integrated Workflow:

    • Start with Circular Dichroism: Use CD as a rapid, high-throughput screening tool to determine if the nsAA induces a stable secondary structure and to assess its stability across different environmental conditions (pH, temperature).

    • Proceed to NMR Spectroscopy: If CD indicates folding, use NMR to determine the detailed three-dimensional structure and conformational dynamics in a physiologically relevant solution state. This is the most comprehensive single technique for understanding the impact of a flexible nsAA.

    • Utilize X-Ray Crystallography Opportunistically: If the peptide is stable and well-behaved, and if atomic-level detail of a specific low-energy state is required, pursue crystallization. A successful crystal structure provides the highest possible resolution and can validate findings from NMR.

By leveraging the strengths of each technique, researchers and drug developers can build a robust, validated structural model, accelerating the rational design of next-generation peptide therapeutics.

References

  • Wikipedia. (n.d.). Pregabalin. Retrieved from [Link]

  • PubChem. (n.d.). (R)-4-(Boc-amino)-5-phenylpentanoic acid. Retrieved from [Link]

  • NPTEL-NOC IITM. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylhexanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (4R)-4-amino-5-methylhexanoic acid. Retrieved from [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

  • BYU ScholarsArchive. (2018). Computational Modelling of Peptides Containing Non-Standard Amino Acids. Retrieved from [Link]

  • PubMed. (n.d.). Circular dichroism of peptides. Retrieved from [Link]

  • ETH Zurich. (n.d.). STRUCTURE DETERMINATION BY NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Retrieved from [Link]

  • PubMed Central (PMC). (2015). A Newcomer's Guide to Peptide Crystallography. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Retrieved from [Link]

  • Broad Institute. (2013, September 30). BroadE: Fundamentals of peptide and protein mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • IUCr Journals. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Retrieved from [Link]

  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Retrieved from [Link]

  • ResearchGate. (2000). (PDF) Non-protein amino acids in peptide design. Retrieved from [Link]

  • PubMed. (2015). A Newcomer's Guide to Peptide Crystallography. Retrieved from [Link]

  • LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]

  • Portland Press. (2021). Beginners guide to circular dichroism. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. Retrieved from [Link]

  • The Ohio State University. (n.d.). Mass spectrometry of peptides and proteins. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Peptide Crystallization. Retrieved from [Link]

  • Genomics and Proteomics. (2023, March 15). Fundamentals pf Proteomics - Part 2 The properties of peptides [Video]. YouTube. Retrieved from [Link]

  • Semantic Scholar. (1992). Non-standard amino acids in peptide design and protein engineering. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). X-Ray Structure Determination of Proteins and Peptides. Retrieved from [Link]

  • bioRxiv. (2023). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Retrieved from [Link]

  • BioTech Pack Scientific. (n.d.). Peptide Secondary Structure Analysis Based on CD. Retrieved from [Link]

  • Reddit. (2021). Peptide NMR / Structure elucidation. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Coupling Reagents for Hindered Amino Acids: The Case of Boc-γ-L-Valine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of peptide synthesis and drug development, the efficient incorporation of sterically hindered amino acids is a persistent challenge. The bulky nature of residues like Boc-γ-L-Valine can significantly impede reaction kinetics, leading to low yields, incomplete couplings, and an increased risk of epimerization. The choice of coupling reagent is therefore not merely a procedural detail but a critical determinant of synthetic success. This guide provides an in-depth, objective comparison of commonly employed coupling reagents, offering field-proven insights and supporting data to navigate the complexities of coupling hindered amino acids.

The Challenge of Steric Hindrance: Why Boc-γ-L-Valine is a Difficult Substrate

The steric bulk of the isobutyl side chain in valine, particularly in a gamma-amino acid context, presents a formidable obstacle to peptide bond formation. Unlike alpha-amino acids, the side chain in γ-amino acids is further from the carboxyl group, which can influence the conformational flexibility and accessibility of the reacting centers. This increased distance does not necessarily alleviate steric hindrance and can introduce unique conformational constraints that challenge even robust coupling methodologies. The tert-butoxycarbonyl (Boc) protecting group, while essential for managing the reactivity of the amino group, further contributes to the overall steric bulk of the molecule.

A Comparative Analysis of Leading Coupling Reagents

The modern peptide chemist's toolkit contains a diverse array of coupling reagents, broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. Each class operates through distinct mechanisms, offering a unique balance of reactivity, cost, and side-reaction profile.

Carbodiimides: The Workhorses of Peptide Synthesis

Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are foundational reagents in peptide synthesis.[1] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

  • Mechanism of Action: The primary advantage of carbodiimides lies in their simplicity and cost-effectiveness. However, the O-acylisourea intermediate is prone to racemization and can rearrange to a stable N-acylurea, terminating the reaction. To mitigate these side reactions, additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are essential.[2][3] These additives trap the O-acylisourea to form less reactive but more stable active esters, which are less prone to racemization.[2]

  • Performance with Hindered Amino Acids: For sterically demanding couplings, carbodiimides alone are often insufficient. Even with additives, the reaction rates can be sluggish, leading to incomplete reactions. The formation of insoluble dicyclohexylurea (DCU) with DCC can also complicate purification. DIC is often preferred as its urea byproduct is soluble in most organic solvents.

Aminium/Uronium Salts: The Powerhouses of Reactivity

This class of reagents, including HBTU, TBTU, HATU, and COMU, are among the most effective for difficult couplings.[4] They are often referred to as "onium" salts and are characterized by their high reactivity and rapid coupling times.[2]

  • Mechanism of Action: These reagents react with the carboxyl group in the presence of a base to form an active ester, typically an HOBt, HOAt, or Oxyma ester.[4] The choice of the leaving group significantly impacts the reactivity of the active ester.

    • HBTU/TBTU: These reagents generate OBt esters and are widely used for routine peptide synthesis.[2]

    • HATU: The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group in HATU makes the resulting active ester significantly more reactive than its HOBt counterpart.[4] This is due to the lower pKa of HOAt compared to HOBt and the anchimeric assistance provided by the pyridine nitrogen.[4] This enhanced reactivity makes HATU the gold standard for many hindered couplings.[2]

    • COMU: This third-generation uronium salt incorporates the OxymaPure® leaving group, which offers reactivity comparable to or even exceeding HATU in some cases.[5] COMU is also lauded for its improved safety profile, as it avoids the potentially explosive benzotriazole-based additives.[5][6]

  • Side Reactions: A notable drawback of uronium/aminium reagents is the potential for guanidinylation of the N-terminal amino group, especially when the reagent is used in excess or when carboxyl activation is slow.[7] This side reaction leads to chain termination and can complicate purification.

Phosphonium Salts: The "Clean" and Efficient Alternatives

Phosphonium-based reagents, such as BOP and its safer successor PyBOP, offer a distinct advantage in minimizing side reactions.[5]

  • Mechanism of Action: Similar to uronium salts, phosphonium reagents activate the carboxylic acid to form an active ester. The key difference lies in the atom at the center of the reactive species – phosphorus instead of carbon.[8]

  • Performance and Advantages: Phosphonium reagents are lauded for their "clean" reactions as they do not pose the risk of guanidinylation.[5][8] This makes them particularly suitable for fragment condensation and cyclization reactions where slow coupling kinetics can increase the likelihood of side reactions with uronium reagents. PyBOP, which generates less toxic byproducts than the original BOP reagent, is a popular choice for both solid-phase and solution-phase synthesis.[9]

Quantitative Performance Comparison

Coupling ReagentAdditiveBaseTypical Yield (%) for Hindered CouplingsKey AdvantagesPotential Drawbacks
DIC HOBt/HOAtDIPEA70-85Cost-effective, soluble byproduct.Sluggish reaction rates, potential for racemization.
HBTU HOBtDIPEA85-95Good reactivity for standard couplings.Risk of guanidinylation, less effective than HATU for severe hindrance.[2]
HATU HOAtDIPEA>95"Gold standard" for hindered couplings, fast reaction times, low racemization.[2][4]Higher cost, potential for guanidinylation.
PyBOP HOBtDIPEA>95"Clean" reaction (no guanidinylation), high efficiency for hindered couplings.[5][9]Can be more expensive than uronium salts.
COMU OxymaPureDIPEA>98High reactivity (often superior to HATU), improved safety profile, water-soluble byproducts.[5][10]Limited solution stability in some solvents.[4]

Experimental Protocols: A Framework for Comparison

To objectively evaluate the performance of these reagents for the coupling of Boc-γ-L-Valine, a standardized experimental protocol is essential. The following provides a template for such a comparative study in a solution-phase synthesis scenario.

General Procedure for Coupling of Boc-γ-L-Valine to a Model Amine (e.g., Benzylamine)

Materials:

  • Boc-γ-L-Valine

  • Benzylamine

  • Coupling Reagent (HATU, PyBOP, COMU, or DIC/HOBt)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reagents for workup and purification (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, saturated NaCl, anhydrous MgSO₄, silica gel for chromatography)

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Purification cluster_analysis Analysis BocVal Dissolve Boc-γ-L-Valine (1.0 eq) in DMF Reagent Add Coupling Reagent (1.1 eq) and Base (2.0 eq) BocVal->Reagent 1 Stir Stir for 5-10 min (Pre-activation) Reagent->Stir 2 Amine Add Amine (1.0 eq) Stir->Amine 3 Monitor Monitor reaction by TLC or LC-MS Amine->Monitor 4 Quench Quench reaction Monitor->Quench 5 Extract Aqueous Workup (HCl, NaHCO₃, Brine) Quench->Extract 6 Dry Dry organic layer (MgSO₄) & Concentrate Extract->Dry 7 Purify Purify by Flash Chromatography Dry->Purify 8 Yield Determine Yield Purify->Yield 9 Purity Assess Purity (HPLC) Yield->Purity 10 Racemization Check for Racemization (Chiral HPLC) Purity->Racemization 11

Caption: A generalized experimental workflow for the comparative study of coupling reagents.

Step-by-Step Protocol:

  • Pre-activation (for onium salt reagents): In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-γ-L-Valine (1.0 eq) in anhydrous DMF. Add the coupling reagent (e.g., HATU, PyBOP, or COMU; 1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 5-10 minutes. For DIC, add Boc-γ-L-Valine and HOBt (1.1 eq) to the solvent, followed by DIC (1.1 eq).

  • Coupling: To the pre-activated mixture (or the DIC/HOBt mixture), add a solution of benzylamine (1.0 eq) in anhydrous DMF.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and saturated aqueous NaCl (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the purified product. Assess the purity by HPLC and analyze for any potential racemization using chiral HPLC.

Mechanism of Action: A Closer Look

Understanding the underlying mechanisms of these reagents is crucial for troubleshooting and optimizing coupling reactions.

Uronium/Aminium Salt (HATU) Mechanism

G cluster_activation Activation cluster_coupling Coupling BocVal Boc-γ-L-Val-COOH Carboxylic Acid ActiveEster OAt-Active Ester Highly Reactive BocVal->ActiveEster + HATU + Base HATU HATU Aminium Salt HATU->ActiveEster Base Base (e.g., DIPEA) Tetramethylurea Tetramethylurea Byproduct ActiveEster->Tetramethylurea forms Peptide Boc-γ-L-Val-CONHR' Peptide Bond ActiveEster->Peptide + Amine Amine R'-NH₂ Amine Amine->Peptide HOAt HOAt Byproduct Peptide->HOAt releases

Caption: Simplified mechanism of HATU-mediated peptide coupling.

In the presence of a base, the carboxylic acid is deprotonated and attacks the HATU reagent to form a highly reactive OAt-active ester. This intermediate is then readily attacked by the amine to form the desired peptide bond, releasing HOAt as a byproduct.[10]

Phosphonium Salt (PyBOP) Mechanism

G cluster_activation_pybop Activation cluster_coupling_pybop Coupling BocVal_py Boc-γ-L-Val-COOH Carboxylic Acid OBtEster OBt-Active Ester Reactive Intermediate BocVal_py->OBtEster + PyBOP + Base PyBOP PyBOP Phosphonium Salt PyBOP->OBtEster Base_py Base (e.g., DIPEA) HMPA_analog Tris(pyrrolidino)phosphine oxide Byproduct OBtEster->HMPA_analog forms Peptide_py Boc-γ-L-Val-CONHR' Peptide Bond OBtEster->Peptide_py + Amine Amine_py R'-NH₂ Amine Amine_py->Peptide_py HOBt_py HOBt Byproduct Peptide_py->HOBt_py releases

Caption: Simplified mechanism of PyBOP-mediated peptide coupling.

The mechanism of PyBOP is analogous to that of HATU, with the key difference being the formation of an OBt-active ester. The phosphonium salt activates the carboxylic acid, which is then attacked by the amine. The primary byproduct is the non-toxic tris(pyrrolidino)phosphine oxide.[5]

Conclusion and Recommendations

The selection of a coupling reagent for hindered amino acids like Boc-γ-L-Valine is a critical decision that requires a balance of reactivity, cost, and potential side reactions.

  • For routine couplings of moderately hindered amino acids, HBTU remains a cost-effective and reliable choice.

  • When faced with significant steric hindrance, HATU is the well-established reagent of choice, consistently delivering high yields and minimizing racemization.[2]

  • For applications where the risk of guanidinylation is a concern, or for fragment couplings and cyclizations, PyBOP is an excellent, "cleaner" alternative to uronium salts.[5]

  • COMU represents the next generation of coupling reagents, offering exceptional reactivity that may surpass HATU, coupled with a superior safety profile and the convenience of water-soluble byproducts.[5][10] For laboratories prioritizing green chemistry and high efficiency, COMU is an increasingly attractive option.

Ultimately, the optimal choice of coupling reagent will depend on the specific synthetic challenge at hand. The experimental framework provided in this guide offers a starting point for a systematic evaluation, empowering researchers to make data-driven decisions and achieve success in the synthesis of complex peptides containing even the most challenging building blocks.

References

  • Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-773. [Link]

  • Spencer, J. R., & Lanthorn, T. H. (1995). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. The Journal of Organic Chemistry, 60(16), 5064-5071. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Gagnon, D., & Giguère, D. (1990). BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. International journal of peptide and protein research, 36(5), 415-420. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron letters, 57(1), 1-4. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. [Link]

  • PubChem. (n.d.). Boc-L-Valine. Retrieved from [Link]

  • Coste, J., Le-Nguyen, D., & Castro, B. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-product. Tetrahedron letters, 31(2), 205-208. [Link]

  • Katritzky, A. R., & Abdel-Fattah, A. A. (2002). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 67(21), 7522-7524. [Link]

  • PrepChem. (2023). Synthesis of Boc-valine. [Link]

  • Ly, D. H., & Armitage, B. A. (2003). Effect of Steric Constraint at the γ-Backbone Position on the Conformations and Hybridization Properties of PNAs. Journal of the American Chemical Society, 125(2), 493-500. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(12), 809-813. [Link]

  • CD Formulation. (n.d.). BOC-L-Valine. [Link]

  • Nicolaou, K. C., & Bulger, P. G. (2002). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Angewandte Chemie International Edition, 41(13), 2220-2268. [Link]

  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Reddit. (2022). HATU coupling - what's the best order? r/Chempros. [Link]

  • Novabiochem. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. [Link]

  • Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]

  • Sato, K., & Shigenaga, A. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Communications Chemistry, 6(1), 1-9. [Link]

  • Avient. (2005). Process for the preparation of valacyclovir hydrochloride.
  • Vankayala, S. L., & Kallur, S. B. (2018). MW‐Enhanced High‐Speed Deprotection of Boc Group Using p‐TsOH and Concommitant Formation of N‐Me‐Amino Acid Benzyl Ester p‐TsOH Salts. ChemistrySelect, 3(4), 1339-1343. [Link]

  • Wang, P., & Li, X. (2020). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Kates, S. A., Minor, C. A., Shroff, H., Haaseth, R. C., Triolo, S. A., & Albericio, F. (1993). Procedures to Improve Difficult Couplings. In Peptides 1992 (pp. 515-516). ESCOM. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (R)-Boc-4-amino-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

As a Senior Application Scientist, I understand that meticulous attention to detail extends beyond the bench to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (R)-Boc-4-amino-5-methylhexanoic acid, ensuring the safety of personnel and the protection of our environment. This is not just about following rules; it's about understanding the "why" behind each step to foster a culture of safety and responsibility in the laboratory.

Hazard Assessment and Initial Handling Precautions

This compound, a protected amino acid derivative, is a stable compound under normal laboratory conditions. However, it is crucial to recognize its potential hazards to ensure proper handling from the moment it is designated as waste. While specific toxicity data for this exact compound is limited, analogous structures and general chemical principles dictate a cautious approach. The Globally Harmonized System (GHS) classifications for similar compounds indicate potential for skin, eye, and respiratory irritation.[1] Therefore, all handling of this compound, including for disposal, must be conducted with appropriate Personal Protective Equipment (PPE).

Immediate Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat.[2] If there is a risk of generating dust from the solid material, a dust respirator is recommended.

  • Ventilation: Handle the waste material in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

  • Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a designated waste container.[2]

The Disposal Decision Workflow: A Step-by-Step Approach

The primary directive for the disposal of this compound is to manage it as a non-hazardous solid chemical waste, with final disposal entrusted to a licensed professional waste management service. The following workflow provides a clear decision-making process for laboratory personnel.

DisposalWorkflow start Designate this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Is it free from hazardous solvents or heavy metals? ppe->segregate container_non_haz Place in a dedicated, labeled, sealed container for non-hazardous solid organic waste. segregate->container_non_haz Yes container_haz Place in a dedicated, labeled, sealed container for hazardous chemical waste. segregate->container_haz No yes_separate Yes no_mixed No storage Store container in designated waste accumulation area. container_non_haz->storage container_haz->storage ehs_contact Contact Environmental Health & Safety (EHS) for pickup. storage->ehs_contact end Professional Disposal ehs_contact->end

Figure 1. Decision workflow for the disposal of this compound.

Detailed Disposal Procedures

The recommended and most secure method for disposing of this compound is through your institution's hazardous waste management program. This ensures regulatory compliance and minimizes environmental impact.

Step-by-Step Disposal Protocol:

  • Segregation is Key: Do not mix this compound waste with other waste streams, especially incompatible materials. It should be kept separate from strong acids, bases, and oxidizing agents to prevent any unintended reactions.

  • Container Selection and Labeling:

    • Place the waste in a clean, dry, and leak-proof container. A high-density polyethylene (HDPE) or glass container is suitable.

    • The container must be clearly labeled. The label should include:

      • The words "Hazardous Waste" or "Chemical Waste" as per your institution's policy.

      • The full chemical name: "this compound".

      • The approximate quantity of the waste.

      • The date of accumulation.

  • Secure Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from heat sources, sparks, or open flames.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[3]

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.[4]

Principles of Prudent Laboratory Waste Management

The disposal of any chemical, including this compound, should align with the broader principles of responsible waste management as advocated by the Environmental Protection Agency (EPA). The waste management hierarchy emphasizes a preference for methods that are more environmentally friendly.[5]

Waste Management StrategyApplicability to this compound
Source Reduction & Reuse Plan experiments to minimize excess. If un-opened and non-expired, consider offering to other research groups.
Recycling/Reclamation Not typically feasible for this type of chemical waste in a standard laboratory setting.
Energy Recovery May be an option through a licensed waste disposal facility via incineration with energy capture.
Treatment & Disposal The most common and practical approach for laboratory quantities, involving professional disposal services.

Regulatory Context: Adherence to OSHA and EPA Guidelines

The procedures outlined in this guide are designed to comply with the standards set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan, which includes procedures for waste disposal.[4][6] The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave." By following these guidelines and consulting with your EHS department, you ensure that your laboratory practices are in full compliance with federal and local regulations.

References

  • United States Environmental Protection Agency. (2025). Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. Retrieved from [Link]

  • aapptec. (n.d.). Safety Data Sheet: (R)-6-Azido-2-(Fmoc-amino)hexanoic acid. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 6-Aminohexanoic acid. Retrieved from [Link]

  • University of Hawai'i. (n.d.). Biological Waste Disposal Guidelines. Retrieved from [Link]

Sources

Navigating the Safe Handling of (R)-Boc-4-amino-5-methylhexanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are foundational to discovery. (R)-Boc-4-amino-5-methylhexanoic acid, a valuable building block in peptide synthesis and medicinal chemistry, requires meticulous handling to ensure personnel safety and experimental integrity. This guide provides a detailed operational and safety framework for its use, grounded in established laboratory best practices and a thorough risk assessment based on available data for structurally similar compounds.

Core Safety Directives: A Proactive Stance on Risk Mitigation

Given the absence of a specific SDS, a risk assessment is the cornerstone of safe handling.[2][3][4] This involves a thorough evaluation of the potential physical, chemical, and toxicological properties of the substance to identify hazards such as flammability, reactivity, and toxicity.[4] The following directives are based on a conservative estimation of risk, prioritizing the well-being of laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

The minimum required PPE for handling this compound, which is likely a powdered solid, includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[5] However, due to the irritant nature of the compound, enhanced protection is strongly recommended.

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety goggles.[6] A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of dust generation.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves.[7]Provides a barrier against skin contact, which can cause irritation.
Body Protection A standard laboratory coat.Protects clothing and skin from spills and contamination.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder outside of a certified chemical fume hood or for prolonged periods.Minimizes the risk of inhaling airborne particles, which may cause respiratory irritation.

It is crucial to inspect all PPE for integrity before each use and to follow proper donning and doffing procedures to prevent cross-contamination.

Operational Protocols: From Benchtop to Disposal

Adherence to standardized operational procedures is critical for minimizing exposure and ensuring the quality of your research.

Handling and Storage: A Controlled Environment
  • Engineering Controls : All manipulations of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Storage : Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Weighing : When weighing the powder, do so in a fume hood or a balance enclosure to contain any airborne particles. Use anti-static tools to prevent dispersal of the powder.

Step-by-Step Handling Procedure:
  • Preparation : Before handling the compound, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Don PPE : Put on all required personal protective equipment as outlined in the table above.

  • Dispensing : Carefully open the container in a fume hood. Use a clean spatula to transfer the desired amount of the compound. Avoid creating dust.

  • Reaction Setup : If dissolving the compound, add the solvent slowly to the solid to prevent splashing. Many Boc-protected amino acids are dissolved in solvents like dichloromethane (DCM) or dioxane for reactions such as deprotection.[8]

  • Post-Handling : After use, securely close the container and decontaminate the work surface and any equipment used with an appropriate solvent.

  • Doff PPE : Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly with soap and water.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Assemble Equipment & Verify Fume Hood Operation Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh Compound in Fume Hood Don_PPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Decon Decontaminate Work Area & Equipment Transfer->Decon Waste Dispose of Waste Properly Decon->Waste Doff_PPE Doff PPE & Wash Hands Waste->Doff_PPE

Caption: A streamlined workflow for the safe handling of this compound.

Emergency Procedures: Preparedness is Key

Accidents can happen even in the most controlled environments. Being prepared to respond effectively is crucial.

Spill Response

In the event of a spill, the primary objective is to contain the material and prevent exposure.

  • Minor Spill (Contained within a fume hood) :

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.[9]

    • Carefully scoop the material into a labeled, sealable waste container.

    • Decontaminate the area with a suitable solvent.

  • Major Spill (Outside of a fume hood) :

    • Evacuate the immediate area and alert others.[9]

    • Restrict access to the spill area.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

    • Provide them with as much information as possible about the spilled substance.

Exposure Response
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Chemical waste must be disposed of in accordance with institutional, local, and national regulations.

  • Solid Waste : Collect all solid waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.

  • Liquid Waste : Unused solutions of this compound and reaction byproducts should be collected in a designated, labeled waste container. Do not mix with incompatible waste streams.

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[10] The defaced or removed label container can then be disposed of as regular laboratory glass or plastic waste.[11]

Consult your institution's EHS department for specific guidance on waste stream segregation and disposal procedures.

By adhering to these comprehensive safety and handling guidelines, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement.

References

  • Health and Safety Authority. Chemical Risk Assessment. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • National Safety Compliance. Powder Coating Safety and Regulations. Available at: [Link]

  • PubChem. (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. Available at: [Link]

  • Intersolia. Risk Assessment of Chemical Products – A Step-by-Step Guide. Available at: [Link]

  • American Chemical Society. Guide for Chemical Spill Response. Available at: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available at: [Link]

  • The University of British Columbia. 2. General Chemical Spill Procedures. Available at: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Available at: [Link]

  • New England Biolabs. Safety Data Sheet for Amino Acid Mixture (N6843) EUE. Available at: [Link]

  • EHS. What steps should be taken when introducing new chemicals into your inventory?. Available at: [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. Available at: [Link]

  • University of Manitoba. Chemical Spill Response Procedure. Available at: [Link]

  • Agilent. Amino Acid Standard - SAFETY DATA SHEET. Available at: [Link]

  • ACS Material. PPE and Safety for Chemical Handling. Available at: [Link]

  • University of Wollongong. Chemical Spill procedure. Available at: [Link]

  • Environmental Health and Safety - The University of Texas at Dallas. Personal Protective Equipment Requirements for Laboratories. Available at: [Link]

  • BC Fertilis Panama. SAFETY DATA SHEET 1325-AMINO ACID 40%. Available at: [Link]

  • US EPA. Risk Evaluations for Existing Chemicals under TSCA. Available at: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

  • National Institutes of Health. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Available at: [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Available at: [Link]

  • PubChem. GHS Classification (Rev.11, 2025) Summary. Available at: [Link]

  • Safe Work Australia. Managing risks of hazardous chemicals in the workplace Code of Practice. Available at: [Link]

  • ODU Digital Commons. Determination of the N-Terminal Amino Acid Residues on Polypeptides in Secondary Wastewaters. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.